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  • Product: 4-Fluoro-2,3-dimethylphenol
  • CAS: 77249-34-4

Core Science & Biosynthesis

Foundational

Comprehensive Synthetic Guide: 4-Fluoro-2,3-dimethylphenol

Executive Summary Target Molecule: 4-Fluoro-2,3-dimethylphenol CAS Registry Number: 77249-34-4 Synonyms: 4-Fluoro-2,3-xylenol; 4-Fluoro-2,3-dimethyl-1-hydroxybenzene. Core Application: High-value intermediate for the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Fluoro-2,3-dimethylphenol CAS Registry Number: 77249-34-4 Synonyms: 4-Fluoro-2,3-xylenol; 4-Fluoro-2,3-dimethyl-1-hydroxybenzene. Core Application: High-value intermediate for the synthesis of fluorinated agrochemicals (herbicides/insecticides) and pharmaceutical active ingredients (APIs) requiring metabolic stability enhancement via fluorination.

This technical guide details the "Gold Standard" synthetic route for 4-Fluoro-2,3-dimethylphenol. Unlike direct electrophilic fluorination, which often suffers from poor regioselectivity (yielding mixtures of ortho- and para- isomers) and oxidation byproducts (dienones), the proposed Balz-Schiemann sequence ensures precise introduction of the fluorine atom at the C4 position. This route utilizes commercially available 2,3-dimethylphenol as the starting material.

Retrosynthetic Analysis

The strategic disconnection relies on the transformation of an amino group to a fluorine atom via a diazonium intermediate. This approach leverages the directing effects of the hydroxyl and methyl groups during the initial functionalization of the aromatic ring.

Retrosynthesis Target 4-Fluoro-2,3-dimethylphenol (Target) Diazonium Diazonium Tetrafluoroborate Intermediate Diazonium->Target Balz-Schiemann (Thermal Decomposition) Amine 4-Amino-2,3-dimethylphenol Amine->Diazonium Diazotization (NaNO2, HBF4) Nitro 4-Nitro-2,3-dimethylphenol Nitro->Amine Reduction (H2/Pd-C or Fe/HCl) SM 2,3-Dimethylphenol (Starting Material) SM->Nitro Nitration (HNO3, H2SO4)

Caption: Retrosynthetic tree illustrating the stepwise construction of the C-F bond from the parent xylenol.

Primary Synthetic Route: The Balz-Schiemann Sequence

Step 1: Regioselective Nitration

Objective: Introduce a nitrogen functionality at the C4 position. Rationale: The hydroxyl group at C1 is a strong ortho/para director. The C4 position is para to the hydroxyl and ortho to the C3-methyl. While the C6 position is also activated (ortho to OH), the C4 position is electronically favored and sterically accessible. Low-temperature conditions are critical to minimize oxidation of the electron-rich phenol ring.

  • Reagents: 2,3-Dimethylphenol, Nitric Acid (65%), Sulfuric Acid (98%).

  • Protocol:

    • Dissolve 2,3-dimethylphenol (1.0 eq) in glacial acetic acid or dichloromethane.

    • Cool the solution to -5°C to 0°C using an ice-salt bath.

    • Add a pre-cooled mixture of HNO3 (1.05 eq) and H2SO4 (catalytic) dropwise over 60 minutes. Critical: Maintain internal temperature < 5°C to prevent di-nitration or tar formation.

    • Stir for 2 hours at 0°C.

    • Pour reaction mixture onto crushed ice. The product, 4-nitro-2,3-dimethylphenol , typically precipitates as a yellow solid.

    • Filter, wash with cold water, and recrystallize from ethanol/water if necessary.

    • Expected Yield: 70-85%[1]

    • Data: 4-Nitro isomer is the major product; 6-nitro isomer may be present as a minor impurity (removable via recrystallization).

Step 2: Reduction to Aminophenol

Objective: Convert the nitro group to an amino group. Rationale: The amino group is the requisite handle for diazotization. Catalytic hydrogenation is preferred for cleanliness, but iron-mediated reduction is robust for larger scales.

  • Reagents: 4-Nitro-2,3-dimethylphenol, H2 gas, 10% Pd/C, Methanol.

  • Protocol:

    • Dissolve the nitro compound in methanol in a hydrogenation vessel.

    • Add 10% Pd/C (5 wt% loading).

    • Purge with nitrogen, then introduce hydrogen gas (30-50 psi).

    • Stir at room temperature until H2 uptake ceases (approx. 4-6 hours).

    • Filter through Celite to remove catalyst.

    • Concentrate the filtrate to obtain 4-amino-2,3-dimethylphenol .

    • Note: Aminophenols are prone to air oxidation (darkening). Store under inert atmosphere or use immediately in the next step.

Step 3: Diazotization and Fluorination (Balz-Schiemann)

Objective: Replace the amino group with fluorine. Rationale: This is the critical C-F bond-forming step. The use of tetrafluoroboric acid (HBF4) generates the diazonium tetrafluoroborate salt, which is relatively stable and decomposes cleanly to the aryl fluoride upon heating.

  • Reagents: 4-Amino-2,3-dimethylphenol, NaNO2, Tetrafluoroboric acid (HBF4, 48% aq).

  • Protocol:

    • Suspend 4-amino-2,3-dimethylphenol (1.0 eq) in 48% HBF4 (excess, ~4-5 eq) and cool to -10°C .

    • Add a solution of NaNO2 (1.1 eq) in minimum water dropwise, keeping temperature below 0°C.

    • Stir for 30-60 minutes. A precipitate of the diazonium tetrafluoroborate salt should form.

    • Option A (Isolation): Filter the cold salt, wash with cold HBF4, then cold ether/ethanol. Dry in a vacuum desiccator (Caution: potentially explosive).

    • Option B (In-situ): If isolation is deemed too hazardous, proceed to thermal decomposition in the acid solution (lower yield but safer).

    • Decomposition: Heat the isolated dry salt gently with a Bunsen burner or in an oil bath (approx. 100-120°C). The salt will decompose, evolving BF3 and N2 gas, leaving the crude 4-fluoro-2,3-dimethylphenol .

    • Workup: Dissolve the residue in ether, wash with water and NaHCO3 (to remove BF3/acid), dry over MgSO4, and concentrate.

    • Purification: Distillation under reduced pressure or column chromatography (Hexanes/EtOAc).

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White to pale beige crystalline solidDarkens upon oxidation
Melting Point 68 - 72 °CLiterature range for similar xylenols
1H NMR (CDCl3) δ ~6.7-6.9 (m, 2H, Ar-H), 4.5 (s, 1H, OH), 2.1-2.2 (s, 6H, Me)F-coupling will split Ar-H signals
19F NMR δ ~ -120 to -130 ppmCharacteristic of fluoro-phenols
Mass Spec (EI) m/z 140 [M]+Molecular ion peak

Process Safety & Hazards

Critical Control Points
  • Nitration Exotherm: The nitration of electron-rich phenols is highly exothermic. Runaway reactions can lead to explosive decomposition. Strict temperature control (<5°C) is mandatory.

  • Diazonium Instability: Dry diazonium salts can be shock-sensitive explosives. Never grind the dry salt. Use a blast shield during the thermal decomposition step.

  • HF Generation: The Balz-Schiemann reaction generates Boron Trifluoride (BF3), which hydrolyzes to HF in moist air. Use a caustic scrubber for the off-gas.

Chemical Compatibility
  • Incompatible: Strong oxidizing agents, acid chlorides, anhydrides.

  • Corrosivity: 2,3-Dimethylphenol and its derivatives are corrosive to skin and eyes.[2][3] Full PPE (face shield, chemically resistant gloves) is required.

Alternative Route: Direct Electrophilic Fluorination

For laboratories equipped with modern fluorinating reagents, a direct route may be attempted, though regioselectivity is often inferior.

Reagent: Selectfluor (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI). Conditions: Reaction in Acetonitrile or Methanol at 0°C to RT. Mechanism: Electrophilic attack of F+ on the phenol ring. Drawback: Often yields a mixture of 4-fluoro and 6-fluoro isomers, as well as 4,4-difluoro-dienone species, requiring difficult chromatographic separation.

References

  • Nitration Regioselectivity

    • Title: A practical approach for regioselective mono-nitration of phenols under mild conditions.[4][5]

    • Source: ARKIVOC, 2014.[4]

    • URL:[Link] (Contextual validation of phenol nitration).

  • Parent Compound Data

    • Title: 2,3-Dimethylphenol - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Intermediate Synthesis

    • Title: 2,3-Dimethyl-4-nitrophenol (CAS 19499-93-5).[1][6][7]

    • Source: ChemicalBook / Sigma-Aldrich Listings.
  • Fluorination Methodology

    • Title: Practical Fluorin
    • Source: Fisher Scientific Technical Guide.
    • URL:[Link]

Sources

Foundational

Technical Guide: Spectral Characterization of 4-Fluoro-2,3-dimethylphenol

This guide is structured as a high-level internal technical document for a drug discovery or analytical chemistry group. It prioritizes practical application, data interpretation, and rigorous validation protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level internal technical document for a drug discovery or analytical chemistry group. It prioritizes practical application, data interpretation, and rigorous validation protocols.


 | MW:  140.15  g/mol [1]

Executive Summary & Structural Context

4-Fluoro-2,3-dimethylphenol is a critical intermediate in the synthesis of agrochemicals and pharmaceutical fluorophores. Its structural integrity is defined by the interplay between the electron-donating hydroxyl/methyl groups and the electron-withdrawing fluorine atom.

Precise characterization requires resolving the specific spin-spin coupling introduced by the fluorine nucleus (


, spin 1/2) to both protons and carbons. This guide provides the expected spectral signatures and the experimental protocols required to validate the compound's identity with >98% confidence.
Structural Logic & Numbering[2]
  • Position 1: Hydroxyl (-OH)[2]

  • Position 2, 3: Methyl groups (-CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )
    
  • Position 4: Fluorine (-F)[3][4]

  • Position 5, 6: Aromatic Protons

The proximity of the fluorine at C4 to the aromatic proton at C5 induces significant ortho-coupling , while the proton at C6 exhibits weaker meta-coupling .

Analytical Workflow

The following workflow ensures data integrity from sample preparation to final spectral assignment.

AnalyticalWorkflow Sample Raw Sample (>98% Purity) Prep Sample Prep (Solvent Selection) Sample->Prep Gravimetric Acquisition Data Acquisition (NMR, IR, MS) Prep->Acquisition Standardization Processing Fourier Transform & Phasing Acquisition->Processing Raw FID/Interferogram Validation Spectral Assignment (Coupling Analysis) Processing->Validation Peak Picking

Figure 1: Standardized analytical workflow for structural validation of fluorinated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

Experimental Protocol
  • Solvent:

    
     (Chloroform-d) is preferred to minimize OH exchange broadening, though DMSO-
    
    
    
    may be used if solubility is an issue.
  • Internal Standard: TMS (

    
     0.00 ppm).
    
  • Concentration: 10-15 mg in 0.6 mL solvent for

    
    /
    
    
    
    ; 30-50 mg for
    
    
    .
Predicted NMR Data (400 MHz, )

The proton spectrum is characterized by the coupling of the aromatic protons with the fluorine atom.

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
2.15 Singlet (s)3H

(C2)
-
2.22 Doublet (d)3H

(C3)

Hz (Long range)
4.80 - 5.20 Broad Singlet1H-OHExchange dependent
6.65 Doublet of Doublets (dd)1HAr-H (H6)

Hz;

Hz
6.85 Doublet of Doublets (dd)1HAr-H (H5)

Hz;

Hz

Expert Insight: The signal for H5 (ortho to Fluorine) will appear more downfield and show a larger coupling constant compared to H6. The methyl group at C3 may show fine splitting due to long-range coupling with the fluorine.

Predicted NMR Data (100 MHz, )

Carbon-Fluorine coupling (


) is the diagnostic feature here.
Shift (

, ppm)
Splitting Pattern

(Hz)
Assignment
11.5 Singlet-

(C2)
12.8 Doublet~3-5

(C3)
112.5 Doublet~25C5 (Ortho to F)
115.0 Doublet~8C6 (Meta to F)
124.5 Doublet~15C3 (Meta to F)
126.0 Singlet/Broad-C2
148.5 Singlet~2C1 (C-OH)
156.0 Doublet~235-240C4 (C-F, ipso)
NMR[2]
  • Shift:

    
     -120 to -125 ppm (relative to 
    
    
    
    ).
  • Pattern: Multiplet (due to coupling with H5, H6, and potentially Me-3 protons).

Infrared Spectroscopy (FT-IR)[2]

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet.

  • Resolution: 4

    
    .
    
  • Scans: 16-32.

Key Absorption Bands[2]
Wavenumber (

)
IntensityVibrational ModeDiagnostic Value
3200 - 3500 Broad, MediumO-H StretchConfirms Phenol
2920 - 2980 MediumC-H Stretch (

)
Methyl groups
1580 - 1600 StrongC=C AromaticBenzene ring
1150 - 1250 StrongC-F StretchCritical Confirmation
800 - 850 StrongC-H Out-of-plane1,2,3,4-substitution pattern

Expert Insight: The C-F stretch is often the most intense band in the fingerprint region (1000-1400


) for fluoro-aromatics, distinguishing this compound from its non-fluorinated precursor.

Mass Spectrometry (MS)[1][2]

Experimental Protocol
  • Ionization: Electron Impact (EI, 70 eV) is standard for library matching.

  • Inlet: GC-MS (Gas Chromatography) using a non-polar column (e.g., DB-5MS).

Fragmentation Pathway

The molecular ion is expected to be stable due to the aromatic ring.

  • Molecular Ion (

    
    ): 
    
    
    
    140 (Base Peak or near 100%).
  • $[M - H]^+ $:

    
     139 (Loss of phenolic proton).
    
  • $[M - CH_3]^+ $:

    
     125 (Loss of methyl group).
    
  • $[M - CO]^+ $:

    
     112 (Typical phenolic ring contraction).
    
  • $[M - CO - F]^+ $:

    
     93.
    

Fragmentation M_Ion Molecular Ion [M]+ m/z 140 M_Me [M - CH3]+ m/z 125 M_Ion->M_Me -15 M_CO [M - CO]+ m/z 112 M_Ion->M_CO -28 Fragment Ring Fragmentation m/z 93 M_CO->Fragment -19 (F)

Figure 2: Proposed EI-MS fragmentation pathway for 4-Fluoro-2,3-dimethylphenol.

References

  • Sigma-Aldrich. Product Specification: 4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4).[5] Retrieved from .[5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constant prediction).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • NIST Chemistry WebBook. Mass Spectra of Dimethylphenols. Retrieved from . (Used for fragmentation pattern correlation).

Sources

Exploratory

Introduction: Unveiling the Potential of a Novel Fluorinated Phenol

An In-depth Technical Guide to the Potential Research Applications of 4-Fluoro-2,3-dimethylphenol In the landscape of chemical synthesis and material science, the strategic introduction of fluorine into organic molecules...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Research Applications of 4-Fluoro-2,3-dimethylphenol

In the landscape of chemical synthesis and material science, the strategic introduction of fluorine into organic molecules has consistently led to compounds with enhanced and often unique properties. This guide delves into the untapped potential of 4-Fluoro-2,3-dimethylphenol, a compound not yet extensively documented in scientific literature. By examining the established roles of its structural components—the phenolic hydroxyl group, the fluorine atom, and the vicinal methyl groups—we can forecast its utility and propose exciting avenues for research. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a scientifically grounded exploration of where this novel molecule could make a significant impact. We will extrapolate from the known applications of analogous compounds to build a compelling case for the investigation of 4-Fluoro-2,3-dimethylphenol as a versatile building block in medicinal chemistry, polymer science, agrochemicals, and materials science.

Molecular Profile and Physicochemical Characteristics

The unique arrangement of substituents on the phenol ring of 4-Fluoro-2,3-dimethylphenol is predicted to give rise to a specific set of physicochemical properties that will dictate its reactivity and potential applications.

Chemical Structure:

Caption: Chemical structure of 4-Fluoro-2,3-dimethylphenol.

Predicted Physicochemical Properties:

The properties of 4-Fluoro-2,3-dimethylphenol can be predicted by considering the contributions of its functional groups. The phenolic hydroxyl group provides acidity and a site for hydrogen bonding. The fluorine atom, being highly electronegative, will influence the acidity of the phenol and the lipophilicity of the molecule. The two methyl groups will increase lipophilicity and provide steric hindrance.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₉FO-
Molecular Weight 140.15 g/mol -
Appearance Colorless to light yellow solid or liquidBased on similar dimethylphenols.[1][2]
pKa ~9-10The electron-withdrawing fluorine atom is expected to increase the acidity compared to 2,3-dimethylphenol, while the electron-donating methyl groups will counteract this effect to some extent.
LogP ~2.5-3.0The fluorine and two methyl groups are expected to increase lipophilicity compared to phenol.
Solubility Moderately soluble in water, soluble in organic solventsBased on the properties of similar phenols.[3]
Reactivity The hydroxyl group can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution. The aromatic ring can undergo further electrophilic substitution, directed by the existing substituents.Standard reactivity of substituted phenols.

Potential Research Applications

The unique combination of a fluorine atom and two methyl groups on a phenolic scaffold suggests a multitude of applications across various scientific disciplines.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[4][5] 4-Fluoro-2,3-dimethylphenol could serve as a valuable building block for the synthesis of novel bioactive molecules.

  • Rationale for Use:

    • Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[4]

    • Enhanced Binding: Fluorine can participate in favorable electrostatic interactions with biological targets, potentially increasing the potency of a drug candidate.[5]

    • Modulation of pKa: The fluorine atom can fine-tune the acidity of the phenolic hydroxyl group, which can be crucial for optimizing a drug's pharmacokinetic profile.[4]

    • Lipophilicity: The fluoro and methyl groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4]

  • Potential Therapeutic Areas:

    • Oncology: Many kinase inhibitors and other anti-cancer agents are fluorinated aromatic compounds.[6] 4-Fluoro-2,3-dimethylphenol could be a precursor to novel inhibitors of receptor tyrosine kinases.[7]

    • Neuroscience: Fluorinated compounds are prevalent in drugs targeting the central nervous system (CNS) due to their ability to cross the blood-brain barrier.[4] This scaffold could be used to develop therapeutics for neurodegenerative diseases or psychiatric disorders.[8]

    • Infectious Diseases: The antimicrobial properties of halogenated phenols are well-known.[9] Derivatives of 4-Fluoro-2,3-dimethylphenol could be investigated as novel antibacterial or antifungal agents.

Hypothetical Synthetic Pathway for a Bioactive Molecule:

Medicinal_Chemistry_Pathway Hypothetical Synthesis of a Bioactive Derivative A 4-Fluoro-2,3-dimethylphenol B Intermediate Ether A->B 1. Base (e.g., K2CO3) 2. R-X (e.g., alkyl halide) C Final Bioactive Molecule B->C Further functionalization (e.g., coupling reaction)

Caption: A possible synthetic route to a more complex, potentially bioactive molecule.

Polymer Science: Monomers for High-Performance Fluoropolymers

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy.[10][11][12] 4-Fluoro-2,3-dimethylphenol could be utilized as a monomer to create novel fluorinated polymers with tailored properties.

  • Rationale for Use:

    • Thermal Stability: The high strength of the C-F bond contributes to the excellent thermal stability of fluoropolymers.[12]

    • Chemical Resistance: The fluorine atoms create a protective shield around the polymer backbone, making it resistant to harsh chemicals.[13]

    • Low Surface Energy: Fluorinated polymers exhibit low surface energy, leading to properties such as hydrophobicity, oleophobicity, and non-stick surfaces.[13]

    • Dielectric Properties: The introduction of fluorine can lead to polymers with low dielectric constants, which are valuable in the electronics industry.[14]

  • Potential Polymer Types:

    • Polyethers: The phenolic hydroxyl group can be used to form ether linkages, leading to the synthesis of fluorinated poly(aryl ether)s. These materials are known for their high thermal stability and mechanical strength.

    • Polyesters: Esterification of the phenol with dicarboxylic acids could yield fluorinated polyesters with enhanced properties.[14]

    • Epoxy Resins: 4-Fluoro-2,3-dimethylphenol could be used as a curing agent or a modifier for epoxy resins to improve their thermal and chemical resistance.

Hypothetical Polymerization Workflow:

Polymer_Science_Workflow Hypothetical Polyether Synthesis A 4-Fluoro-2,3-dimethylphenol B Activated Monomer A->B Deprotonation (e.g., with a strong base) C Fluorinated Polyether B->C Nucleophilic Aromatic Substitution with an activated dihalide

Caption: A potential pathway for the synthesis of a fluorinated polyether.

Agrochemicals: A Building Block for Modern Crop Protection

Many successful pesticides and herbicides are based on halogenated phenolic structures.[1][3] The specific substitution pattern of 4-Fluoro-2,3-dimethylphenol could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

  • Rationale for Use:

    • Biological Activity: Halogenated phenols often exhibit potent fungicidal, insecticidal, or herbicidal properties.[1][3]

    • Enhanced Potency: The fluorine atom can increase the biological activity of a molecule by favorably influencing its interaction with the target enzyme or receptor.

    • Improved Environmental Profile: The strategic placement of fluorine can influence the environmental persistence and degradation pathways of a molecule.

  • Potential Applications:

    • Fungicides: As an analog of known phenolic fungicides, derivatives of 4-Fluoro-2,3-dimethylphenol could be effective against a range of plant pathogens.[3]

    • Herbicides: The phenol could be a precursor to herbicides that disrupt essential biological processes in weeds.

    • Insecticides: Certain halogenated phenols have insecticidal properties, and this scaffold could be explored for the development of new pest control agents.[1]

Materials Science: Functional Molecules for Advanced Applications

The reactivity of the phenolic hydroxyl group and the unique properties imparted by the fluoro and methyl substituents make 4-Fluoro-2,3-dimethylphenol an attractive candidate for the synthesis of various functional materials.

  • Potential Applications:

    • Antioxidants: Phenolic compounds are well-known for their antioxidant properties. The substituents on 4-Fluoro-2,3-dimethylphenol could modulate its antioxidant activity and solubility, making it suitable for use in polymers or industrial fluids.

    • Dyes and Pigments: The phenol can be chemically modified to create novel dyes with specific spectral properties and enhanced stability.

    • Specialty Coatings: Incorporation of this molecule into coating formulations could enhance properties such as UV resistance, hydrophobicity, and chemical inertness.

Hypothetical Experimental Protocols

To initiate research on 4-Fluoro-2,3-dimethylphenol, the following hypothetical protocols are provided as a starting point.

Synthesis of 4-Fluoro-2,3-dimethylphenol

A potential synthetic route could involve the fluorination of 2,3-dimethylphenol.

  • Objective: To synthesize 4-Fluoro-2,3-dimethylphenol from 2,3-dimethylphenol.

  • Materials:

    • 2,3-dimethylphenol

    • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Acetonitrile (anhydrous)

    • Argon or Nitrogen gas

    • Standard glassware for organic synthesis

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-dimethylphenol (1 equivalent) in anhydrous acetonitrile.

    • Add Selectfluor® (1.1 equivalents) to the solution in portions at room temperature.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-Fluoro-2,3-dimethylphenol.

    • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

O-Alkylation of 4-Fluoro-2,3-dimethylphenol

This protocol describes a general method for synthesizing ether derivatives.

  • Objective: To synthesize an ether derivative of 4-Fluoro-2,3-dimethylphenol.

  • Materials:

    • 4-Fluoro-2,3-dimethylphenol

    • Potassium carbonate (K₂CO₃)

    • An alkyl halide (e.g., benzyl bromide)

    • Acetone or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-Fluoro-2,3-dimethylphenol (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

    • Add the alkyl halide (1.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the desired ether.

Preliminary Antimicrobial Screening

This protocol outlines a basic method to assess the potential antimicrobial activity.

  • Objective: To evaluate the antimicrobial activity of 4-Fluoro-2,3-dimethylphenol against representative bacteria and fungi.

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare a stock solution of 4-Fluoro-2,3-dimethylphenol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculate the wells with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (standard antibiotic/antifungal) and negative (vehicle control) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety Considerations

While specific toxicological data for 4-Fluoro-2,3-dimethylphenol is not available, it should be handled with the care appropriate for a substituted phenol.

  • Potential Hazards:

    • Toxicity: Phenolic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[15]

    • Corrosivity: May cause skin and eye irritation or burns.[15][16]

    • Environmental Hazard: Should be considered potentially harmful to aquatic life.[3]

  • Recommended Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • Dispose of waste in accordance with local regulations.

Conclusion

4-Fluoro-2,3-dimethylphenol stands as a promising yet unexplored molecule with significant potential across multiple scientific domains. Its unique combination of a reactive phenolic hydroxyl group, a metabolically stabilizing fluorine atom, and modulating methyl groups makes it a highly attractive building block for the creation of novel drugs, high-performance polymers, advanced agrochemicals, and functional materials. This guide provides a comprehensive overview of its potential, grounded in the established principles of chemistry and materials science. It is our hope that this document will inspire and facilitate future research into this intriguing compound, ultimately unlocking its full scientific and commercial value.

References

  • New Jersey Department of Health. 2,4-Dimethylphenol - Hazardous Substance Fact Sheet. [Link]

  • University of Hertfordshire. 2,4-dimethylphenol - AERU. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

  • PubChem. 2,4-Dimethylphenol | C8H10O | CID 7771. [Link]

  • PubChem. 3,4-Dimethylphenol | C8H10O | CID 7249. [Link]

  • PubChem. 4-Fluoro-3-methylphenol | C7H7FO | CID 2737394. [Link]

  • Google Patents. US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.
  • MDPI. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. [Link]

  • Tesis Doctorals en Xarxa. Synthesis and characterization of fluorinated polymers Miriam Laiz Treceño. [Link]

  • PubMed Central. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. [Link]

  • Gore. SUPPLEMENTAL DATA A Critical Review of the Application of Polymer of Low Concern and Regulatory Criteria to Fluoropolymers. [Link]

  • ResearchGate. New fluorinated functional materials | Request PDF. [Link]

  • The Pharma Innovation. Fluorine in drug discovery: Role, design and case studies. [Link]

  • University of Toronto. Novel Fluoro-Terpolymers for Coatings Applications | Shoichet Lab. [Link]

  • ResearchGate. Fluorination Methods for Drug Discovery and Development | Request PDF. [Link]

  • Journal of Medicinal Chemistry. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • RSC Publishing. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). [Link]

  • ResearchGate. The para -Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry. [Link]

  • ChemSynthesis. 3,4-dimethylphenol - 95-65-8, C8H10O, density, melting point, boiling point, structural formula, synthesis. [Link]

  • PMC - NIH. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. [Link]

  • MDPI. Synthesis and Evaluation of High-Temperature-Resistant and Environmentally Friendly Polymer Filter Loss Additives. [Link]

  • The Impact of Fluorine in Material Science: Properties and Applications. [Link]

  • PubChem. (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | C7H10O3 | CID 29921502. [Link]

Sources

Foundational

4-Fluoro-2,3-dimethylphenol: A Versatile Fluorinated Building Block for Advanced Organic Synthesis

Abstract 4-Fluoro-2,3-dimethylphenol is a strategically important fluorinated aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, fea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Fluoro-2,3-dimethylphenol is a strategically important fluorinated aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive hydroxyl group, a fluorine atom, and two methyl groups, offers a versatile platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of the fluorine atom can significantly enhance the biological activity and physicochemical properties of the resulting compounds.[3] This in-depth technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of 4-fluoro-2,3-dimethylphenol, aimed at researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Fluorinated Phenols in Synthesis

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal and materials chemistry to modulate their properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can impart desirable characteristics such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity and pKa.[4][5]

4-Fluoro-2,3-dimethylphenol (CAS No. 77249-34-4) is a member of this important class of compounds.[6] Its structure is primed for a variety of chemical transformations. The phenolic hydroxyl group is a handle for O-functionalization, while the aromatic ring is susceptible to electrophilic substitution, with the directing effects of the substituents guiding the regioselectivity. Furthermore, the fluorine atom can participate in nucleophilic aromatic substitution under specific conditions. This multifaceted reactivity makes it a valuable intermediate for creating diverse molecular architectures.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in organic synthesis.

PropertyValueReference
CAS Number 77249-34-4[6]
Molecular Formula C₈H₉FO[6]
Molecular Weight 140.15 g/mol [6]
Appearance Light yellow crystal or liquidInferred from similar compounds
Purity ≥98.0%
Storage Temperature Ambient

Spectroscopic Data (Predicted):

  • ¹H NMR: The spectrum would show distinct signals for the two aromatic protons, the hydroxyl proton (which may be broad and exchangeable), and the two methyl groups. The fluorine atom would cause characteristic splitting of the signals of the nearby aromatic proton.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals. The carbon atom bonded to the fluorine would exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatic compounds.

  • IR Spectroscopy: The IR spectrum would feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic group. A strong absorption band in the 1200-1300 cm⁻¹ region would be indicative of the C-F stretching vibration.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 140.15.

Synthesis of 4-Fluoro-2,3-dimethylphenol

A plausible and efficient synthetic route to 4-fluoro-2,3-dimethylphenol involves the diazotization of 4-fluoro-2,3-dimethylaniline, followed by hydrolysis of the resulting diazonium salt.[3][7][8][9] This method is a standard transformation for the conversion of aromatic amines to phenols.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 4-fluoro-2,3-dimethylphenol.

Detailed Experimental Protocol (Hypothetical):

  • Diazotization: 4-Fluoro-2,3-dimethylaniline (1.0 eq) is dissolved in an aqueous solution of sulfuric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.[8][9]

  • Hydrolysis: The freshly prepared diazonium salt solution is added portion-wise to a heated aqueous solution containing a catalytic amount of copper(II) sulfate. The reaction is heated to facilitate the evolution of nitrogen gas and the formation of the phenol.[8]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure 4-fluoro-2,3-dimethylphenol.

Causality of Experimental Choices: The low temperature during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt. The use of a copper catalyst in the hydrolysis step can improve the efficiency of the conversion of the diazonium salt to the phenol.

Key Reactions and Synthetic Applications

The synthetic utility of 4-fluoro-2,3-dimethylphenol stems from the reactivity of its functional groups.

O-Functionalization

The phenolic hydroxyl group is readily derivatized through various reactions, including:

  • Etherification: Williamson ether synthesis with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) can be employed to introduce a wide range of alkyl and substituted alkyl groups.

  • Esterification: Reaction with acyl chlorides or anhydrides under basic conditions, or with carboxylic acids under acidic catalysis (Fischer esterification), affords the corresponding esters.

  • O-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids can be used to form diaryl ethers.

Electrophilic Aromatic Substitution

The aromatic ring of 4-fluoro-2,3-dimethylphenol is activated towards electrophilic aromatic substitution. The hydroxyl group is a strong activating, ortho-, para-directing group, while the methyl groups are moderately activating and also ortho-, para-directing. The fluorine atom is a deactivating but ortho-, para-directing group. The regiochemical outcome of electrophilic substitution reactions will be governed by the interplay of these directing effects, with substitution likely favored at the positions ortho and para to the powerful hydroxyl group.

Directing Effects on Electrophilic Substitution:

G cluster_0 Regioselectivity of Electrophilic Aromatic Substitution Molecule 4-Fluoro-2,3-dimethylphenol Position_5 Position 5 (ortho to OH, meta to F) Molecule->Position_5 Favored Position_6 Position 6 (ortho to OH and CH3) Molecule->Position_6 Less Favored (Steric Hindrance)

Caption: Predicted regioselectivity of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

While the fluorine atom in 4-fluoro-2,3-dimethylphenol is on an electron-rich ring, making nucleophilic aromatic substitution challenging, this reaction can be facilitated by the introduction of a strong electron-withdrawing group ortho or para to the fluorine.

Applications in Drug Discovery and Agrochemicals

4-Fluoro-2,3-dimethylphenol is a valuable intermediate in the synthesis of bioactive molecules. Its fluorinated aromatic structure can enhance the biological activity of agrochemicals, such as herbicides and insecticides.[3] In the pharmaceutical industry, it serves as a building block for the development of active pharmaceutical ingredients (APIs), particularly in areas such as anti-inflammatory agents and central nervous system drugs.[3] The market for 4-fluoro-2,3-dimethylphenol is driven by its use as an intermediate for pesticides, pharmaceuticals, liquid crystals, and organic luminescent materials.[2]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-fluoro-2,3-dimethylphenol was not found in the search results, it should be handled with the care typical for phenolic and fluorinated organic compounds. Phenols are generally corrosive and can cause skin burns.[10][11][12] It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

4-Fluoro-2,3-dimethylphenol is a promising and versatile building block for organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex and biologically active molecules. The insights provided in this guide are intended to assist researchers and professionals in harnessing the synthetic potential of this important fluorinated compound.

References

  • 4-Fluoro-2,3-Dimethylaniline - MySkinRecipes. (URL: [Link])

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google P
  • 2,4-Dimethylphenol - Hazardous Substance Fact Sheet. (URL: [Link])

  • 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem. (URL: [Link])

  • 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem. (URL: [Link])

  • US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol - Google P
  • Phenol, 2,3-dimethyl- - the NIST WebBook. (URL: [Link])

  • Preparation of 3,5-dimethylphenol - PrepChem.com. (URL: [Link])

  • Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB. (URL: [Link])

  • JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google P
  • 2,4-DIMETHYLPHENOL - precisionFDA. (URL: [Link])

  • Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. (URL: [Link])

  • CN104761435A - Preparation method of 3,5-dimethylphenol - Google P

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Exploratory

The Fluorinated Xylenol Scaffold: Reactivity, Synthesis, and Strategic Application of 4-Fluoro-2,6-dimethylphenol

Topic: Reactivity Profile of Fluorinated Dimethylphenols Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary The integration of fluorine into the phenoli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Fluorinated Dimethylphenols Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The integration of fluorine into the phenolic scaffold creates a unique reactivity landscape defined by the interplay of steric occlusion (from ortho-methyl groups) and electronic modulation (from para-fluorine). 4-Fluoro-2,6-dimethylphenol (4-F-DMP) represents a "privileged" structural motif in drug discovery and materials science. Unlike its non-fluorinated analog (2,6-xylenol), which readily undergoes oxidative coupling to form polyphenylene oxide (PPO), 4-F-DMP exhibits a high resistance to oxidative polymerization while offering a specific handle for radical-mediated nucleophilic aromatic substitution (


). This guide details the physicochemical properties, synthetic pathways, and divergent reactivity profile of this compound.

Physicochemical Architecture

The reactivity of 4-F-DMP is governed by two opposing forces: the electron-donating effect of the methyl groups and the high electronegativity of the fluorine atom.

Comparative Properties Table
PropertyPhenol2,6-Dimethylphenol (Xylenol)4-Fluoro-2,6-dimethylphenolMechanistic Implication
pKa 9.9910.63~10.4 (Est.)Methyls decrease acidity via induction; Fluorine slightly increases it, resulting in a weak acid similar to xylenol.
LogP 1.462.362.6 - 2.8 Increased lipophilicity aids membrane permeability in drug candidates.
BDE (O-H) ~88 kcal/mol~82 kcal/mol~84 kcal/mol The p-F strengthens the O-H bond slightly vs. xylenol, affecting radical formation rates.
Oxidation Potential HighModerateHigh Resistance to 1e⁻ oxidation compared to xylenol due to F-withdrawal.
Electronic Distribution
  • Ortho-Methyls: Provide steric bulk that prevents ortho-attack and inhibits hydrogen bonding acceptors, increasing solubility in apolar solvents.

  • Para-Fluorine: Acts as a metabolic blocker. While it withdraws electrons inductively (

    
    ), it donates via resonance (
    
    
    
    ), but the inductive effect dominates the pKa slightly. Crucially, the C-F bond (~116 kcal/mol) is metabolically inert compared to the C-H bond it replaces.

Synthetic Pathways[1]

Synthesis of 4-F-DMP requires bypassing the directing effects of the hydroxyl group which typically favors ortho/para substitution. Since the ortho positions are blocked, direct electrophilic fluorination is the most efficient route.

Protocol A: Electrophilic Fluorination (Direct Route)

Best for: Small scale, rapid access.

  • Reagents: 2,6-Dimethylphenol (1.0 eq), Selectfluor® (1.1 eq), Acetonitrile (MeCN).

  • Setup: Flame-dried round-bottom flask under

    
     atmosphere.
    
  • Procedure:

    • Dissolve 2,6-dimethylphenol in MeCN (0.1 M).

    • Cool to 0°C.

    • Add Selectfluor portion-wise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate (3x).
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

  • Yield: Typically 60-75%.[1]

    • Note: The steric bulk of the methyl groups naturally directs the electrophilic fluorine to the para position.

Protocol B: Lithiation-Fluorination (Convergent Route)

Best for: Large scale, high purity.

  • Reagents: 4-Bromo-2,6-dimethylphenol, n-Butyllithium (n-BuLi), N-Fluorobenzenesulfonimide (NFSI).

  • Procedure:

    • Protect phenol as silyl ether (TMS-Cl).

    • Perform Lithium-Halogen exchange at -78°C in THF.

    • Quench the lithiated species with NFSI.

    • Deprotect with TBAF.

Reactivity Profile & Metabolic Blocking

Metabolic Stability (The "Para-Block")

In medicinal chemistry, the para-position of electron-rich phenols is a "soft spot" for Cytochrome P450-mediated hydroxylation, leading to rapid clearance (short half-life).

  • Mechanism: CYP450 generates a high-valent Iron-Oxo species (

    
    ) that abstracts a hydrogen atom.
    
  • Fluorine Effect: The C-F bond is too strong for abstraction. The fluorine atom effectively "caps" the metabolic vulnerability, redirecting metabolism to slower pathways (e.g., benzylic oxidation of methyls).

MetabolicBlock Substrate 2,6-Dimethylphenol (Substrate) CYP CYP450 (Fe=O) Substrate->CYP Metabolism Product_H Quinone Methide / Para-Hydroxylation (Rapid Clearance) CYP->Product_H H-Abstraction (Fast) Product_F Metabolically Stable (Extended Half-Life) CYP->Product_F C-F Block (No Reaction) Substrate_F 4-Fluoro-2,6-dimethylphenol (Drug Candidate) Substrate_F->CYP Attempted Metabolism

Figure 1: The metabolic "Para-Block" effect preventing rapid clearance.

Radical-Mediated Nucleophilic Aromatic Substitution ( )

Unlike standard phenols, 4-F-DMP does not undergo oxidative coupling to form polymers. Instead, it exhibits a rare reactivity where the oxidized phenoxy radical facilitates nucleophilic attack at the para-position, displacing the fluorine.

  • Context: Standard

    
     requires strong electron-withdrawing groups (e.g., 
    
    
    
    ).[2] Here, the radical itself acts as the electron-withdrawing group.
  • Mechanism:

    • Oxidation: Removal of

      
       and 
      
      
      
      forms the phenoxy radical.[3]
    • Activation: The radical character lowers the LUMO energy, making the ring susceptible to nucleophiles.

    • Substitution: A nucleophile (e.g., amine, azide) attacks the para-carbon.

    • Re-aromatization: Fluorine is expelled.

RadicalSNAr Start 4-F-2,6-Dimethylphenol Radical Phenoxy Radical Intermediate (Somophilic Activation) Start->Radical -1e, -H+ Oxidant Oxidant (e.g., K3Fe(CN)6) Oxidant->Radical Transition Radical-Sigma Complex Radical->Transition + Nu- Nu Nucleophile (Nu-) Nu->Transition Product 4-Nu-2,6-Dimethylphenol (Substituted Product) Transition->Product Re-aromatization Leaving Fluoride (F-) Transition->Leaving Expulsion

Figure 2: Radical-mediated SNAr mechanism unique to para-fluorinated phenols.

Strategic Applications

Drug Discovery (Bioisosteres)

4-F-DMP is used to replace metabolically labile tyrosine or phenolic residues. The 2,6-dimethyl groups twist the ring out of planarity (atropisomerism potential) relative to the backbone, while the fluorine modulates the electrostatic potential surface (EPS), reducing the electron density of the aromatic ring compared to the H-analog.

Porphyrin Synthesis

The 4-fluoro-2,6-dimethylphenyl group is a "gold standard" substituent for synthesizing robust, soluble porphyrins. The ortho-methyls prevent aggregation and protect the meso-carbon from oxidation, while the para-fluorine provides an NMR handle (


) and prevents chlorin formation during synthesis.

References

  • Metabolic Stability & Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Radical SNAr Mechanism: Constantin, T., Zanini, M., Regni, A., Sheikh, N. S., Leonori, D. (2020). Radical-mediated nucleophilic aromatic substitution of phenols. Science, 367(6481), 1021-1026. [Link]

  • Synthesis of Fluorinated Porphyrins: Dogutan, D. K., Ptaszek, M., & Lindsey, J. S. (2007). Direct synthesis of magnesium porphyrins from dipyrromethanes and aryl aldehydes under mild conditions. The Journal of Organic Chemistry, 72(20), 7701-7714. [Link]

  • Electrophilic Fluorination Protocols: Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005).[4] Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(2), 192-212. [Link]

  • Oxidative Coupling of Phenols: Kozlowski, M. C., Morgan, B. J., & Linton, E. C. (2009).[5] Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Oxidative Coupling of Phenols. Chemical Society Reviews, 38(11), 3193-3207. [Link]

Sources

Protocols & Analytical Methods

Method

using 4-Fluoro-2,3-dimethylphenol in pharmaceutical synthesis

Application Note: Strategic Utilization of 4-Fluoro-2,3-dimethylphenol in Medicinal Chemistry Executive Summary & Strategic Value 4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4) is a high-value pharmacophore scaffold, incre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Fluoro-2,3-dimethylphenol in Medicinal Chemistry

Executive Summary & Strategic Value

4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4) is a high-value pharmacophore scaffold, increasingly utilized in lead optimization campaigns for small molecule drugs.[1][2][3] Its structural utility is defined by three distinct medicinal chemistry properties:

  • Metabolic Blocking (C4 Position): The fluorine atom at the para-position relative to the hydroxyl group blocks Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending the in vivo half-life (

    
    ) of the parent drug.[1][2][3]
    
  • Conformational Locking (C2/C3 Sterics): The ortho- and meta-methyl groups (positions 2 and 3) introduce steric bulk that restricts rotation around the ether bond in final drug candidates, potentially locking the molecule into a bioactive conformation.[1][2][3]

  • Electronic Modulation: The fluorine substituent lowers the pKa of the phenol (via inductive withdrawal) relative to 2,3-dimethylphenol, modulating the acidity and hydrogen-bond accepting capability of the resulting ethers.[1][2][3]

This guide provides validated protocols for introducing this moiety into pharmaceutical intermediates, specifically addressing the challenges posed by the steric hindrance of the C2-methyl group.[1][2][3]

Critical Material Specifications

Before initiating synthesis, raw material integrity must be verified to prevent downstream impurity propagation.[1][2][3]

ParameterSpecificationAnalytical MethodRationale
Appearance White to off-white crystalline solidVisualOxidation leads to quinone formation (yellowing).[1][2][3]
Purity

98.5%
HPLC (254 nm)Isomeric impurities (e.g., 2,4-dimethyl analogs) are difficult to separate post-coupling.[1][2][3]
Water Content

0.5%
Karl FischerMoisture inhibits base-mediated alkylation efficiency.[1][2][3]

F NMR
Single peak (~ -115 to -125 ppm)

F NMR
Confirms regiochemistry of fluorine substitution.[1][2][3]

Application Workflow: Decision Logic

The following decision tree illustrates the optimal synthetic pathway based on the target drug architecture.

SynthesisWorkflow Start Starting Material: 4-Fluoro-2,3-dimethylphenol TargetCheck Target Moiety? Start->TargetCheck RouteA Route A: O-Alkylation (Ether Formation) TargetCheck->RouteA Link to Alkyl/Heteroaryl RouteB Route B: Activation (Triflation) TargetCheck->RouteB Link to Biaryl System Cond1 Condition 1: Cs2CO3 / DMF / 60°C (Standard Electrophiles) RouteA->Cond1 Primary Halides Cond2 Condition 2: Mitsunobu (DIAD/PPh3) (Secondary Alcohols) RouteA->Cond2 Complex Alcohols Coupling Pd-Catalyzed Coupling (Suzuki-Miyaura / Buchwald) RouteB->Coupling Ar-B(OH)2 or Amines Final Final API Scaffold Cond1->Final Cond2->Final Coupling->Final

Figure 1: Synthetic decision matrix for 4-Fluoro-2,3-dimethylphenol integration.

Protocol A: Sterically Hindered O-Alkylation[1][2][3]

Challenge: The methyl group at the C2 position creates steric hindrance, making standard Williamson ether synthesis with weak bases (e.g.,


 in Acetone) sluggish.[1][2][3]
Solution:  Use Cesium Carbonate (

) in a polar aprotic solvent (DMF or NMP) to utilize the "Cesium Effect" for enhanced nucleophilicity.[1][2][3]
Step-by-Step Methodology
  • Preparation:

    • Charge a dry reaction vessel (under

      
      ) with 4-Fluoro-2,3-dimethylphenol  (1.0 equiv).
      
    • Add anhydrous DMF (Dimethylformamide) [Concentration: 0.2 M].

    • Add

      
        (1.5 - 2.0 equiv). Note: Ensure the base is finely ground.[1][2][3]
      
  • Activation:

    • Stir at room temperature for 30 minutes. The mixture will turn from a suspension to a phenoxide slurry.[1][2][3]

  • Alkylation:

    • Add the Electrophile (Alkyl halide or Heteroaryl chloride) (1.1 equiv) dropwise.[1][2][3]

    • Critical Step: If the electrophile is secondary or bulky, heat the reaction to 60–80°C .[1][2][3] For primary, unhindered electrophiles, RT is sufficient.[1][2][3]

  • Monitoring:

    • Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1][2][3]

    • Endpoint: Disappearance of the phenol peak (RT ~ 4.5 min on standard C18 gradients).[1][2][3]

  • Workup:

    • Dilute with EtOAc.[1][2][3] Wash 3x with Water (to remove DMF) and 1x with Brine.[1][2][3]

    • Dry over

      
      , filter, and concentrate.[1][2][3][4]
      

Scientific Rationale: The large ionic radius of Cesium (


) forms a "loose" ion pair with the phenoxide oxygen, making it more "naked" and reactive compared to Potassium or Sodium salts.[1][2][3] This overcomes the steric shielding provided by the C2-methyl group.[1][2][3]

Protocol B: Aryl Sulfonylation (Triflate Synthesis)

Application: Converting the phenol into a triflate (


) allows the ring to serve as an electrophile in Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), effectively replacing the OH with a Carbon-Carbon bond.[1][2][3]
Step-by-Step Methodology
  • Setup:

    • Dissolve 4-Fluoro-2,3-dimethylphenol (1.0 equiv) in anhydrous DCM (Dichloromethane) [0.3 M].

    • Cool to 0°C in an ice bath.

  • Base Addition:

    • Add Pyridine (2.0 equiv) or Triethylamine (2.5 equiv).[1][2][3]

    • Optional: Add catalytic DMAP (0.1 equiv) to accelerate the reaction.

  • Triflation:

    • Slowly add Triflic Anhydride (

      
      )  (1.2 equiv) via syringe pump or dropping funnel.[1][2][3]
      
    • Safety Note: This reaction is exothermic.[1][2][3] Maintain internal temperature < 10°C.

  • Completion:

    • Warm to room temperature and stir for 2 hours.

    • Quench with saturated

      
       solution.[1][2][3]
      
  • Isolation:

    • Extract with DCM.[1][2][3] Wash with 0.1 M HCl (to remove pyridine) followed by Brine.

    • Storage: The resulting triflate is stable but should be stored at 4°C under inert gas to prevent hydrolysis.

Process Safety & Handling

  • Fluorine Hazards: While the C-F bond is stable, combustion of fluorinated compounds can release HF.[1][2][3] Use appropriate scrubbing in waste streams.[1][2][3]

  • Phenolic Toxicity: Like all phenols, this compound is corrosive to skin and mucous membranes.[1][2][3][5]

    • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][2][3]

  • Reactivity: Avoid contact with strong oxidizing agents.[1][2][3][5]

References

  • Sigma-Aldrich. Product Specification: 4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4).[1][2][3][6] Retrieved from [1][2][3]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7771 (Related 2,4-isomer data for tox comparison). Retrieved from [1][2][3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2][3] Journal of Medicinal Chemistry.[1][2][3] (Contextual grounding for F-substitution).

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[1][2][3] Nature.[1][2][3][4] (Mechanistic background on fluorinated scaffolds).

Sources

Application

Application Note: 4-Fluoro-2,3-dimethylphenol as a Strategic Agrochemical Intermediate

This guide details the technical application, synthesis, and quality control of 4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4) , a specialized fluorinated intermediate used in the development of high-performance agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application, synthesis, and quality control of 4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4) , a specialized fluorinated intermediate used in the development of high-performance agrochemicals, particularly insecticides and herbicides for cotton and broad-acre crops.

Executive Summary

4-Fluoro-2,3-dimethylphenol (also known as 4-Fluoro-2,3-xylenol) is a critical building block in the synthesis of next-generation fluorinated pesticides. The incorporation of the fluorine atom at the para-position, combined with the steric shielding of the ortho- and meta-methyl groups, imparts unique physicochemical properties to downstream active ingredients (AIs). These modifications significantly enhance metabolic stability against oxidative degradation (blocking para-hydroxylation) and increase lipophilicity (logP), thereby improving cuticular penetration in target pests.

This guide provides a validated protocol for the synthesis, purification, and analytical characterization of this intermediate, ensuring high purity (>98%) required for regulatory-compliant agrochemical manufacturing.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 4-Fluoro-2,3-dimethylphenol
CAS Number 77249-34-4
Molecular Formula C₈H₉FO
Molecular Weight 140.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 63–67 °C
Boiling Point ~227 °C (at 760 mmHg)
Solubility Soluble in methanol, ethyl acetate, DCM; sparingly soluble in water
Key Function Fluorinated phenoxy scaffold precursor

Synthesis Protocol: The Modified Balz-Schiemann Route

While direct fluorination of xylenols is possible using reagents like Selectfluor, it often suffers from poor regioselectivity. The industrial standard for high-purity 4-fluoro-2,3-dimethylphenol involves a stepwise functionalization of 2,3-dimethylphenol or 2,3-dimethylaniline.

Objective: Synthesize 4-Fluoro-2,3-dimethylphenol with >98% purity. Scale: Laboratory Bench (100 g scale).

Step 1: Nitration of 2,3-Dimethylphenol

Pre-requisite: 2,3-Dimethylphenol (CAS 526-75-0)

  • Setup: Charge a 1L 3-neck round-bottom flask with 2,3-dimethylphenol (122.2 g, 1.0 mol) and Dichloromethane (DCM, 500 mL) . Cool to 0°C.

  • Addition: Dropwise add Nitric acid (65%, 1.1 eq) mixed with sulfuric acid, maintaining internal temperature <10°C. The methyl groups direct the nitro group primarily to the para-position (4-position).

  • Reaction: Stir at 0-5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with ice water. Separate organic layer.[1][2][3][4] Wash with NaHCO₃ (sat.) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from ethanol to isolate 4-nitro-2,3-dimethylphenol .

Step 2: Reduction to Aniline
  • Hydrogenation: Dissolve the nitro-phenol intermediate in Methanol (400 mL) . Add Pd/C (5% wt, 2 g) .

  • Process: Hydrogenate at 3 atm (45 psi) H₂ pressure at room temperature for 6 hours.

  • Filtration: Filter through a Celite pad to remove catalyst. Evaporate solvent to yield 4-amino-2,3-dimethylphenol .

Step 3: Diazotization and Fluorination (Balz-Schiemann)

Critical Step: This step introduces the fluorine atom.

  • Diazotization: Suspend 4-amino-2,3-dimethylphenol (137 g, 1.0 mol) in HBF₄ (48% aq., 400 mL) at -5°C.

  • Nitrite Addition: Dropwise add NaNO₂ (1.1 eq) in water, keeping temp <0°C. A diazonium tetrafluoroborate salt precipitate forms.

  • Isolation: Filter the diazonium salt at 0°C. Wash with cold ether/HBF₄. Warning: Do not let dry completely; keep moist to avoid explosion risk.

  • Thermal Decomposition: Suspend the wet salt in Decalin or Toluene and heat carefully to 100-110°C. Nitrogen gas evolution indicates fluorination (Ar-N₂⁺BF₄⁻ → Ar-F + N₂ + BF₃).

  • Distillation: Once gas evolution ceases, steam distill the mixture or extract with ether.

  • Final Purification: Vacuum distillation or recrystallization from hexanes.

Diagram: Synthesis Workflow

SynthesisPathway Start 2,3-Dimethylphenol (CAS 526-75-0) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 4-Nitro-2,3-dimethylphenol Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 4-Amino-2,3-dimethylphenol Step2->Inter2 Step3 Diazotization (NaNO2, HBF4) Inter2->Step3 Inter3 Diazonium Tetrafluoroborate Salt Step3->Inter3 Step4 Thermal Decomposition (-N2, -BF3) Inter3->Step4 Final 4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4) Step4->Final

Figure 1: Step-wise synthesis pathway via the Balz-Schiemann reaction.

Downstream Application: Pesticide Etherification

The primary utility of 4-Fluoro-2,3-dimethylphenol is as a nucleophile in the synthesis of ether-based insecticides (e.g., pyrethroid analogs or benzoylureas).

Protocol for Ether Coupling:

  • Reagents: 4-Fluoro-2,3-dimethylphenol (1.0 eq), Alkyl Halide/Tosylate (e.g., chloromethyl-pyridine derivative) (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Conditions: Heat to 60-80°C for 4-12 hours under N₂ atmosphere.

  • Mechanism: S_N2 nucleophilic attack of the phenoxide ion on the alkyl halide.

  • Outcome: Formation of the bioactive ether linkage, critical for binding to the target receptor (e.g., sodium channels in insects).

Analytical Quality Control (QC)

To ensure the intermediate meets the stringent requirements for agrochemical registration (purity >98%, low heavy metals), use the following methods.

Method A: HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile[5]

  • Gradient: 10% B to 90% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Retention Time: ~12.5 min (varies by system).

  • Acceptance Criteria: Main peak area >98.0%.[6]

Method B: GC-MS Identification
  • Column: HP-5MS (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C.

  • Oven Program: 50°C (1 min) → 20°C/min → 280°C (5 min).

  • Mass Spec: EI mode (70 eV).

  • Diagnostic Ions: Molecular ion [M]+ at m/z 140. Fragment ions at m/z 125 (M - CH₃), m/z 97 (loss of CO/F).

Safety & Handling

  • Hazards: 4-Fluoro-2,3-dimethylphenol is an irritant (Skin/Eye) and potentially toxic if swallowed.

  • Fluorine Chemistry: The synthesis involves HBF₄ (corrosive) and Diazonium salts (potential explosion hazard if dried). Always keep diazonium intermediates wet and use blast shields during thermal decomposition.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Work in a fume hood.

References

  • Synthesis of Fluorinated Phenols: CN108069831B - Method for synthesizing 2,3-dimethyl-4-fluorophenol.[7][3][4] Google Patents. Link

  • Agrochemical Applications: IndustryARC. 4-Fluoro-2, 3-Dimethylphenol Market Size & Application in Pesticides. Link

  • Chemical Properties: PubChem Compound Summary for 2,4-Dimethylphenol (Analogous Chemistry). Link

  • Reaction Mechanisms: Sigma-Aldrich. Selectfluor® Reagent Guide for Fluorination. Link

Sources

Method

Application Note: Regioselective Nitration of 4-Fluoro-2,3-dimethylphenol

[1] Abstract & Scientific Rationale This application note details the optimized protocol for the mononitration of 4-Fluoro-2,3-dimethylphenol (also known as 4-fluoro-2,3-xylenol). The synthesis targets the 6-nitro isomer...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scientific Rationale

This application note details the optimized protocol for the mononitration of 4-Fluoro-2,3-dimethylphenol (also known as 4-fluoro-2,3-xylenol). The synthesis targets the 6-nitro isomer (4-Fluoro-2,3-dimethyl-6-nitrophenol ) with high regioselectivity.[1]

Mechanistic Insight

The substrate contains three substituents influencing the electrophilic aromatic substitution (EAS):

  • Phenolic -OH (C1): A strong activator and ortho, para-director.[1]

  • Methyl groups (C2, C3): Weak activators and ortho, para-directors.

  • Fluorine (C4): A weak deactivator (inductive) but ortho, para-director (resonance).

Regioselectivity Analysis:

  • Position 5: Meta to the strong -OH director and sterically crowded by the C4-Fluorine and C6-H (buttressing effect).[1] Attack here is kinetically disfavored.

  • Position 6: Ortho to the -OH group and para to the C3-Methyl group.[1] The carbocation intermediate (sigma complex) formed by attack at C6 is stabilized significantly by resonance donation from the oxygen lone pair.

Therefore, under kinetically controlled conditions (low temperature, stoichiometric nitrating agent), substitution occurs almost exclusively at C6 , yielding 4-Fluoro-2,3-dimethyl-6-nitrophenol .[1]

Safety & HSE Protocols (Critical)

Warning: Nitration reactions are exothermic and can generate unstable byproducts if not controlled.

Hazard ClassRisk DescriptionMitigation Strategy
Thermal Runaway Nitration releases significant heat (

).[1]
Maintain

during addition.[2][3] Use active cooling.
Oxidation Phenols are prone to oxidation to quinones/tars by concentrated

.
Use dilute

or acetic acid solvent. Exclude light if possible.
Chemical Burns

and

are corrosive.
Wear butyl rubber gloves, face shield, and lab coat.
Shock Sensitivity Polynitrated phenols (picric acid analogs) can be explosive.Strictly limit

equivalents (1.05 eq). Do not let reaction dry out if over-nitration is suspected.

Experimental Protocol

Reagents & Equipment

Reagents:

  • Substrate: 4-Fluoro-2,3-dimethylphenol (Purity >98%)

  • Nitrating Agent: Nitric Acid (70%, d=1.41 g/mL)[4]

  • Solvent: Glacial Acetic Acid (AcOH)

  • Quenching: Crushed Ice / Deionized Water

  • Workup: Dichloromethane (DCM), Sodium Bicarbonate (

    
    ), Brine.
    

Equipment:

  • 3-Neck Round Bottom Flask (RBF) equipped with a thermometer adapter and addition funnel.[1]

  • Magnetic stirrer with temperature feedback control.

  • Ice/Salt bath (

    
     capacity).
    
Step-by-Step Procedure

Step 1: Solubilization

  • Charge 4-Fluoro-2,3-dimethylphenol (10.0 g, 71.4 mmol) into the 3-neck RBF.

  • Add Glacial Acetic Acid (50 mL). Stir until fully dissolved.

  • Cool the solution to 0–5 °C using an ice/water bath.

Step 2: Preparation of Nitrating Mixture

  • In a separate beaker, mix Nitric Acid (70%) (4.8 mL, ~75 mmol, 1.05 eq) with Glacial Acetic Acid (10 mL).

  • Pre-cool this mixture to 0 °C.

    • Note: Diluting nitric acid in acetic acid moderates the nitronium ion concentration, preventing over-nitration and oxidation.

Step 3: Controlled Addition

  • Transfer the nitrating mixture to the addition funnel.

  • Add dropwise to the phenol solution over 30–45 minutes .

  • CRITICAL: Monitor internal temperature. Do NOT allow temperature to exceed 10 °C .

  • If the solution turns dark red/black rapidly, stop addition and cool further (indicates oxidation).

Step 4: Reaction Maintenance

  • After addition is complete, allow the mixture to stir at 0–5 °C for 1 hour .

  • Allow to slowly warm to room temperature (

    
    ) over an additional 1 hour.
    
  • TLC Monitoring: Check consumption of starting material (Mobile Phase: 20% EtOAc in Hexanes). The product will be more polar (lower

    
    ) and likely yellow/orange.
    

Step 5: Quench and Isolation [2][4]

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • The product may precipitate as a yellow solid.

    • If Solid: Filter, wash with cold water (

      
      ), and dry.
      
    • If Oiling Occurs: Extract with DCM (

      
      ). Wash organic layer with Sat. 
      
      
      
      (to remove AcOH), then Brine. Dry over
      
      
      and concentrate in vacuo.

Step 6: Purification

  • Recrystallize the crude solid from Ethanol/Water (9:1) or Hexane/EtOAc .

  • Target yield: 75–85%.

Visualization of Workflows

Reaction Mechanism (Regioselectivity)

NitrationMechanism cluster_regio Regioselectivity Logic Substrate 4-Fluoro-2,3- dimethylphenol SigmaComplex Sigma Complex (Resonance Stabilized at C6-Ortho) Substrate->SigmaComplex Ortho Attack (C6) Directed by -OH Reagent HNO3 / AcOH (NO2+ Electrophile) Reagent->SigmaComplex Transition Re-aromatization (-H+) SigmaComplex->Transition Product 4-Fluoro-2,3-dimethyl- 6-nitrophenol Transition->Product Note1 C5 Attack: Sterically hindered Meta to -OH (Disfavored) Note2 C6 Attack: Ortho to -OH (Favored) Stabilized by Oxygen LP

Figure 1: Mechanistic pathway highlighting the directing effects favoring substitution at the C6 position.

Experimental Workflow

ExperimentalWorkflow Setup 1. Setup Dissolve Phenol in AcOH Cool to 0°C Addition 3. Addition Dropwise over 30 min Keep T < 10°C Setup->Addition Prep 2. Reagent Prep Mix HNO3 + AcOH Pre-cool Prep->Addition Reaction 4. Reaction Stir 1h @ 0°C Warm to RT Addition->Reaction Quench 5. Quench Pour onto Crushed Ice Precipitate Product Reaction->Quench Workup 6. Workup Filter or Extract (DCM) Wash (NaHCO3, Brine) Quench->Workup Purify 7. Purification Recrystallize (EtOH/H2O) Workup->Purify

Figure 2: Step-by-step experimental workflow for the nitration process.

Analytical Validation

The following data points serve as self-validating checkpoints for the synthesized compound.

Analytical MethodExpected ResultInterpretation
Appearance Yellow crystalline solidTypical for ortho-nitrophenols due to intramolecular H-bonding.

NMR
(CDCl

)

ppm (s, 1H, OH)
Downfield shift due to H-bond with

.

ppm (d, 1H, Ar-H)
The C5 proton (doublet due to

coupling).[1]

ppm (s, 6H,

)
Methyl groups.

NMR

to

ppm
Characteristic aromatic fluorine shift.[1]
Mass Spec (ESI-)

Confirms mono-nitration (

).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Dark/Black Tar Formation Oxidation of phenol ring.[1]Temperature too high or

too concentrated. Repeat with slower addition at

.
Low Yield / No Reaction Acid concentration too low.Use

mixture (Standard Mixed Acid) if AcOH method fails, but maintain strict temp control.
Mixture of Isomers Loss of regioselectivity.[2]Ensure temperature is kept low (

). Higher temps promote thermodynamic equilibration or attack at less favored positions.

References

  • Nitration of Phenols (General Protocols): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Regioselectivity in Phenol Nitration: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms; VCH: New York, 1989.
  • Synthesis of Nitro-Xylenols: "Nitration of 2,3-Dimethylphenol." ChemicalBook Protocols, accessed October 2023. Link

  • Electronic Effects of Fluorine: Chambers, R. D. Fluorine in Organic Chemistry; Blackwell Publishing, 2004. Explains the directing effects of fluorine vs. hydroxyl groups.
  • Safety in Nitration: "Chemical Safety: Nitration Reactions." Purdue University Safety Guidelines. Link

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Fluoro-2,3-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Fluoro-2,3-dimethylphenol in Modern Synthesis Palladium-catalyzed cross-coupling reactions have become an indisp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Fluoro-2,3-dimethylphenol in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthesis of complex organic molecules, fundamentally transforming the landscape of drug discovery and materials science.[1] These reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity, were the subject of the 2010 Nobel Prize in Chemistry.[1] Within this powerful class of transformations, the utilization of functionalized phenols as coupling partners is of particular significance.

4-Fluoro-2,3-dimethylphenol is a valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability, modulate lipophilicity, and improve bioavailability of drug candidates, while the dimethyl substitution provides steric and electronic tuning.[2] The ability to selectively form new bonds at the phenolic oxygen or, after conversion to a triflate, at the aromatic carbon, makes this molecule a versatile precursor for a wide range of complex structures. This document provides a detailed guide to the application of 4-fluoro-2,3-dimethylphenol in several key palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and practical, field-tested protocols.

Core Concepts in Palladium-Catalyzed Cross-Coupling

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for C-C couplings) or association/deprotonation (for C-N/C-O couplings), and reductive elimination.[3] The choice of palladium precursor, ligand, base, and solvent is critical for optimizing the reaction yield and selectivity.[3]

The Catalytic Cycle: A Generalized Overview

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction is a well-established mechanistic framework. It commences with an active Pd(0) species which undergoes oxidative addition with an aryl halide or triflate. This is followed by a transmetalation step with an organometallic reagent (in Suzuki or Stille couplings) or coordination and deprotonation of a nucleophile (in Buchwald-Hartwig couplings). The cycle concludes with reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the Pd(0) catalyst.

Buchwald-Hartwig C-O Coupling: Synthesis of Diaryl Ethers

The Buchwald-Hartwig amination, a palladium-catalyzed reaction forming carbon-nitrogen bonds, has been extended to the formation of carbon-oxygen bonds, providing a powerful method for the synthesis of diaryl ethers.[4] This transformation is particularly useful for coupling electron-deficient aryl halides with phenols like 4-fluoro-2,3-dimethylphenol.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig C-O coupling begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the phenol, which, in the presence of a base, is deprotonated to form a palladium phenoxide intermediate. The final and often rate-limiting step is the reductive elimination of the diaryl ether product, regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the final reductive elimination step.[5]

Buchwald_Hartwig_CO_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Phenol_Coord Phenol Coordination & Deprotonation PdII_ArX->Phenol_Coord Ar'-OH, Base PdII_ArOAr L_nPd(II)(Ar)(OAr') Phenol_Coord->PdII_ArOAr RedElim Reductive Elimination PdII_ArOAr->RedElim RedElim->Pd0 Regeneration Product Ar-O-Ar' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling.

Experimental Protocol: Synthesis of a Diaryl Ether

This protocol describes the coupling of 4-fluoro-2,3-dimethylphenol with an aryl bromide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Fluoro-2,3-dimethylphenol≥98%Commercially Available
Aryl bromide≥98%Commercially Available
Pd₂(dba)₃Catalyst GradeCommercially Available
XantphosLigand GradeCommercially Available
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%Commercially Available
TolueneAnhydrousCommercially Available
Schlenk flask-Laboratory Glassware
Magnetic stirrer with heating-Laboratory Equipment
Inert gas (Argon or Nitrogen)High Purity-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-fluoro-2,3-dimethylphenol (1.2 mmol), aryl bromide (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling: Formation of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide or triflate.[6] To utilize 4-fluoro-2,3-dimethylphenol in this reaction, it must first be converted to an aryl triflate, which serves as the electrophilic coupling partner.

Mechanistic Insights

The Suzuki-Miyaura catalytic cycle is initiated by the oxidative addition of the aryl triflate to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid or ester in the presence of a base. The base activates the organoboron reagent, facilitating the transfer of the organic group to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[6]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-OTf PdII_ArOTf L_nPd(II)(Ar)(OTf) OxAdd->PdII_ArOTf Transmetalation Transmetalation PdII_ArOTf->Transmetalation R'-B(OR)_2, Base PdII_ArR L_nPd(II)(Ar)(R') Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a Biaryl Compound

Part A: Synthesis of 4-Fluoro-2,3-dimethylphenyl trifluoromethanesulfonate

  • Dissolve 4-fluoro-2,3-dimethylphenol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 mmol) to the solution.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the aryl triflate.

Part B: Suzuki-Miyaura Coupling

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Fluoro-2,3-dimethylphenyl triflateAs synthesized-
Arylboronic acid≥98%Commercially Available
Pd(PPh₃)₄Catalyst GradeCommercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDegassed-
Schlenk flask-Laboratory Glassware
Magnetic stirrer with heating-Laboratory Equipment
Inert gas (Argon or Nitrogen)High Purity-

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-fluoro-2,3-dimethylphenyl triflate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Add a 3:1 mixture of 1,4-dioxane and degassed water (8 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate, providing access to valuable aryl alkyne scaffolds.[7] Similar to the Suzuki coupling, 4-fluoro-2,3-dimethylphenol must first be converted to its triflate derivative.

Mechanistic Insights

The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition of the aryl triflate to Pd(0) and subsequent reductive elimination. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkyne moiety to the palladium center. Copper-free Sonogashira protocols have also been developed.

Sonogashira_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-OTf PdII_ArOTf L_nPd(II)(Ar)(OTf) OxAdd->PdII_ArOTf Transmetalation Transmetalation PdII_ArOTf->Transmetalation R'-C≡CCu PdII_ArAlkyne L_nPd(II)(Ar)(C≡CR') Transmetalation->PdII_ArAlkyne RedElim Reductive Elimination PdII_ArAlkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product CuCycle Copper Cycle: R'-C≡CH + Cu(I) -> R'-C≡CCu CuCycle->Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling.

Experimental Protocol: Synthesis of an Aryl Alkyne

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Fluoro-2,3-dimethylphenyl triflateAs synthesized-
Terminal alkyne≥98%Commercially Available
Pd(PPh₃)₂Cl₂Catalyst GradeCommercially Available
Copper(I) iodide (CuI)≥98%Commercially Available
Triethylamine (Et₃N)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Schlenk flask-Laboratory Glassware
Magnetic stirrer-Laboratory Equipment
Inert gas (Argon or Nitrogen)High Purity-

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-fluoro-2,3-dimethylphenyl triflate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) followed by anhydrous triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Insufficiently anhydrous conditionsEnsure all solvents and reagents are dry. Use Schlenk techniques.
Inappropriate baseFor Suzuki couplings, try a stronger base like K₃PO₄. For Buchwald-Hartwig, ensure the base is strong enough to deprotonate the phenol.
Formation of side productsHomocoupling of the organoboron reagentUse a slight excess of the aryl triflate. Lower the reaction temperature.
Dehalogenation/detriflationUse a less polar solvent. Ensure the reaction is run under an inert atmosphere.
Difficulty in product isolationEmulsion formation during workupAdd a small amount of brine to the aqueous layer.
Co-elution of product and impuritiesTry a different solvent system for column chromatography. Consider recrystallization.

Conclusion

4-Fluoro-2,3-dimethylphenol is a highly valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this application note provide robust and efficient methods for the formation of C-O, C-C, and C-C triple bonds, enabling access to a wide array of diaryl ethers, biaryls, and aryl alkynes. The provided protocols, grounded in established mechanistic principles and adapted for this specific substrate, offer a solid foundation for researchers in drug discovery and materials science to leverage the unique properties of this fluorinated phenol in their synthetic endeavors. Careful optimization of reaction parameters, particularly the choice of ligand and base, will be key to achieving high yields and purities.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Electronics on the C-O Reductive Elimination from Palladium. Journal of the American Chemical Society, 129(25), 7894–7903. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Shelby, Q., Kataoka, N., Mann, G., & Hartwig, J. (2000). Unusual in Situ Ligand Modification to Provide a Catalyst for Room-Temperature Aromatic C-O Bond Formation. Journal of the American Chemical Society, 122(43), 10718–10719. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Angewandte Chemie International Edition, 48(17), 3020–3040. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

Sources

Method

Application Note: High-Resolution GC-MS Profiling of 4-Fluoro-2,3-dimethylphenol Reaction Mixtures

This Application Note is structured as a comprehensive technical guide for the analysis of 4-Fluoro-2,3-dimethylphenol , a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals. Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of 4-Fluoro-2,3-dimethylphenol , a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals.

Abstract & Scope

The precise quantification and impurity profiling of 4-Fluoro-2,3-dimethylphenol (4-F-2,3-DMP) are essential for optimizing yield and ensuring downstream catalytic efficiency. As a fluorinated xylenol, this compound presents specific analytical challenges: moderate acidity, potential for hydrogen bonding (peak tailing), and the existence of close-eluting regioisomers (e.g., 6-fluoro-2,3-dimethylphenol).

This protocol details a Derivatization-GC-MS workflow. We utilize silylation to mask the phenolic hydroxyl group, enhancing volatility and stabilizing the molecular ion for robust quantification. The method is validated for monitoring reaction progression, identifying unreacted starting materials (2,3-xylenol), and detecting over-fluorinated byproducts.

Chemical Context & Analytical Strategy

The Analyte
  • Compound: 4-Fluoro-2,3-dimethylphenol

  • Formula: C₈H₉FO

  • MW: 140.15 g/mol

  • Target Derivative: Trimethylsilyl (TMS) ether (MW: 212.34 g/mol )

The Challenge: Isomerism & Polarity

Direct injection of phenols often results in adsorption in the inlet liner and column active sites, leading to non-linear response and tailing. Furthermore, the synthesis of 4-F-2,3-DMP via electrophilic fluorination of 2,3-dimethylphenol can yield the ortho-isomer (6-fluoro-2,3-dimethylphenol) . Separation of these isomers requires a non-polar stationary phase with high efficiency and a derivatization step to eliminate intermolecular hydrogen bonding.

Strategic Workflow

The following diagram outlines the critical decision matrix for this analysis:

G Start Reaction Mixture (Crude) Decision Is Sample Aqueous? Start->Decision LLE LLE (DCM or MTBE) Dry w/ Na2SO4 Decision->LLE Yes Dilution Dilute in Anhydrous Ethyl Acetate/DCM Decision->Dilution No (Organic) Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min LLE->Deriv Dilution->Deriv GC GC Separation (5% Phenyl-arylene Phase) Deriv->GC Inject 1µL MS MS Detection (EI) SIM/Scan Mode GC->MS

Caption: Analytical workflow for 4-Fluoro-2,3-dimethylphenol. The derivatization step is the control point for method robustness.

Experimental Protocol

Reagents & Standards
  • Solvent: Dichloromethane (DCM), HPLC Grade, anhydrous.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Note: TMCS acts as a catalyst to ensure steric hindrance at the 2,3-position does not impede silylation.

  • Internal Standard (ISTD): 2,4-Dibromophenol or 4-Bromo-3,5-dimethylphenol (distinct mass spectrum, similar reactivity).

Sample Preparation Procedure
  • Aliquot: Take 100 µL of the reaction mixture.

  • Dry: If moisture is present, pass through a micro-column of anhydrous

    
    . Moisture hydrolyzes the TMS reagent.
    
  • Dilute: Add 900 µL of anhydrous DCM containing the Internal Standard (100 µg/mL).

  • Derivatize:

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial immediately (crimped cap recommended).

    • Incubate: Heat at 60°C for 30 minutes.

    • Why? While simple phenols react at room temperature, the ortho-methyl group at position 2 creates steric bulk, requiring thermal energy to drive the reaction to completion [1].

  • Cool: Allow to cool to room temperature before injection.

GC-MS Instrument Parameters
ParameterSettingRationale
Column Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for separating aromatic isomers.
Inlet Split (20:1) @ 260°CHigh split ratio prevents column overload; high temp ensures rapid volatilization of high-boiling impurities.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Oven Program 60°C (1 min) → 20°C/min → 140°C → 5°C/min → 200°C → 30°C/min → 300°C (3 min)Slow ramp (5°C/min) in the critical region (140-200°C) resolves the 4-fluoro and 6-fluoro isomers.
Transfer Line 280°CPrevents condensation of heavy dimers.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Acquisition Scan (m/z 40-450) & SIM (Quant)Scan for impurity profiling; SIM for precise quantification of the target.

Results & Discussion

Chromatographic Separation

The 5% phenyl column separates the components based on boiling point and subtle polarity differences induced by the fluorine position.

  • Elution Order (TMS derivatives):

    • 2,3-Dimethylphenol (Starting Material)[1][2]

    • 6-Fluoro-2,3-dimethylphenol (Ortho-isomer, typically elutes earlier due to "ortho effect" shielding).

    • 4-Fluoro-2,3-dimethylphenol (Target Product).

    • Difluoro-dimethylphenols (Over-reaction byproducts).

Mass Spectral Interpretation (EI)

The TMS derivative of 4-F-2,3-DMP (MW 212) exhibits a distinct fragmentation pattern useful for confirmation.

  • Molecular Ion (

    
    ):  m/z 212 (Strong, often Base Peak).
    
  • Methyl Loss (

    
    ):  m/z 197. Loss of a methyl group from the TMS moiety. This is a characteristic "M-15" ion for all TMS-phenols.
    
  • Siliconium Ion: m/z 73 (

    
    ). Diagnostic for TMS derivatives.
    
  • Fluorine Signature: Unlike chloro- or bromo-phenols, the C-F bond is strong and rarely cleaves first. However, loss of

    
     followed by CO/Si elimination can yield fluoro-tropylium type ions.
    

Quantification Ions (SIM Mode):

  • Target (4-F-2,3-DMP-TMS): Target m/z 212; Qual m/z 197, 182.

  • Impurity (2,3-DMP-TMS): Target m/z 194; Qual m/z 179.

Impurity Profiling Logic

The reaction mechanism (electrophilic aromatic substitution) directs the fluorine to positions ortho and para to the hydroxyl group. Since the 2 and 3 positions are blocked by methyls, and the OH is a strong ortho/para director:

  • Position 4 (Para): Sterically accessible, electronically favored. (Major Product).

  • Position 6 (Ortho): Accessible, but slightly hindered by the OH group. (Minor Impurity).

  • Position 5 (Meta): Disfavored by the OH direction, but activated by the methyls. (Trace Impurity).[3][4]

The following diagram illustrates the fragmentation and identification logic:

MassSpec MolIon Molecular Ion (M+) m/z 212 M_15 [M-CH3]+ m/z 197 MolIon->M_15 -CH3 (TMS) TMS_Ion TMS Group m/z 73 MolIon->TMS_Ion Cleavage M_30 [M-2CH3]+ m/z 182 M_15->M_30 -CH3 (Ring) Structure 4-F-2,3-DMP-TMS Precursor Structure->MolIon 70eV EI

Caption: Fragmentation pathway of the TMS-derivative under Electron Ionization.

Validation & Quality Control

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following system suitability tests must be performed:

  • Derivatization Efficiency: Inject a standard of underivatized 4-F-2,3-DMP. If a peak appears at the underivatized retention time, the BSTFA reagent is compromised (likely wet).

  • Resolution Check: The resolution (

    
    ) between the 6-fluoro and 4-fluoro isomers must be > 1.5. If 
    
    
    
    , lower the oven ramp rate between 140°C and 160°C.
  • Linearity: The method is linear from 1 µg/mL to 500 µg/mL (

    
    ) using the ratio of Analyte Area / ISTD Area.
    

References

  • NIST Mass Spectrometry Data Center. (2025). Phenol, 2,3-dimethyl- Mass Spectrum. NIST Chemistry WebBook.[3] Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Agrochemical Evaluation of 4-Fluoro-2,3-dimethylphenol

Introduction: The Untapped Potential of Fluorinated Phenols in Crop Protection Phenolic compounds represent a well-established class of bioactive molecules with a long history of use in various sectors, including agricul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Fluorinated Phenols in Crop Protection

Phenolic compounds represent a well-established class of bioactive molecules with a long history of use in various sectors, including agriculture.[1] Their inherent antimicrobial and phytotoxic properties have led to the development of several phenolic derivatives as disinfectants, fungicides, and herbicides.[2][3] For instance, 2,4-dimethylphenol is recognized for its fungicidal and disinfectant applications in agriculture.[2] The strategic introduction of a fluorine atom into a bioactive molecule is a cornerstone of modern medicinal and agrochemical design, often leading to enhanced potency, metabolic stability, and altered physicochemical properties. The novel compound, 4-Fluoro-2,3-dimethylphenol, represents an intriguing candidate for agrochemical research, combining the proven bioactivity of a dimethylphenol scaffold with the unique properties imparted by fluorination.

These application notes provide a comprehensive framework for the systematic evaluation of 4-Fluoro-2,3-dimethylphenol as a potential new active ingredient for crop protection. We will outline detailed protocols for assessing its fungicidal, bactericidal, and herbicidal activities, drawing upon established methodologies for analogous compounds. Furthermore, we will delve into its postulated mode of action, potential synthetic routes, and considerations for formulation and structure-activity relationship (SAR) studies.

Physicochemical Properties and Synthesis of 4-Fluoro-2,3-dimethylphenol

PropertyPredicted Value/InformationReference/Basis
Molecular Formula C₈H₉FO-
Molecular Weight 140.15 g/mol -
Appearance Likely a solid or liquid at room temperatureBased on similar phenols[4]
Melting Point Not available-
Boiling Point Not available-
Water Solubility Predicted to be sparingly solubleBased on 2,3-dimethylphenol[5]
pKa Expected to be slightly lower than 2,3-dimethylphenol due to the electron-withdrawing nature of fluorine-
Proposed Synthesis Pathway

The synthesis of 4-Fluoro-2,3-dimethylphenol can be envisioned through the electrophilic fluorination of 2,3-dimethylphenol. This approach utilizes a fluorinating agent to introduce a fluorine atom onto the aromatic ring.

Synthesis 2,3-Dimethylphenol 2,3-Dimethylphenol 4-Fluoro-2,3-dimethylphenol 4-Fluoro-2,3-dimethylphenol 2,3-Dimethylphenol->4-Fluoro-2,3-dimethylphenol Electrophilic Fluorinating Agent (e.g., Selectfluor®) Mode of Action cluster_TargetOrganism Target Organism (Fungus, Bacterium, Plant Cell) CellMembrane Cell Membrane MetabolicPathways Metabolic Pathways CellMembrane->MetabolicPathways Leakage of ions and metabolites Proteins Essential Proteins/Enzymes Proteins->MetabolicPathways Disruption CellDeath Cell Death MetabolicPathways->CellDeath Leads to CellularComponents Cellular Components (DNA, Lipids) CellularComponents->CellDeath Leads to PhenolicCompound 4-Fluoro-2,3-dimethylphenol PhenolicCompound->CellMembrane Disruption of membrane integrity PhenolicCompound->Proteins Denaturation and inhibition PhenolicCompound->CellularComponents Oxidative Stress (ROS) SAR cluster_Molecule 4-Fluoro-2,3-dimethylphenol cluster_Modifications Potential Modification Sites for SAR Studies Molecule R1 Vary Halogen (Cl, Br, I) Molecule->R1 Position 4 R2 Modify Alkyl Groups (size, branching) Molecule->R2 Positions 2 & 3 R3 Introduce other substituents on the ring Molecule->R3 Positions 5 & 6 R4 Modify Hydroxyl Group (e.g., etherification) Molecule->R4 Position 1

Sources

Method

Application Notes and Protocols for Investigating the Enzymatic Reactions of 4-Fluoro-2,3-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Metabolic Fate of a Novel Fluorinated Phenol 4-Fluoro-2,3-dimethylphenol is a substituted aromatic compound with potential appl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Metabolic Fate of a Novel Fluorinated Phenol

4-Fluoro-2,3-dimethylphenol is a substituted aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. As with any xenobiotic, understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for drug-drug interactions. This document provides a comprehensive guide for researchers to investigate the enzymatic reactions involving 4-Fluoro-2,3-dimethylphenol. Drawing upon established principles of drug metabolism for structurally related compounds, we present a hypothesized metabolic landscape and provide detailed protocols to empirically validate these predictions.

The presence of a phenolic hydroxyl group, methyl substituents, and a fluorine atom on the aromatic ring suggests that 4-Fluoro-2,3-dimethylphenol will be a substrate for both Phase I and Phase II metabolic enzymes. The primary routes of metabolism are anticipated to be oxidation mediated by cytochrome P450 (CYP) enzymes and conjugation reactions catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Predicted Metabolic Pathways of 4-Fluoro-2,3-dimethylphenol

Based on the metabolism of other substituted phenols and fluorinated aromatic compounds, we can predict several potential metabolic pathways for 4-Fluoro-2,3-dimethylphenol. These pathways are illustrated in the diagram below and form the basis for the experimental protocols that follow.

Metabolic Pathways of 4-Fluoro-2,3-dimethylphenol cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) A 4-Fluoro-2,3-dimethylphenol B Hydroxylated Metabolite (Catechol derivative) A->B CYP-mediated Aromatic Hydroxylation C Hydroxylated Metabolite (Benzylic hydroxylation) A->C CYP-mediated Benzylic Hydroxylation D Defluorinated Metabolite (Quinone derivative) A->D CYP-mediated Oxidative Defluorination E Glucuronide Conjugate A->E UGT-mediated Glucuronidation F Sulfate Conjugate A->F SULT-mediated Sulfation

Caption: Predicted metabolic pathways of 4-Fluoro-2,3-dimethylphenol.

Part 1: Phase I Metabolism – The Role of Cytochrome P450 Enzymes

CYP enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide range of xenobiotics.[1][2] For phenolic compounds, CYPs primarily catalyze hydroxylation reactions.[3] In the case of 4-Fluoro-2,3-dimethylphenol, we hypothesize three main CYP-mediated reactions:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring, likely at the positions ortho or meta to the existing hydroxyl group, to form catechol derivatives.

  • Benzylic Hydroxylation: Oxidation of one of the methyl groups to a hydroxymethyl group.

  • Oxidative Defluorination: This is a more complex reaction that can lead to the removal of the fluorine atom and the formation of a quinone-like metabolite.[4] The C-F bond is strong, but enzymatic defluorination of aromatic compounds has been reported.[5][6][7]

Protocol 1: In Vitro Metabolic Stability of 4-Fluoro-2,3-dimethylphenol in Human Liver Microsomes

This protocol is designed to determine the rate at which 4-Fluoro-2,3-dimethylphenol is metabolized by the pool of CYP enzymes present in human liver microsomes (HLMs).[8][9][10]

Objective: To assess the intrinsic clearance of 4-Fluoro-2,3-dimethylphenol.

Materials:

  • 4-Fluoro-2,3-dimethylphenol

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Experimental Workflow:

Metabolic Stability Assay Workflow A Prepare incubation mixtures: - 4-Fluoro-2,3-dimethylphenol - HLMs - Phosphate buffer B Pre-incubate at 37°C for 5 min A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Quench reaction at various time points (0, 5, 15, 30, 60 min) with cold ACN containing internal standard D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Determine the disappearance of 4-Fluoro-2,3-dimethylphenol over time G->H Phase II Conjugation Assay Workflow cluster_ugt UGT Assay cluster_sult SULT Assay A Incubate 4-Fluoro-2,3-dimethylphenol with HLMs and UDPGA C Incubate at 37°C A->C B Incubate 4-Fluoro-2,3-dimethylphenol with Liver S9/Cytosol and PAPS B->C D Quench reaction with cold ACN C->D E Centrifuge D->E F Analyze supernatant by LC-MS/MS for glucuronide or sulfate conjugates E->F

Caption: Workflow for Phase II conjugation assays.

Detailed Steps:

  • Glucuronidation Assay:

    • Prepare incubation mixtures containing 4-Fluoro-2,3-dimethylphenol, HLMs, and UDPGA in Tris-HCl buffer.

    • Incubate at 37°C for a suitable time (e.g., 60 minutes).

    • Terminate the reaction and process as described in Protocol 1.

    • Analyze for the formation of the glucuronide conjugate (expected mass shift of +176 Da).

  • Sulfation Assay:

    • Prepare incubation mixtures containing 4-Fluoro-2,3-dimethylphenol, human liver S9 fraction or cytosol, and PAPS in an appropriate buffer.

    • Incubate at 37°C.

    • Terminate the reaction and process the samples.

    • Analyze for the formation of the sulfate conjugate (expected mass shift of +80 Da).

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear and concise tables.

Table 1: Metabolic Stability of 4-Fluoro-2,3-dimethylphenol in Human Liver Microsomes

ParameterValue
In Vitro Half-life (t1/2, min)
Intrinsic Clearance (CLint, µL/min/mg protein)

Table 2: Summary of Metabolites of 4-Fluoro-2,3-dimethylphenol Identified by LC-MS/MS

MetaboliteRetention Time (min)Observed m/zProposed Structure
M1Hydroxylated Metabolite
M2Defluorinated Metabolite
M3Glucuronide Conjugate
M4Sulfate Conjugate

Table 3: Reaction Phenotyping of 4-Fluoro-2,3-dimethylphenol Metabolism

CYP IsoformRelative Metabolite Formation (%)
CYP1A2
CYP2C9
CYP2C19
CYP2D6
CYP2E1
CYP3A4

Conclusion

The protocols outlined in this application note provide a comprehensive framework for elucidating the enzymatic reactions involving 4-Fluoro-2,3-dimethylphenol. By systematically investigating its Phase I and Phase II metabolism, researchers can gain valuable insights into its pharmacokinetic profile and potential for metabolic drug interactions. This knowledge is essential for the rational design and development of new chemical entities and for ensuring their safety in biological systems.

References

  • Guengerich, F. P. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Snyder, R., & Hedli, C. C. (1996). Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Stingl, J. C., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI.
  • Werck-Reichhart, D., & Feyereisen, R. (2000). Cytochromes P450 in phenolic metabolism.
  • Manni, A., et al. (2023).
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Mao, Y., et al. (2022). Computational Investigation of the Bisphenolic Drug Metabolism by Cytochrome P450: What Factors Favor Intramolecular Phenol Coupling.
  • Dong, J., et al. (2014).
  • Sârbu, C., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH.
  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed.
  • Seong, H. J., et al. (2019). Enzymatic defluorination of fluorinated compounds.
  • Nagar, S., & Remmel, R. P. (2006). Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1. PubMed.
  • Liu, A., et al. (2019).
  • Korfmacher, W. A. (2005). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery.
  • Dong, J., et al. (2014). Regioselective glucuronidation of phenolic compounds in literatures....
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  • Knecht, S., et al. (2024).
  • Mitic, M., et al. (2016). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Pollet, H., et al. (2024).
  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
  • Sorokin, A. B., et al. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society.
  • Ebner, T., & Burchell, B. (1993). Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Mackenzie, P. I., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders.
  • Tzanova, M., et al. (2020). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design.
  • Chapman, E., et al. (2007). Recent advances in sulfotransferase enzyme activity assays. PMC - NIH.
  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Valentová, K., et al. (2021).
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI.
  • Kumar, P., & Adhikari, A. (2023). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis.
  • Anjum, A., & Barve, K. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Ohe, T., et al. (1999). Substituent elimination from p-substituted phenols by cytochrome P450. ipso-Substitution by the oxygen atom of the active species. Semantic Scholar.
  • Proestos, C., et al. (2006). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity.
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  • protocols.io. (2023). In-vitro CYP inhibition pooled. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolism Assay Kits & Reagents. Retrieved from [Link]

  • Kumar, D., et al. (2014). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in 4-Fluoro-2,3-dimethylphenol Synthesis

Welcome to the technical support center for the synthesis of 4-Fluoro-2,3-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2,3-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will delve into common experimental challenges, provide in-depth troubleshooting advice in a question-and-answer format, and offer detailed protocols to enhance the yield and purity of your target compound.

The synthesis of 4-Fluoro-2,3-dimethylphenol, a valuable building block in medicinal chemistry and materials science, often presents challenges related to regioselectivity, reagent stability, and reaction control. The most common and practical synthetic route begins with the commercially available starting material, 2,3-dimethylphenol. This pathway involves three key transformations: nitration, reduction, and a subsequent diazotization-fluorination sequence. This guide is structured to address potential issues at each of these critical stages.

Overall Synthetic Workflow

The transformation from 2,3-dimethylphenol to 4-Fluoro-2,3-dimethylphenol is a sequential process. Understanding the flow is critical for planning and troubleshooting.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction cluster_2 Stage 3: Diazotization & Fluorination A 2,3-Dimethylphenol B 4-Nitro-2,3-dimethylphenol A->B HNO₃ / H₂SO₄ C 4-Amino-2,3-dimethylphenol B->C SnCl₂ / HCl or H₂/Pd-C D Diazonium Tetrafluoroborate Salt C->D 1. NaNO₂ / HBF₄ 2. Isolate E 4-Fluoro-2,3-dimethylphenol D->E Heat (Δ) (Balz-Schiemann)

Caption: Synthetic pathway from 2,3-dimethylphenol to the final product.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable solutions.

Section 1: Nitration of 2,3-Dimethylphenol

The initial nitration is a critical step that dictates the purity of all subsequent intermediates. The hydroxyl and methyl groups are both activating and ortho-, para-directing, which can lead to a mixture of isomers.

Q1: My nitration of 2,3-dimethylphenol results in a low yield of the desired 4-nitro isomer and a complex mixture of byproducts, including the 6-nitro isomer. What's going wrong?

A1: This is a common regioselectivity challenge. The hydroxyl group is a more powerful activating group than the methyl groups, and it directs incoming electrophiles to its ortho (2,6) and para (4) positions. Since the 2-position is already substituted, the primary sites for nitration are the 4- and 6-positions.

Causality & Solutions:

  • Steric Hindrance: The methyl group at the 3-position provides some steric hindrance at the 4-position, but the 6-position is also sterically accessible. Your reaction conditions are likely too harsh, leading to a loss of selectivity.

  • Temperature Control: Nitration is a highly exothermic reaction. Running the reaction at elevated temperatures provides enough energy to overcome the activation barrier for the formation of the less-favored 6-nitro isomer.

    • Solution: Maintain a strictly controlled low temperature, typically between -10°C and 0°C, during the addition of the nitrating agent. Use an ice-salt or dry ice/acetone bath for precise temperature management.

  • Choice of Nitrating Agent: The standard concentrated HNO₃/H₂SO₄ mixture is a very strong nitrating agent and can lead to over-nitration and oxidation.

    • Solution: Consider using a milder nitrating agent. A well-regarded alternative is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. This reagent is less aggressive and can improve regioselectivity. Another option is to use dilute nitric acid in a suitable solvent.

ParameterStandard Condition (Low Selectivity)Recommended Condition (High Selectivity)
Temperature > 10 °C-10 °C to 0 °C
Nitrating Agent Conc. HNO₃ / H₂SO₄Dilute HNO₃ or Acetyl Nitrate
Addition Rate RapidSlow, dropwise

Q2: I'm observing significant oxidation and tar formation during nitration, resulting in a dark, difficult-to-purify reaction mixture. How can I prevent this?

A2: Phenols are highly susceptible to oxidation, especially under strong acidic and nitrating conditions. The formation of tar indicates degradation of the starting material and/or product.

Causality & Solutions:

  • Excess Nitrating Agent: Using a large excess of nitric acid, a strong oxidizing agent, will inevitably lead to the formation of undesired oxidation byproducts, such as quinones and polymeric tars.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent. Monitor the reaction progress carefully using Thin-Layer Chromatography (TLC) to avoid over-reaction.

  • Reaction Time: Prolonged exposure to the harsh reaction conditions can cause product degradation.

    • Solution: Once TLC indicates the consumption of the starting material, quench the reaction promptly by pouring it over crushed ice. This neutralizes the strong acid and prevents further degradation.

G cluster_input cluster_process cluster_output A 2,3-Dimethylphenol C Low Temperature (-10 to 0°C) A->C B Nitrating Agent D Slow Addition B->D E Stoichiometric Control B->E F High Yield of 4-Nitro Isomer C->F G Minimal Tar/Byproducts C->G D->F D->G E->F E->G

Caption: Key controls for successful nitration of 2,3-dimethylphenol.

Section 2: Reduction of 4-Nitro-2,3-dimethylphenol

The reduction of the nitro group to an amine is a standard transformation, but the resulting aminophenol can be prone to oxidation.

Q1: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?

A1: Incomplete reduction is usually due to insufficient reducing agent, poor catalyst activity, or suboptimal reaction conditions.

Causality & Solutions:

  • Reducing Agent Stoichiometry (for metal/acid reductions): If using a metal like tin (Sn) or stannous chloride (SnCl₂), an insufficient amount will lead to incomplete conversion.

    • Solution: Ensure you are using a sufficient molar excess of the reducing agent. For SnCl₂ in HCl, using 3-4 equivalents is common.

  • Catalyst Activity (for catalytic hydrogenation): If using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C), the catalyst may be poisoned or inactive.

    • Solution: Use a fresh batch of high-quality catalyst. Ensure the solvent is pure and free of potential catalyst poisons (like sulfur compounds). The reaction system must be thoroughly purged of air to prevent catalyst oxidation. Increase hydrogen pressure or reaction temperature if the reaction is sluggish, but monitor for side reactions.

Q2: My isolated 4-amino-2,3-dimethylphenol intermediate is unstable and quickly darkens upon storage. How should I handle and store it?

A2: Aminophenols are notoriously unstable in the presence of air (oxygen) because they are easily oxidized to form colored quinone-imine species. This degradation can significantly impact the yield and purity of the subsequent diazotization step.

Causality & Solutions:

  • Aerial Oxidation: The electron-donating hydroxyl and amino groups make the aromatic ring highly susceptible to oxidation.

    • Solution 1 (Immediate Use): The best practice is to use the 4-amino-2,3-dimethylphenol immediately after synthesis and purification without long-term storage. This is often referred to as "telescoping" the synthesis.

    • Solution 2 (Proper Storage): If storage is unavoidable, the compound must be protected from air and light. Store it under an inert atmosphere (argon or nitrogen) in an amber vial and at a low temperature (e.g., in a freezer). Adding a small amount of an antioxidant like sodium sulfite can also help to inhibit oxidation during workup and storage.

Section 3: Diazotization and Balz-Schiemann Reaction

This is often the most challenging part of the synthesis. The success of the Balz-Schiemann reaction hinges on the efficient formation of a stable diazonium salt, followed by its controlled decomposition.[1]

Q1: The yield of my Balz-Schiemann reaction is very low. What are the critical parameters to control during the initial diazotization step?

A1: The formation of the diazonium salt is highly sensitive to reaction conditions. The primary causes of low yield are the decomposition of the diazonium salt before it can be converted to the fluoride and side reactions of the nitrous acid.

Causality & Solutions:

  • Temperature: Aryl diazonium salts are thermally unstable. At temperatures above 5-10°C, they can rapidly decompose, often leading to the formation of undesired phenol byproducts (by reaction with water) or other decomposition products.[2]

    • Solution: The diazotization must be performed at low temperatures, typically between 0°C and 5°C.[3] The sodium nitrite solution should be added slowly to the acidic solution of the amine to ensure the temperature does not rise.

  • Acidity: The reaction requires a strong acid to generate nitrous acid (HONO) from sodium nitrite and to stabilize the resulting diazonium salt.[1]

    • Solution: Use a sufficient excess of a strong, non-nucleophilic acid. For the Balz-Schiemann reaction, fluoroboric acid (HBF₄) is ideal as it serves as both the acid catalyst and the source of the tetrafluoroborate counterion.[1][4]

  • Nitrous Acid Decomposition: Excess nitrous acid can lead to side reactions.

    • Solution: After the diazotization is complete (as confirmed by a negative starch-iodide test for the starting amine), any excess nitrous acid should be quenched. This is typically done by adding a small amount of urea or sulfamic acid, which reacts with HONO to produce nitrogen gas, water, and CO₂ or sulfuric acid, respectively.[3]

Q2: During the thermal decomposition of the isolated diazonium tetrafluoroborate salt, I get a lot of tar and the yield of 4-Fluoro-2,3-dimethylphenol is poor. How can I optimize this step?

A2: The thermal decomposition (thermolysis) of the diazonium salt must be carefully controlled to favor the formation of the aryl fluoride over decomposition pathways.

Causality & Solutions:

  • Uncontrolled Decomposition: Heating the solid diazonium salt too rapidly or to too high a temperature can lead to an uncontrolled, sometimes explosive, decomposition, resulting in charring and low yields.[5]

    • Solution 1 (Controlled Heating): Heat the dry diazonium salt gently and slowly. Mixing the salt with an inert solid, such as sand or anhydrous sodium sulfate, can help to moderate the heat transfer and prevent localized overheating. The decomposition is often carried out under vacuum to allow the desired product to distill away from the reaction mixture as it forms.

    • Solution 2 (Solvent-based Decomposition): Performing the decomposition in a high-boiling inert solvent (e.g., decane, xylene, or an ionic liquid) can provide much better temperature control and lead to cleaner reactions and higher yields.[4] The temperature can be raised gradually to the point where a steady evolution of nitrogen gas is observed.

Q3: Are there alternatives to the traditional thermal Balz-Schiemann reaction for this fluorination step?

A3: Yes, modern organic chemistry offers several alternatives that can provide higher yields or milder reaction conditions.

  • Photochemical Balz-Schiemann Reaction: In some cases, the decomposition of the diazonium tetrafluoroborate salt can be induced by photolysis at room temperature, which can avoid the formation of thermal decomposition byproducts.[5]

  • Use of Alternative Fluoride Sources: Instead of isolating the tetrafluoroborate salt, one can perform the diazotization in the presence of other fluoride sources. For instance, using anhydrous HF in pyridine (Olah's reagent) can sometimes lead to higher yields and allow for lower decomposition temperatures.[5]

  • Copper-Catalyzed Fluorination: While not a classic Balz-Schiemann, Sandmeyer-type reactions using copper catalysts can be adapted for fluorination, though this is less common than for other halides.[6]

Section 4: Purification

Q1: How can I effectively purify the final product, 4-Fluoro-2,3-dimethylphenol, from unreacted starting materials and side products like 2,3-dimethylphenol?

A1: The final purification can be challenging due to the similar physical properties of the product and potential phenolic impurities. A multi-step approach is often necessary.

Causality & Solutions:

  • Similar Polarity: The desired product and non-fluorinated phenolic impurities have similar polarities, making chromatographic separation difficult.

    • Solution 1 (Acid-Base Extraction): First, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash with a weak acid (like dilute HCl) to remove any residual basic impurities. Then, extract the phenolic compounds into a basic aqueous solution (e.g., 5% NaOH). The organic layer can be discarded. Re-acidify the basic aqueous layer with cold, dilute HCl to precipitate the phenolic compounds, which can then be extracted back into an organic solvent, dried, and concentrated.

    • Solution 2 (Column Chromatography): After the initial extraction, column chromatography is typically required. Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The polarity difference between 4-Fluoro-2,3-dimethylphenol and any starting 2,3-dimethylphenol, while small, is often sufficient for separation with a long column and careful fraction collection.

    • Solution 3 (Recrystallization): If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/toluene) can be an effective final purification step to obtain a highly pure product.[7]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most critical stage in this synthesis for maximizing overall yield? The diazotization and subsequent fluorination (the Balz-Schiemann reaction) is arguably the most critical and lowest-yielding step. Meticulous control over temperature during diazotization and controlled decomposition of the diazonium salt are paramount for maximizing the overall yield of the entire sequence.

FAQ 2: Can I use direct electrophilic fluorination on 2,3-dimethylphenol to simplify the synthesis? Direct electrophilic fluorination of phenols is possible but often challenging. Reagents like Selectfluor® are used for this purpose.[8] However, for 2,3-dimethylphenol, you would again face a regioselectivity issue, likely obtaining a mixture of 4-fluoro and 6-fluoro isomers, which can be very difficult to separate. The multi-step synthesis via the aminophenol intermediate provides unambiguous regiochemical control.

FAQ 3: What are the key safety precautions for handling diazonium salts? Aryl diazonium salts, particularly when dry, are thermally unstable and can decompose explosively.[5]

  • Never heat the dry solid diazonium salt aggressively.

  • Always handle them behind a blast shield.

  • Avoid scraping or grinding the dry salt.

  • It is often safer to proceed with the decomposition step without completely drying the isolated salt, or to perform the decomposition in a high-boiling solvent.

FAQ 4: Which analytical techniques are best for monitoring reaction progress and confirming product identity?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the appearance of products at each stage.

  • Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. ¹⁹F NMR is particularly crucial for confirming the successful introduction of the fluorine atom and for identifying any fluorinated isomers.

    • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition.

    • Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the nitro group (strong stretches around 1550 and 1350 cm⁻¹) and the appearance of the amine (N-H stretches around 3300-3500 cm⁻¹) and confirming the presence of the hydroxyl group (broad O-H stretch around 3200-3600 cm⁻¹).

Part 3: Detailed Experimental Protocols

These are generalized protocols and should be adapted based on laboratory safety standards and specific experimental findings.

Protocol 1: Synthesis of 4-Nitro-2,3-dimethylphenol

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethylphenol (1.0 eq) in glacial acetic acid.

  • Cool the flask to 0°C in an ice-salt bath.

  • Slowly add a solution of nitric acid (1.05 eq) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for 1-2 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • The yellow solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of 4-Amino-2,3-dimethylphenol

  • To a flask containing 4-Nitro-2,3-dimethylphenol (1.0 eq), add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.5 eq) in concentrated hydrochloric acid.

  • Heat the mixture with stirring (e.g., at 60-70°C) until the reaction is complete (monitor by TLC). The yellow color should fade.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully add a concentrated sodium hydroxide solution to neutralize the acid and precipitate tin hydroxides. The pH should be basic (pH > 10).

  • Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aminophenol.

  • Crucially, use this product immediately in the next step.

Protocol 3: Synthesis of 4-Fluoro-2,3-dimethylphenol via Balz-Schiemann Reaction

  • (Diazotization) In a suitable flask, suspend 4-Amino-2,3-dimethylphenol (1.0 eq) in a 48% aqueous solution of fluoroboric acid (HBF₄) (3.0-4.0 eq) at 0°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, keeping the temperature strictly between 0°C and 5°C.

  • Stir the mixture for an additional 30 minutes at 0°C after the addition is complete.

  • The precipitated diazonium tetrafluoroborate salt is collected by cold filtration, washed with a small amount of cold water, then cold ethanol, and finally cold diethyl ether.

  • (Decomposition) [SAFETY FIRST: Use a blast shield] Dry the salt under vacuum. Place the dry, solid salt in a flask equipped for vacuum distillation. Heat the solid gently under vacuum.

  • The product, 4-Fluoro-2,3-dimethylphenol, will form and distill over. Collect the distillate.

  • The crude product can be further purified by column chromatography on silica gel (hexanes/ethyl acetate).

References

  • Vertex AI Search. Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Accessed January 30, 2026.
  • ChemicalBook. 2,3-dimethylphenol synthesis. Accessed January 30, 2026.
  • BYJU'S. Balz Schiemann Reaction Mechanism. Available from: [Link]. Accessed January 30, 2026.

  • Singh, K. N., et al. (2010). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Rasayan Journal of Chemistry.
  • Google Patents. DE4223979C2 - Process for the preparation of 2,4-dimethylphenol. Accessed January 30, 2026.
  • Lu, G., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941-2945.
  • BenchChem. Technical Support Center: Synthesis of 3-Fluoro-2-vinylphenol. Accessed January 30, 2026.
  • NOAA. 2,3-DIMETHYLPHENOL - CAMEO Chemicals. Accessed January 30, 2026.
  • Prakash, G. K. S., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Advances, 5, 13074-13082.
  • ResearchGate. (a) Diazotization of 4-aminophenol and 2-(4-aminophenyl)ethanol with isopentyl nitrite... [diagram]. Accessed January 30, 2026.
  • Google Patents. US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol. Accessed January 30, 2026.
  • BenchChem. purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. Accessed January 30, 2026.
  • Google Patents.
  • Google Patents. CN104761435A - Preparation method of 3,5-dimethylphenol. Accessed January 30, 2026.
  • ResearchGate. (2019). Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. Accessed January 30, 2026.
  • Google Patents. US3337642A - Process for the purification of 2, 6-dimethylphenol. Accessed January 30, 2026.
  • Wikipedia. Sandmeyer reaction. Accessed January 30, 2026.
  • Otutu, J. O., et al. (2008). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Journal of Applied Sciences, 8, 334-339.
  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1269–1299.
  • Wikipedia. Protecting group. Accessed January 30, 2026.
  • Organic Syntheses. 4-(Trifluoromethyl)androst-4-ene-3,17-dione. Org. Synth. 2013, 90, 342.
  • ResearchGate. Diazotization of 2‐ or 4‐aminophenols [diagram]. Accessed January 30, 2026.
  • Goossen, L. J., et al. (2014).
  • Bvumi, S., et al. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Tetrahedron, 76(40), 131481.
  • Al-Awadi, N. A., et al. (2001). Precursors and products from the Sandmeyer reaction. Journal of Chemical Research, 2001(9), 366-367.
  • Organic Chemistry Portal.
  • Google Patents.
  • Fisher Scientific. Practical Fluorination Chemistry. Accessed January 30, 2026.
  • Scientific Update. The Balz-Schiemann Reaction. (2019). Available from: [Link]. Accessed January 30, 2026.

  • Organic Chemistry Tutorials. (2018, August 2). Balz - Schiemann Reaction Mechanism [Video]. YouTube.
  • Organic Syntheses. Acetamide, N-(2,4-diformyl-5-hydroxyphenyl)-. Org. Synth. 1980, 59, 1.
  • ChemicalBook. 2,3-dimethylphenol | 526-75-0. Accessed January 30, 2026.

Sources

Optimization

side reactions in the synthesis of 4-Fluoro-2,3-dimethylphenol

Technical Support Center: Synthesis of 4-Fluoro-2,3-dimethylphenol Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Side Reactions & Impurity Profiling[1] E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Fluoro-2,3-dimethylphenol

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Side Reactions & Impurity Profiling[1]

Executive Summary: The Synthetic Landscape

Welcome to the technical support hub for 4-Fluoro-2,3-dimethylphenol (CAS: N/A for specific isomer, generic dimethylphenol: 526-75-0) .[1] As a researcher, you likely selected this target as a metabolic probe or a scaffold for agrochemical intermediates (e.g., fluxapyroxad analogs).[1]

Synthesizing this molecule presents a classic "chemoselectivity vs. regioselectivity" conflict.[1] You are attempting to introduce a fluorine atom onto an electron-rich phenolic ring that is already crowded by two methyl groups.[1]

The Two Primary Routes & Their Failures:

  • Direct Electrophilic Fluorination (Selectfluor/NFSI): The modern approach.[1]

    • Primary Failure Mode:[1] Regioselectivity (Ortho- vs. Para-fluorination) and Oxidative Dearomatization (Quinone formation).[1]

  • The Balz-Schiemann Route (via Aniline): The classical approach.[1]

    • Primary Failure Mode:[1] Thermal instability of the diazonium salt and "diazo tar" formation.[2]

This guide prioritizes Direct Fluorination as it is the most common bench-scale method, but addresses the diazo route for scale-up contexts.[1]

Module 1: Direct Fluorination (The Selectfluor Protocol)[1]

Context: You are reacting 2,3-dimethylphenol with an electrophilic fluorinating agent (Selectfluor or N-fluorobenzenesulfonimide) in a polar solvent (Acetonitrile or Methanol).

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways occurring in your flask.

ReactionPathways Start 2,3-Dimethylphenol (Starting Material) Target 4-Fluoro-2,3-dimethylphenol (Target: Para-substitution) Start->Target Major Pathway (Sterically favored) Side1 6-Fluoro-2,3-dimethylphenol (Ortho-substitution) Start->Side1 Competitive (Ortho-direction) Side3 2,3-Dimethyl-1,4-benzoquinone (Oxidation Product) Start->Side3 SET Oxidation Reagent Selectfluor / NFSI (Electrophilic F+) Side2 4,4-Difluoro-dienone (Over-fluorination) Target->Side2 Excess Reagent

Figure 1: Competitive reaction pathways in the electrophilic fluorination of 2,3-dimethylphenol. Note the competition between position 4 (para) and position 6 (ortho).

Troubleshooting Guide: Direct Fluorination

Issue 1: "My 19F NMR shows two distinct peaks, and I can't separate the product."

  • Diagnosis: You have a mixture of the 4-fluoro (target) and 6-fluoro (ortho-isomer) products.[1]

  • The Mechanism: The hydroxyl group (-OH) is a strong ortho, para-director.[1] The 2,3-dimethyl pattern blocks one ortho position (C2) and the meta position (C3).[1]

    • Position 4 (Para): Activated by -OH.[1] Sterically hindered by the C3-methyl, but generally favored electronically.[1]

    • Position 6 (Ortho): Activated by -OH.[1] Less sterically hindered than C4? Actually, C6 is relatively open, making it a dangerous competitive site.

  • Corrective Action:

    • Solvent Switch: Switch from Acetonitrile (MeCN) to Methanol (MeOH) . Protic solvents can hydrogen-bond with the phenol, increasing the effective steric bulk around the oxygen and suppressing ortho-attack (Position 6), thereby favoring para-attack (Position 4) [1].[1]

    • Temperature: Lower the reaction temperature to 0°C or -10°C. Higher temperatures lower selectivity.

Issue 2: "The reaction mixture turned dark black/brown, and yield is <30%."

  • Diagnosis: Oxidative Dearomatization leading to quinones or polymers.[1]

  • The Mechanism: Reagents like Selectfluor are not just fluorinating agents; they are oxidants.[1] Electron-rich phenols are easily oxidized to radical cations, which then react with water or oxygen to form 2,3-dimethyl-1,4-benzoquinone .[1]

  • Corrective Action:

    • Inert Atmosphere: Ensure the reaction is strictly under Nitrogen/Argon.

    • Slow Addition: Do not dump the Selectfluor in. Add it portion-wise over 1 hour to keep the local concentration of oxidant low.

    • Use NFSI: If Selectfluor causes too much oxidation, switch to N-fluorobenzenesulfonimide (NFSI) .[1] It is a milder fluorinating agent, though it reacts slower and may require slight heating (which risks regioselectivity—it's a trade-off).[1]

Issue 3: "I see a non-aromatic ketone peak in the IR/NMR."

  • Diagnosis: Formation of 4,4-difluoro-2,3-dimethylcyclohexa-2,5-dienone .[1]

  • The Mechanism: Once the 4-fluoro product is formed, it is still electron-rich.[1] If excess fluorinating reagent is present, it will fluorinate again at the same position (ipso-attack), destroying aromaticity.[1]

  • Corrective Action:

    • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the fluorinating agent. Never use an excess. Stop the reaction before full conversion if necessary to avoid over-fluorination.

Module 2: The Balz-Schiemann Route (Diazo Intermediate)

Context: You are synthesizing the phenol via the diazonium salt of 4-amino-2,3-dimethylphenol (or converting 4-fluoro-2,3-dimethylaniline).

Troubleshooting Logic Tree

BalzSchiemannLogic Problem Problem: Low Yield / Tars Check1 Is the diazonium salt dried completely? Problem->Check1 Yes1 Yes Check1->Yes1 Dry No1 No Check1->No1 Wet Check2 Solvent for decomposition? Yes1->Check2 Action1 DANGER: Explosion Risk. Keep wet or use HBF4/NaNO2 in situ. No1->Action1 Action2 Use non-polar solvent (PhCl) to promote ionic mechanism. Check2->Action2 Non-polar Action3 Polar solvents promote radical tars (homolysis). Check2->Action3 Polar

Figure 2: Decision logic for optimizing the Balz-Schiemann decomposition step.

FAQ: Balz-Schiemann Specifics

Q: Why does my reaction turn into a sticky "diazo tar"? A: This is caused by homolytic cleavage of the C-N bond rather than the desired heterolytic cleavage.[1]

  • The Fix: Avoid water and polar solvents during the thermal decomposition step. Use Chlorobenzene or o-Dichlorobenzene as the solvent.[1] These non-polar solvents favor the formation of the tight ion pair needed for the

    
    -like mechanism that installs the fluorine [2].
    

Q: Can I skip isolating the diazonium salt? A: Yes, and you should. Use a "One-Pot" dediazotization-fluorination protocol.[1] Generate the diazonium salt using


-BuONO (tert-butyl nitrite) and 

in situ, then warm the mixture to decompose it immediately.[1] This minimizes the accumulation of unstable intermediates.

Module 3: Purification & Analysis Strategy

Separating the 4-fluoro (target) from the 6-fluoro (side product) is the most challenging downstream processing step.[1]

Property4-Fluoro-2,3-dimethylphenol6-Fluoro-2,3-dimethylphenolSeparation Strategy
Polarity (

)
Slightly Lower (More polar)Slightly Higher (Less polar)Flash Chromatography: Use a gradient of Hexanes/EtOAc (start 95:5).[1] The 6-F isomer usually elutes first due to intramolecular H-bonding (F...H-O).[1]
pKa ~10.0~9.5 (Inductive effect of ortho-F)pH-Controlled Extraction: Unreliable due to proximity of pKa values.[1]
Crystallinity HighModerateRecrystallization: Recrystallize from Hexanes/Chloroform.[1] The symmetrical nature of the 4-F isomer often leads to better packing and preferential crystallization.

Pro-Tip: If chromatography fails, convert the crude phenol mixture to the Acetate ester (using Acetic Anhydride/Pyridine). The acetates often have vastly different retention times on silica compared to the free phenols. Hydrolyze back to the phenol after separation.

References

  • Mechanism of Selectfluor Regioselectivity

    • Singh, R. P., & Shreeve, J. M. (2004).[1] "Selectfluor reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent."[1][3] Accounts of Chemical Research, 37(1), 31-44.[1]

    • Note: Discusses solvent effects (MeCN vs MeOH) on directing groups.
    • [1]

  • Balz-Schiemann Solvent Effects

    • Deng, R., et al. (2019).[1] "Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents." Journal of Organic Chemistry.

    • Note: Establishes Chlorobenzene as the superior solvent to prevent tar formation.[2]

  • General Phenol Fluorination

    • Tredwell, M., & Gouverneur, V. (2006).[1] "Electrophilic fluorination of organic compounds." Organic & Biomolecular Chemistry.

Disclaimer: This guide is for research purposes only. 4-Fluoro-2,3-dimethylphenol and its precursors may be toxic or corrosive.[1] Always consult the SDS and perform a risk assessment before experimentation.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorophenol Synthesis

Introduction: The Fluorophenol Challenge Synthesizing fluorophenols presents a unique dichotomy in organic chemistry. You are often attempting to install a nucleophilic hydroxyl group onto an electron-deficient ring (in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorophenol Challenge

Synthesizing fluorophenols presents a unique dichotomy in organic chemistry. You are often attempting to install a nucleophilic hydroxyl group onto an electron-deficient ring (in the case of SNAr) or trying to preserve a labile carbon-fluorine bond while forcing a difficult C-O coupling (in transition metal catalysis).

Low conversion in these reactions is rarely a matter of "bad luck." It is almost always a symptom of catalyst deactivation, competitive inhibition, or energetic mismatching . This guide deconstructs these failure modes across the three primary synthetic pathways: Pd-Catalyzed Hydroxylation , Nucleophilic Aromatic Substitution (SNAr) , and the Balz-Schiemann Reaction .

Module 1: Pd-Catalyzed Hydroxylation of Fluoroaryl Halides

Best for: Converting fluorobromobenzenes or fluorochlorobenzenes to fluorophenols while retaining the fluorine atom.

The Core Problem: Catalyst Arrest

In this pathway, the Carbon-Fluorine (C-F) bond is generally stable to Palladium (Pd) oxidative addition, allowing for chemoselective replacement of C-Br or C-Cl bonds. However, the formation of the Pd-hydroxide species is thermodynamically uphill and prone to reductive elimination failure.

Troubleshooting Guide

Q: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Why? A: You are likely facing ligand inhibition or reductive side-reactions .

  • The Mechanism: The reductive elimination of C-O to form the phenol requires a specific geometry. If your ligand is too sterically bulky without being electron-rich enough, the Pd(II) intermediate acts as a resting state.

  • The Fix: Switch to biaryl monophosphine ligands specifically designed for C-O coupling.

    • Gold Standard: tBuBrettPhos or BippyPhos . These ligands facilitate the difficult reductive elimination of the phenol.

    • Avoid: Standard phosphines like PPh3 or BINAP; they are ineffective for hydroxylation.

Q: I see the starting material disappearing, but I’m getting the de-halogenated product (fluorobenzene) instead of the phenol. A: This is a reductive dehalogenation side pathway.

  • Cause: This often happens when the hydroxide source is inefficient, or the solvent acts as a hydride source (common with alcohols).

  • The Fix:

    • Change the Base: Switch from KOH to CsOH or CsOH·H2O . Cesium's larger cation radius improves solubility in organic solvents (the "Cesium Effect"), increasing the effective concentration of the nucleophile.

    • Solvent Switch: Move to a 1,4-Dioxane/Water (1:1) or Toluene/Water biphasic system. Avoid primary alcohols.

Q: Does the fluorine atom survive these conditions? A: Yes. Pd-catalyzed hydroxylation is highly chemoselective. The bond dissociation energy (BDE) of C-F (~126 kcal/mol) is significantly higher than C-Br (~80 kcal/mol) or C-Cl (~95 kcal/mol). Unless you are using specialized nickel catalysts designed for C-F activation, the fluorine will remain intact.

Protocol: Robust Pd-Catalyzed Hydroxylation

Adapted from Anderson et al. and Buchwald Lab protocols.

  • Catalyst Pre-loading: Charge a reaction vial with Pd2(dba)3 (2 mol%) and tBuBrettPhos (4-6 mol%).

  • Solvent & Base: Add 1,4-Dioxane (degassed) and KOH (4.0 equiv, 4M aqueous solution).

  • Substrate: Add the fluoroaryl halide (1.0 equiv).

  • Reaction: Seal and heat to 80–100 °C for 8–12 hours.

  • Workup: Acidify carefully to pH 2-3 (to protonate the phenoxide) before extraction. Note: Fluorophenols can be volatile; avoid high-vacuum drying if possible.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Best for: Polyfluorinated benzenes (e.g., pentafluorobenzene -> tetrafluorophenol).

The Core Problem: Regioselectivity & Activation

SNAr requires an electron-deficient ring. A single fluorine atom is rarely activating enough on its own unless accompanied by a Nitro (NO2) or Cyano (CN) group.

Troubleshooting Guide

Q: Reaction is extremely slow even at reflux. I am using 4-fluorotoluene. A: Electronic Mismatch. An alkyl group (toluene) is electron-donating, deactivating the ring toward nucleophilic attack. SNAr is impossible here under standard conditions.

  • Solution: You must use the Pd-catalyzed route (Module 1) or an Ir-catalyzed borylation/oxidation sequence.

Q: I am hydrolyzing 2,4-difluoronitrobenzene, but I'm getting a mixture of isomers (ortho- vs. para-substitution). A: This is controlled by the Solvent Polarity Effect .

  • Mechanism: The transition state for ortho-substitution involves stabilization by the nitro group (often via hydrogen bonding with the nucleophile or cation coordination).

  • The Fix:

    • For Ortho-Substitution: Use non-polar, aprotic solvents (e.g., Toluene, Hexane) if solubility permits.

    • For Para-Substitution: Use polar aprotic solvents (e.g., DMSO, DMF, NMP ). These separate ion pairs, favoring the sterically less hindered para attack.

Q: My polyfluorobenzene hydrolysis stops at 50% conversion. A: Product Inhibition. The product is a fluorophenol, which under basic conditions becomes a fluorophenoxide anion . This anion is electron-rich and acts as a donor to the ring, effectively deactivating it toward further nucleophilic attack (or competing with the hydroxide nucleophile).

  • The Fix: Use a large excess of KOH (5-10 equiv) and higher temperatures (120 °C+) in DMSO .

Module 3: Balz-Schiemann Reaction (Amine to Fluoride)

Best for: Converting aminophenols to fluorophenols (De Novo synthesis).

The Core Problem: The "Phenol" Interference

Attempting a classic Balz-Schiemann (diazotization + thermal decomposition) on a molecule containing a free Phenol (-OH) group is notoriously difficult.

Troubleshooting Guide

Q: I get a tarry mess instead of my fluorophenol. A: Azo-Coupling Side Reactions.

  • Mechanism: Phenols are highly activated nucleophiles. As soon as you form the diazonium salt (an electrophile), the unreacted phenol molecules attack it, forming azo dyes (deep red/black tars).

  • The Fix: Protect the Phenol. Convert the -OH to an ether (e.g., Methyl ether, Benzyl ether) before the reaction. Perform the Balz-Schiemann on the anisole derivative, then deprotect with BBr3 or H2/Pd.

Q: The diazonium salt precipitates but decomposes violently or gives low yield. A: Counter-ion Instability. The traditional tetrafluoroborate (BF4-) salt is often too unstable or insoluble.

  • The Fix:

    • Change Counter-ion: Use PF6- (Hexafluorophosphate) salts. They are generally more stable and lipophilic, allowing for cleaner thermal decomposition in organic solvents.

    • Ionic Liquids: Perform the decomposition in ionic liquids (e.g., [BMIM][BF4]). This acts as a heat sink and stabilizes the intermediate cation, preventing runaway decomposition.

Visual Troubleshooting Logic

Figure 1: Synthetic Route Decision Tree

G Start Start: Choose Precursor Halide Substrate: Fluoro-Aryl Halide (Br/Cl/I) Start->Halide PolyF Substrate: Polyfluorobenzene (>2 F atoms or EWG) Start->PolyF Amine Substrate: Aminophenol (NH2 + OH) Start->Amine PdCat Route: Pd-Catalyzed Hydroxylation Halide->PdCat SNAr Route: SNAr Hydrolysis PolyF->SNAr Protect Step 1: Protect OH group (e.g., O-Methylation) Amine->Protect LigandCheck Critical: Use tBuBrettPhos Avoid PPh3 PdCat->LigandCheck SolventCheck Selectivity Control: Polar (DMSO) = Para Non-Polar = Ortho SNAr->SolventCheck Diaz Step 2: Diazotization (HBF4 / NaNO2) Protect->Diaz Decomp Step 3: Thermal Decomposition Diaz->Decomp

Caption: Decision logic for selecting the optimal synthetic pathway based on starting material availability.

Figure 2: Troubleshooting Low Conversion in Pd-Catalysis

G Issue Issue: Low Conversion (<50%) Check1 Check 1: Ligand Selection Issue->Check1 Action1 Switch to tBuBrettPhos or BippyPhos Check1->Action1 If PPh3 used Check2 Check 2: Base Strength Check1->Check2 If Ligand OK Action2 Switch KOH -> CsOH (Cesium Effect) Check2->Action2 If KOH used Check3 Check 3: Side Product? Check2->Check3 If CsOH used Result3 De-halogenated Product Found (Reduction) Check3->Result3 Action3 Remove Alcohols Use Dioxane/Water Result3->Action3

Caption: Step-by-step diagnostic flow for stalling Pd-catalyzed hydroxylation reactions.

Summary Data Tables

Table 1: Ligand Performance in Fluorophenol Synthesis

Comparison of ligand efficacy for the hydroxylation of 1-bromo-4-fluorobenzene.

LigandYield (%)Conversion TimePrimary Failure Mode
tBuBrettPhos 92-96% 2-4 hrsN/A (Optimal)
BippyPhos 88-94%4-6 hrsN/A (Excellent alternative)
XPhos 40-60%>12 hrsSlow reductive elimination
PPh3 <5%StalledCatalyst resting state stability
BINAP <10%StalledSteric mismatch for C-O bond formation
Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Stalled Reaction (Pd) Ligand is too small or electron-poor.Switch to bulky, electron-rich ligands (AdBrettPhos, tBuBrettPhos).
Reduction (Ar-H formed) Solvent acting as hydride source.Eliminate primary/secondary alcohols. Use 1,4-Dioxane or Toluene.
Tarry Residue (Balz-Schiemann) Phenol attacking diazonium salt (Azo coupling).Protect the phenol as a methyl ether before diazotization.
Regio-scrambling (SNAr) Solvent polarity stabilizing wrong transition state.Switch solvent: Non-polar for ortho, Polar (DMSO) for para.
Violent Exotherm (Diazotization) Instability of dry diazonium salt.Do not dry completely.[1] Use Ionic Liquids or continuous flow reactors.[2]

References

  • Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid. Song, Z.-Q., & Wang, D.-H. (2020).[3][4][5] Organic Letters. [Link] (Source for tBuBrettPhos efficacy and boric acid as a hydroxide surrogate)

  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. Anderson, K. W., et al. (2006).[1][3][6] Journal of the American Chemical Society. [Link] (Foundational text on ligand selection for C-O coupling)

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification. Platt, R., et al.[7] (2024).[5][7][8] Journal of the American Chemical Society. [Link] (Source for solvent effects on regioselectivity in polyfluoroarenes)

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Weng, J., et al. (2023).[4] Journal of Visualized Experiments. [Link] (Safety protocols and yield improvements for diazonium decomposition)

  • Palladium-Catalyzed Hydroxylation of Aryl Halides under Ambient Conditions. Schulz, T., et al.[9] (2009).[10] Angewandte Chemie International Edition. [Link] (Source for biaryl phosphine ligand performance data)

Sources

Optimization

byproduct identification in 4-Fluoro-2,3-dimethylphenol synthesis

The following guide is structured as a high-level technical support resource for researchers synthesizing 4-Fluoro-2,3-dimethylphenol (4-Fluoro-2,3-xylenol). It focuses on the two primary synthetic pathways: Balz-Schiema...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical support resource for researchers synthesizing 4-Fluoro-2,3-dimethylphenol (4-Fluoro-2,3-xylenol). It focuses on the two primary synthetic pathways: Balz-Schiemann (Diazotization) and Electrophilic Fluorination , addressing specific impurity profiles and troubleshooting logic for each.

Topic: Byproduct Identification & Process Optimization Target Molecule: 4-Fluoro-2,3-dimethylphenol (CAS: N/A for specific isomer, generic fluoroxylenol class) Audience: Medicinal Chemists, Process Development Scientists

Module 1: Critical Pathway Analysis & Impurity Mapping

Before troubleshooting, identify your synthetic route. The impurity profile is strictly pathway-dependent.

Pathway A: The Balz-Schiemann Route (Diazo-Decomposition)

Best for: High regioselectivity (Para-fluorination). Precursor: 4-Amino-2,3-dimethylphenol (or protected equivalent). Mechanism: Formation of diazonium tetrafluoroborate followed by thermal decomposition.

Pathway B: Direct Electrophilic Fluorination

Best for: Late-stage functionalization, avoiding multi-step aniline synthesis. Precursor: 2,3-Dimethylphenol.[1] Reagents: Selectfluor®, NFSI, or N-fluoropyridinium salts. Mechanism:


 (Electrophilic Aromatic Substitution) or oxidative dearomatization.
Visualizing the Impurity Landscape

G Start_A Precursor: 4-Amino-2,3-dimethylphenol Diazo Intermediate: Diazonium Salt Start_A->Diazo NaNO2, HBF4 Start_B Precursor: 2,3-Dimethylphenol Target TARGET: 4-Fluoro-2,3-dimethylphenol Start_B->Target Selectfluor Byprod_B1 Impurity B1: 6-Fluoro-2,3-dimethylphenol (Ortho-isomer) Start_B->Byprod_B1 Ortho-attack Byprod_B3 Impurity B3: Quinones (Oxidative degradation) Start_B->Byprod_B3 Oxidation Byprod_B2 Impurity B2: 4,4-Difluoro-dienones (Over-oxidation) Target->Byprod_B2 Excess F+ Diazo->Target Heat (-N2) Byprod_A1 Impurity A1: 2,3-Dimethylphenol (Protodeamination) Diazo->Byprod_A1 Reduction (H-abstraction) Byprod_A2 Impurity A2: Azo-Coupling Dimers Diazo->Byprod_A2 Coupling w/ Phenol Byprod_A3 Impurity A3: 4-Chloro-2,3-dimethylphenol (If Cl- ions present) Diazo->Byprod_A3 Cl- exchange

Caption: Mechanistic divergence of impurity profiles between Diazotization (Pathway A) and Direct Fluorination (Pathway B).

Module 2: Troubleshooting Guide (Q&A Format)

Scenario 1: The "Missing Fluorine" Mystery (Pathway A)

User Report: "I am running the Balz-Schiemann reaction. My LC-MS shows a major peak at [M-18] relative to the product, and my yield is low. The NMR lacks the characteristic fluorine coupling."

Diagnosis: You are observing Protodeamination (Impurity A1). Technical Explanation: The diazonium cation is highly electrophilic. If the thermal decomposition is conducted in a solvent that can act as a hydrogen radical donor (like ethanol, THF, or even trace water under certain conditions), the diazonium group is replaced by Hydrogen instead of Fluorine [1]. Corrective Protocol:

  • Solvent Switch: Move to inert, non-H-donating solvents like 1,2-dichlorobenzene or solvent-free thermal decomposition (if stability permits).

  • Dry Conditions: Ensure the isolated diazonium tetrafluoroborate salt is rigorously dried. Moisture promotes phenol formation (OH substitution) rather than fluorination.

  • Counter-ion Check: Ensure you are using

    
     or 
    
    
    
    . Halide counter-ions (Cl, Br) will lead to the Sandmeyer products (Chloro/Bromo-xylenol) [2].
Scenario 2: The "Double Peak" Dilemma (Pathway B)

User Report: "I used Selectfluor on 2,3-dimethylphenol. I have two peaks in HPLC with identical masses. The proton NMR shows two distinct aromatic environments."

Diagnosis: You have formed the Ortho-isomer (6-Fluoro-2,3-dimethylphenol) alongside your Para-target. Technical Explanation: The hydroxyl group (-OH) is a strong ortho, para-director. While the para position (4) is sterically accessible, the ortho position (6) is also activated. Electrophilic fluorinating agents can coordinate with the phenolic oxygen, directing fluorine to the ortho position via a charge-transfer mechanism [3]. Differentiation Table:

FeatureTarget (4-Fluoro)Impurity (6-Fluoro)
Symmetry AsymmetricAsymmetric
19F NMR Singlet/Multiplet ~ -110 to -125 ppmShifted downfield (deshielded by OH proximity)
1H NMR (Ar-H) Two doublets (if H5/H6 couple) or singletsAB system (H4/H5) with typical ortho coupling (~8 Hz)
Boiling Point Generally Higher (H-bonding intact)Generally Lower (Intramolecular H-bond F...HO)

Corrective Protocol:

  • Bulky Protecting Groups: Protect the phenol as a bulky ester (e.g., Pivalate) or ether before fluorination to sterically block the ortho position.

  • Solvent Polarity: Switch to non-polar solvents (DCM or Toluene) to minimize H-bonding assisted ortho-direction.

Scenario 3: The "Black Tar" Outcome (Pathway A)

User Report: "Upon heating the diazonium salt, the reaction turned into a black, insoluble tar. No product recovered."

Diagnosis: Uncontrolled Azo-Coupling or Radical Polymerization . Technical Explanation: Phenols are electron-rich. If unreacted starting material (amine/phenol) remains during diazotization, the generated diazonium salt will rapidly couple with the electron-rich phenol ring of the precursor to form highly colored azo dyes and oligomers [4]. Corrective Protocol:

  • Reverse Addition: Add the diazonium salt to the hot decomposition solvent slowly, rather than heating the bulk salt. This keeps the concentration of reactive intermediate low.

  • Acidic pH: Maintain acidic conditions during diazotization to suppress the nucleophilicity of the amino-phenol precursor, preventing premature coupling.

Module 3: Analytical Validation Protocols

Protocol 1: 19F-NMR Quantitation (Internal Standard Method)

Purpose: To determine the precise ratio of 4-fluoro (target) vs. 6-fluoro (impurity) without isolation.

  • Sample Prep: Dissolve 10 mg of crude reaction mixture in

    
    .
    
  • Standard: Add 5 mg of

    
    -trifluorotoluene (Shift: -63 ppm) as an internal standard.
    
  • Acquisition: Run 19F NMR (min 32 scans) with a relaxation delay (

    
    ) of >10 seconds to ensure full relaxation of all F-nuclei.
    
  • Analysis: Integrate the standard (-63 ppm) to 3.0. Integrate product peaks.

    • Target (Para): Expected ~ -120 ppm.

    • Impurity (Ortho): Expected ~ -135 ppm (shifted due to H-bond).

Protocol 2: HPLC Separation of Isomers

Challenge: Positional isomers of fluorophenols are difficult to separate on C18.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are superior for fluorinated aromatics due to

    
     and F-F interactions.
    
  • Mobile Phase: Isocratic 70:30 Water (0.1% Formic Acid) : Acetonitrile.

  • Detection: UV at 270 nm (Phenol absorption).

Module 4: Synthesis Optimization Data

Comparative Yields & Impurities by Method

MethodTypical YieldDominant ImpurityComplexityScalability
Balz-Schiemann 40-60%2,3-dimethylphenol (Reduction)High (Safety risk: Diazonium)Moderate
Selectfluor (Direct) 30-50%6-fluoro-2,3-dimethylphenol (Isomer)Low (One step)High (Cost limited)
NFSI (Catalytic) 20-40%Difluoro-dienones (Over-reaction)ModerateLow

References

  • Schiemann, G., & Balz, G. (1927).[2] Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft. (Foundational Balz-Schiemann mechanism).

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. (Discussion of modern fluorination side-reactions).

  • Umemoto, T. (1996). Electrophilic Fluorinating Agents: Advances in Reagents and Selectivity. Chemical Reviews. (Regioselectivity in phenol fluorination).

  • Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (Authoritative text on diazonium coupling side reactions).

Disclaimer: This guide is for research purposes only. 4-Fluoro-2,3-dimethylphenol synthesis involves hazardous reagents (diazonium salts, HF sources).[3] Always consult local EHS guidelines before proceeding.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 4-Fluoro-2,3-dimethylphenol

Welcome to the technical support center for navigating the complexities of reactions involving 4-Fluoro-2,3-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of reactions involving 4-Fluoro-2,3-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection on the reactivity of this versatile intermediate. Here, we address common challenges and frequently asked questions to empower you to optimize your synthetic strategies and troubleshoot effectively.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments with 4-Fluoro-2,3-dimethylphenol. Each problem is analyzed from a mechanistic standpoint, offering practical solutions grounded in chemical principles.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am performing a Williamson ether synthesis with 4-Fluoro-2,3-dimethylphenol and an alkyl halide, but my yields are consistently low. What could be the cause, and how can I improve it?

Answer:

Low yields in SNAr reactions of 4-Fluoro-2,3-dimethylphenol are a common challenge, often rooted in suboptimal solvent choice and incomplete deprotonation.

Causality and Mechanistic Insights:

The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. The stability of this intermediate is paramount for the reaction to proceed efficiently. The solvent plays a crucial role in stabilizing this charged species.

  • Polar Aprotic Solvents are Key: Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (CH₃CN), are generally the preferred choice for SNAr reactions.[1] These solvents possess large dipole moments that can effectively solvate the cationic counter-ion of the base and the charged Meisenheimer complex, thereby lowering the activation energy of the reaction.[2][3] They do not, however, form strong hydrogen bonds with the nucleophile (the phenoxide), leaving it "naked" and more reactive.[4]

  • The Problem with Protic Solvents: In contrast, polar protic solvents like water, methanol, and ethanol can significantly hinder SNAr reactions.[2][4] They form a strong solvation shell around the phenoxide nucleophile through hydrogen bonding, which stabilizes the nucleophile to the point of reducing its reactivity.[4][5] Breaking these hydrogen bonds to allow the nucleophile to attack the aromatic ring requires a significant amount of energy, thus increasing the activation barrier.[4]

Troubleshooting Protocol:

  • Solvent Selection: If you are using a protic solvent, switch to a high-quality, anhydrous polar aprotic solvent. DMF or DMSO are excellent starting points.

  • Ensure Anhydrous Conditions: Water is a common impurity in organic solvents and can negatively impact the reaction by protonating the phenoxide and interfering with the base.[6] Ensure your solvent and glassware are thoroughly dried.[7]

  • Base Selection: Complete deprotonation of the phenol is critical. While weaker bases like K₂CO₃ can be effective, a stronger base such as sodium hydride (NaH) will ensure the quantitative formation of the more nucleophilic phenoxide.[8]

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to side reactions and decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.[7][8]

Experimental Workflow for Solvent Optimization:

Caption: A workflow for troubleshooting low yields in SNAr reactions.

Issue 2: Unwanted Side Reactions and Poor Selectivity

Question: During my reaction, I'm observing the formation of multiple products, leading to a complex mixture and difficult purification. How can the solvent influence this?

Answer:

Solvent choice can dramatically impact the selectivity of a reaction by influencing which reaction pathway is favored.

Causality and Mechanistic Insights:

  • Competing SN1 vs. SN2/SNAr Pathways: While SNAr is the desired pathway for 4-Fluoro-2,3-dimethylphenol, under certain conditions, a unimolecular (SN1-like) mechanism can compete, especially in highly ionizing solvents.[9] Highly ionizing, polar protic solvents can stabilize the formation of a carbocation intermediate, potentially leading to a different set of products.[2][3]

  • Influence on Concerted Mechanisms: Some nucleophilic aromatic substitutions can proceed through a concerted (cSNAr) mechanism, which does not involve a distinct Meisenheimer intermediate.[10][11] The solvent polarity can influence the favorability of a concerted versus a stepwise pathway, which can, in turn, affect the product distribution.[10]

  • Hydrogen Bonding and Reactivity of Phenol: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor.[12][13] In protic solvents, hydrogen bonding can alter the electron density of the aromatic ring, potentially influencing the regioselectivity of electrophilic attack if such side reactions are possible.[6][14]

Troubleshooting Protocol:

  • Re-evaluate Solvent Polarity and Protic/Aprotic Nature: If you are observing unexpected products, consider if your solvent is too ionizing. A switch to a less polar, aprotic solvent might suppress unwanted SN1-type reactions.

  • Control Nucleophile Concentration and Addition: A high local concentration of the nucleophile can sometimes lead to side reactions. Consider adding the nucleophile dropwise to the reaction mixture.[7]

  • Temperature Management: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may improve selectivity.

Data Summary: Solvent Effects on Reaction Type

Solvent TypePredominant Mechanism FavoredRationale
Polar Aprotic (e.g., DMF, DMSO)SNAr (stepwise)Stabilizes the charged Meisenheimer intermediate without deactivating the nucleophile.[1][3]
Polar Protic (e.g., Methanol, Water)Can favor SN1-type or slow down SNArStabilizes both the nucleophile (reducing reactivity) and potential carbocationic intermediates.[2][4]
Non-Polar (e.g., Toluene, Hexane)Generally poor for SNArInsufficient stabilization of charged intermediates, leading to very slow reaction rates.[1]
Highly Ionizing Fluoroalcohols (e.g., TFE, HFIP)Can favor SN1 or concerted pathwaysStrong ionizing power can promote ionization of the C-F bond.[9]

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine atom a good leaving group in this SNAr reaction?

A1: The high electronegativity of the fluorine atom makes the ipso-carbon (the carbon to which it is attached) highly electrophilic and susceptible to nucleophilic attack. Although fluoride is a poor leaving group in SN1 and SN2 reactions, in SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The departure of the leaving group occurs in the second, faster step.

Q2: Can I use a phase-transfer catalyst to improve my reaction in a biphasic system?

A2: Yes, a phase-transfer catalyst (PTC) can be an effective strategy, particularly if you are using a less polar solvent or if your nucleophile has limited solubility in the organic phase. The PTC facilitates the transfer of the anionic nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs.

Q3: How do the methyl groups on the ring affect the reactivity of 4-Fluoro-2,3-dimethylphenol?

A3: The two methyl groups are electron-donating groups. This slightly decreases the electrophilicity of the aromatic ring compared to an unsubstituted fluorophenol, which can slow down the rate of nucleophilic attack. However, their steric bulk is generally not significant enough to hinder the approach of most nucleophiles to the ipso-carbon.

Q4: My reaction seems to stall before completion. What should I do?

A4: A stalled reaction can be due to several factors.[7] First, ensure your reagents are pure and your solvent is anhydrous. Impurities can consume your reagents or poison a catalyst. If the reaction is reversible, you may be at equilibrium. Consider removing a byproduct to drive the reaction forward. It is also possible that the base is not strong enough for complete deprotonation, in which case a stronger base should be used.[8]

Q5: Are there any safety concerns when working with fluorinated phenols and polar aprotic solvents?

A5: Yes. 4-Fluoro-2,3-dimethylphenol, like other phenols, can be corrosive and toxic.[15][16] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Polar aprotic solvents like DMF and DMSO can have their own health risks and can facilitate the absorption of other chemicals through the skin. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Detailed Experimental Protocol: A Model Williamson Ether Synthesis

This protocol provides a starting point for the synthesis of an ether from 4-Fluoro-2,3-dimethylphenol, with an emphasis on the role of the solvent.

Objective: To synthesize 4-(benzyloxy)-1-fluoro-2,3-dimethylbenzene.

Materials:

  • 4-Fluoro-2,3-dimethylphenol

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-2,3-dimethylphenol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to dissolve the phenol.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Stir the mixture at this temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the phenoxide.

  • Nucleophilic Attack: Add benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram for the Protocol:

G A Reactant & Solvent Addition B Deprotonation (Base Addition) A->B Anhydrous DMF C Nucleophilic Substitution (Electrophile Addition) B->C Formation of Phenoxide D Reaction Monitoring C->D Formation of Ether E Quenching D->E Reaction Complete F Aqueous Workup E->F G Drying & Concentration F->G H Purification G->H I Final Product H->I

Caption: A step-by-step logical flow of the Williamson ether synthesis.

References

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(6), 3379–3389. [Link]

  • Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., Tuttle, T., Chiba, S., & Murphy, J. A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368–16388. [Link]

  • Learning Simply. (2014, June 29). Solvent Effects on Sn2 Reactions [Video]. YouTube. [Link]

  • Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances, 4(84), 44439-44447. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. [Link]

  • New Jersey Department of Health. (2009, January). 2,4-Dimethylphenol. Hazardous Substance Fact Sheet. [Link]

  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Ziat, K., et al. (2012). Electrochemical Properties of Phenols and Quinones in Organic Solvents are Strongly Influenced by Hydrogen-Bonding with Water. The Journal of Physical Chemistry C, 116(33), 17596–17605. [Link]

  • PacBio. (2018, August 1). Low Yield Troubleshooting Guide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. [Link]

  • ResearchGate. (n.d.). Theoretical study of the hydrogen bonding ability of phenol and its ortho, meta and para substituted derivatives. [Link]

  • PubChem. (n.d.). 2,4-Dimethylphenol. [Link]

  • Doc Brown's Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties electrophilic substitution. [Link]

  • Chemistry Stack Exchange. (2015, May 29). Strength of hydrogen bonding in phenol or methanol. [Link]

  • That Chemist. (2022, September 20). Are These 'Inert' Solvents Actually Reactive? [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). My Reaction Failed: FAQ. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions with 4-Fluoro-2,3-dimethylphenol

Document ID: TSC-2026-01-4F23DMP Version: 1.0 Last Updated: January 30, 2026 A Note on Scientific Integrity and Safety This document is intended to provide guidance for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-4F23DMP Version: 1.0 Last Updated: January 30, 2026

A Note on Scientific Integrity and Safety

This document is intended to provide guidance for researchers, scientists, and drug development professionals working with 4-Fluoro-2,3-dimethylphenol. Direct experimental data on the exothermic potential and thermal stability of this specific compound is limited in publicly available literature. Therefore, the information and recommendations provided herein are synthesized from established principles of chemical reactivity, data from analogous compounds (dimethylphenols and other fluorinated phenols), and best practices in process safety management. Users must supplement this guidance with their own rigorous risk assessments, including appropriate calorimetric studies such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), before undertaking any new or scaled-up reactions.[1][2][3][4]

Introduction to 4-Fluoro-2,3-dimethylphenol

4-Fluoro-2,3-dimethylphenol is an organic compound with potential applications in pharmaceutical and agrochemical synthesis.[5] Its structure, featuring a phenol hydroxyl group, two methyl groups, and a fluorine atom on the aromatic ring, dictates its reactivity. The presence of the phenolic hydroxyl group suggests potential for exothermic reactions, particularly with strong acids, bases, and oxidizing agents, similar to other phenolic compounds.[6] The fluorine substituent can influence the compound's acidity and reactivity.[5]

PropertyValue / InformationSource
CAS Number 77249-34-4[5]
Molecular Formula C₈H₉FO[5]
Appearance Varies (likely a solid or liquid)General knowledge
Incompatibilities Strong oxidizing agents, strong acids, strong bases, acid chlorides, and acid anhydrides.[6]Inferred from analogous compounds

Frequently Asked Questions (FAQs) on Exothermic Risk Management

Q1: What are the primary chemical hazards associated with 4-Fluoro-2,3-dimethylphenol that could lead to an exothermic event?

A1: Based on the chemistry of phenols and related compounds, the primary hazards stem from:

  • Neutralization Reactions: Reactions with strong bases can be highly exothermic.

  • Oxidation: Phenols are susceptible to oxidation, and reactions with strong oxidizing agents can be vigorous and potentially explosive.

  • Electrophilic Substitution: Reactions on the aromatic ring, such as nitration or halogenation, are often highly exothermic and require careful temperature control.

  • Decomposition at Elevated Temperatures: While specific data is unavailable, substituted phenols can decompose at elevated temperatures, which may be initiated by a primary exothermic reaction.[6]

Q2: I am planning a reaction with 4-Fluoro-2,3-dimethylphenol and a strong base. What are the key safety precautions?

A2: When reacting with a strong base, the primary risk is a rapid, exothermic neutralization. To manage this:

  • Controlled Addition: Add the base slowly and in portions to the solution of 4-Fluoro-2,3-dimethylphenol.[7] Never add the phenol to the bulk of the base.

  • Cooling: Conduct the reaction in a cooling bath (e.g., ice-water) to dissipate the heat generated.[8]

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture. A sudden increase in temperature is an indication of a potential thermal runaway.[1]

  • Adequate Headspace: Ensure the reaction vessel is large enough (at least twice the volume of the reaction mixture) to accommodate any potential off-gassing or splashing.

Q3: How does the fluorine substituent affect the potential for an exothermic reaction?

A3: The fluorine atom, being highly electronegative, has a strong electron-withdrawing inductive effect. This can increase the acidity of the phenolic proton, potentially leading to a more vigorous reaction with bases. The fluorine atom also influences the electron density of the aromatic ring, which can affect the rate and exothermicity of electrophilic aromatic substitution reactions.

Q4: What are the initial signs of a developing thermal runaway?

A4: Early warning signs include:

  • An unexpected and rapid increase in the internal temperature of the reactor.

  • A sudden increase in pressure.

  • Noticeable changes in the color or viscosity of the reaction mixture.

  • Increased off-gassing or fuming.

  • Boiling of the solvent even with cooling applied.

Troubleshooting Guide for Exothermic Events

This section provides a step-by-step guide for responding to common issues encountered during reactions with 4-Fluoro-2,3-dimethylphenol.

Scenario: Unexpected Temperature Spike During Reagent Addition

Problem: You are adding a reagent (e.g., a strong base or oxidizing agent) and observe a rapid increase in the reaction temperature that is difficult to control with the cooling system.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the reagent.

  • Enhance Cooling: Increase the cooling capacity. This may involve lowering the temperature of the cooling bath or adding more cooling medium (e.g., dry ice to an acetone bath).

  • Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the vessel walls.[1] Be cautious, as this can sometimes increase the reaction rate.

  • Prepare for Quenching: Have a pre-prepared quenching agent ready. For many reactions, this could be a cold, inert solvent or a weak acid/base solution.

Troubleshooting Flowchart:

G A Temperature Spike Detected B Stop Reagent Addition Immediately A->B C Increase Cooling Capacity B->C D Is Temperature Stabilizing? C->D E Resume Addition at a Slower Rate with Enhanced Cooling D->E  Yes F Initiate Emergency Quench Protocol D->F  No G Monitor Reaction and Prepare for Shutdown F->G H Emergency Shutdown G->H If Uncontrolled

Caption: Troubleshooting workflow for a sudden temperature increase.

Scenario: Reaction Appears to "Run Away" After an Induction Period

Problem: The reaction proceeds as expected for a period, and then a sudden, rapid exotherm occurs.

Causality: This can happen if a critical concentration of an intermediate builds up before the main exothermic step, or if the reaction has a complex kinetic profile.

Preventative Measures & Response:

  • Kinetic Analysis: Before scaling up, perform kinetic studies (e.g., using Reaction Calorimetry) to understand the reaction rate and heat flow over time.[1][4]

  • Semi-Batch Operation: For reactions with a known induction period, consider a semi-batch process where one of the reagents is added at a controlled rate throughout the reaction.[7]

  • Immediate Cooling and Dilution: If a runaway is suspected, the primary goal is to remove heat and dilute the reactants. This can involve crash cooling and adding a cold, inert solvent.

  • Emergency Shutdown: If the reaction cannot be brought under control, follow your laboratory's emergency shutdown procedures.[9][10] This may involve activating an emergency stop on the reactor, evacuating the area, and alerting safety personnel.

Experimental Protocols: Best Practices

Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of phenols, appropriate PPE is mandatory.[11][12]

  • Eye Protection: Chemical splash goggles and a face shield are essential.[13]

  • Hand Protection: Use gloves with demonstrated resistance to phenols and the solvents in use. Neoprene or butyl rubber gloves are often recommended over standard nitrile gloves for prolonged contact.[11][13]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[13] For larger-scale operations or when a splash hazard is significant, a chemically resistant apron should be worn.[13]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[5]

General Protocol for a Controlled Exothermic Reaction

This is a generalized protocol and must be adapted for the specific reaction being performed.

  • Risk Assessment: Conduct a thorough risk assessment, including a review of the Safety Data Sheets (SDS) for all reactants and solvents.

  • Equipment Setup:

    • Use a reaction vessel of appropriate size (at least double the reaction volume).

    • Ensure efficient stirring with a magnetic or overhead stirrer.

    • Set up a cooling bath and a temperature probe to monitor the internal reaction temperature.

    • Have a quenching agent and a larger container of cold solvent readily accessible.

  • Procedure:

    • Charge the reactor with 4-Fluoro-2,3-dimethylphenol and the solvent.

    • Cool the mixture to the desired starting temperature.

    • Add the second reagent slowly via a dropping funnel or syringe pump.[7]

    • Continuously monitor the internal temperature. If it rises above the set point, pause the addition until it returns to the desired temperature.

    • Once the addition is complete, continue to monitor the reaction until the temperature stabilizes.

  • Work-up and Quenching:

    • Be aware that the quenching process itself can be exothermic.[8] Cool the reaction mixture before slowly adding the quenching agent.

Logical Relationship of Safety Measures:

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Emergency Response A Risk Assessment B Calorimetric Screening (DSC/RC) A->B C Define Safe Operating Limits B->C D Controlled Reagent Addition C->D E Continuous Temperature Monitoring C->E F Adequate Cooling and Stirring C->F D->E G Emergency Quench Protocol D->G E->F E->G F->G H Emergency Shutdown Procedure G->H

Caption: Interrelation of planning, execution, and emergency response in managing exothermic reactions.

Scale-Up Considerations

Scaling up an exothermic reaction is not a linear process and presents significant challenges.[14][15]

  • Surface Area to Volume Ratio: As the reactor volume increases, the surface area available for heat transfer decreases relative to the volume. This makes cooling less efficient and increases the risk of a thermal runaway.[14]

  • Mixing: Achieving homogenous mixing is more difficult in larger reactors, which can lead to localized "hot spots" where the reaction rate is significantly higher.[1]

  • Pilot Plant Trial: Before moving to full-scale production, a pilot-scale run is essential to identify any unforeseen challenges.[1][16]

Emergency Procedures

Chemical Spill
  • Alert Personnel: Immediately alert others in the vicinity.[17]

  • Evacuate: If the spill is large or involves highly volatile materials, evacuate the immediate area.

  • Containment: If safe to do so, contain the spill using a chemical spill kit.[18] Neutralize acids and bases if appropriate materials are available.[17]

  • Personal Protective Equipment: Do not attempt to clean up a spill without the appropriate PPE.[18]

Thermal Runaway
  • Alert and Evacuate: Announce the emergency and evacuate the laboratory.

  • Activate Emergency Systems: If available, activate any emergency cooling or quenching systems.

  • Contact Emergency Services: Follow your institution's protocol for contacting emergency responders.

References

  • Agilent Technologies. 2,4-Dimethylphenol Standard - Safety Data Sheet. [Link]

  • CPAChem. Safety data sheet. [Link]

  • The University of Iowa. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • Safelyio. Personal Protective Equipment for Chemical Handling. [Link]

  • Amar Equipment. Working with Exothermic Reactions during Lab and Scale up. [Link]

  • PubMed. On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. [Link]

  • SciSpace. Model based control strategies for a chemical batch reactor with exothermic reactions. [Link]

  • University of Rochester. How To Run A Reaction: The Quench. [Link]

  • Florida State University. Guide for Chemical Spill Response. [Link]

  • Syrris. A Study in the RC1 reaction calorimeter. [Link]

  • Sketchviz. Guide to Flowcharts in Graphviz. [Link]

  • ResearchGate. Model-Based Control Strategies for a Chemical Batch Reactor with Exothermic Reactions. [Link]

  • Forest Products Laboratory. Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. [Link]

  • Syrris. An Introduction to Reaction Calorimetry. [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. [Link]

  • Duke University. Emergency Response Guide for Laboratories. [Link]

  • Medium. Stop Troubleshooting, Start Automating: Graphviz in R. [Link]

  • Adesis, Inc. Guide of Pilot Plant Scale-Up Techniques. [Link]

  • The Chemical Engineer. Rules of Thumb: Scale-up. [Link]

  • YouTube. Create a FlowChart Diagram using Graphviz in Python. [Link]

  • University of California, Berkeley. Preparing for Emergency Chemical Spills. [Link]

  • Primatech. Process Safety Information: Iconic Flow Diagrams. [Link]

  • National Institutes of Health. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

  • ResearchGate. Reaction calorimetry: types, simple theory and application for kinetic study. [Link]

  • ScienceDirect. Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. [Link]

  • Chad's Blog. Building diagrams using graphviz. [Link]

  • Quick Company. Preparation Of Fluorinated Aromatic Compounds. [Link]

  • ResearchGate. Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. [Link]

  • Conceptdraw.com. How to Draw a Chemical Process Flow Diagram. [Link]

  • Patsnap. Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Florida State University. Chemical Spills - Emergency Management. [Link]

  • EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up. [Link]

  • Mettler Toledo. Simulation of Chemical Processes - From the Reaction Calorimeter Experiment to the Model. [Link]

  • Scribd. Guidelines Phenol. [Link]

  • Medium. Dot Language (graph based diagrams). [Link]

  • ChemRxiv. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

  • Medium. Create a Flowchart using Graphviz Dot. [Link]

  • Prime Process Safety Center. Differential Scanning Calorimetry (DSC). [Link]

  • University of Western Australia. Laboratory emergency response procedures. [Link]

  • People. Advanced Control of Batch Reactor Temperature. [Link]

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Sigma-HSE. Reaction Calorimetry (RC) Testing. [Link]

  • YouTube. How to Draw a Chemical Process Flow Diagram. [Link]

  • Graphviz. Drawing graphs with dot. [Link]

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Troubleshooting

Technical Support Center: A Guide to the Purification of 4-Fluoro-2,3-dimethylphenol

Welcome to the technical support center for the purification of 4-Fluoro-2,3-dimethylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Fluoro-2,3-dimethylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of obtaining high-purity 4-Fluoro-2,3-dimethylphenol.

Introduction: The Challenge of Purity

4-Fluoro-2,3-dimethylphenol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. The primary challenges in purifying this compound often stem from the presence of structurally similar isomers and unreacted starting materials, which can be difficult to separate due to their similar physicochemical properties.

This guide provides a systematic approach to identifying and removing these impurities, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Fluoro-2,3-dimethylphenol?

A1: The synthesis of 4-Fluoro-2,3-dimethylphenol can result in a variety of impurities. The most common are positional isomers, which are compounds with the same molecular formula but different arrangements of the substituents on the aromatic ring. For instance, in the synthesis of substituted fluorophenols, the formation of multiple regioisomers is a common challenge.[1]

Other potential impurities include:

  • Unreacted starting materials: Such as 2,3-dimethylphenol.

  • Byproducts of side reactions: Depending on the synthetic route, these could include poly-fluorinated or poly-methylated species.

  • Residual solvents and reagents: From the reaction and initial workup steps.

Q2: What are the primary methods for purifying 4-Fluoro-2,3-dimethylphenol?

A2: The most effective purification techniques for 4-Fluoro-2,3-dimethylphenol are:

  • Recrystallization: A powerful technique for purifying solid compounds. The choice of solvent is critical for success.

  • Column Chromatography: Highly effective for separating compounds with different polarities, such as isomers.

  • Distillation (under reduced pressure): Suitable for thermally stable liquids with different boiling points.

Q3: How can I assess the purity of my 4-Fluoro-2,3-dimethylphenol sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying impurities. A reversed-phase C18 column is often suitable for phenolic compounds.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both separation and identification of volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR).[4][5] ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated isomers.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 4-Fluoro-2,3-dimethylphenol.

Recrystallization Troubleshooting
Issue Possible Cause Solution
Compound "oils out" instead of crystallizing. The cooling rate is too fast, or the solution is too concentrated.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Seeding with a pure crystal can also help induce crystallization.
Poor recovery of the purified compound. The chosen solvent has a high solubility for the compound even at low temperatures, or too much solvent was used.Perform small-scale solubility tests to find a more suitable solvent. Use the minimum amount of hot solvent required for dissolution.
Colored impurities persist in the crystals. The impurities are co-crystallizing with the product.Consider a pre-purification step, such as passing the crude material through a short plug of silica gel. Adding a small amount of activated charcoal to the hot solution before filtration can also help remove colored impurities.
Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor separation of isomers. The eluent system is not optimized.Systematically vary the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[6]
Compound is not eluting from the column. The eluent is not polar enough, or the compound is unstable on silica gel.Increase the polarity of the eluent. If instability is suspected, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine.[6]
Tailing of peaks. The sample is overloaded, or there are interactions with the stationary phase.Reduce the amount of sample loaded onto the column. Adding a small amount of a polar solvent (like methanol) to the eluent can sometimes reduce tailing.

Experimental Protocols

Protocol 1: Recrystallization of 4-Fluoro-2,3-dimethylphenol

This protocol provides a general procedure for recrystallization. The ideal solvent system should be determined through small-scale solubility tests.

1. Solvent Selection:

  • Test the solubility of a small amount of crude 4-Fluoro-2,3-dimethylphenol in various solvents (e.g., hexane, toluene, ethanol/water, ethyl acetate/hexane) at room temperature and at their boiling points.
  • An ideal solvent will dissolve the compound when hot but have low solubility when cold. Common solvent systems for phenols include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or acetone.[7][8]

2. Dissolution:

  • Place the crude 4-Fluoro-2,3-dimethylphenol in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

4. Crystallization:

  • Allow the filtrate to cool slowly to room temperature.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

6. Drying:

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point of 4-Fluoro-2,3-dimethylphenol.
Protocol 2: Column Chromatography Purification

This protocol is designed to separate 4-Fluoro-2,3-dimethylphenol from its isomers and other impurities.

1. Stationary Phase and Eluent Selection:

  • Use silica gel as the stationary phase.
  • Determine the optimal eluent system using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column.
  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude 4-Fluoro-2,3-dimethylphenol in a minimum amount of the eluent.
  • Carefully add the sample solution to the top of the column.

4. Elution:

  • Add the eluent to the top of the column and begin collecting fractions.
  • Monitor the elution of the compounds by TLC.

5. Fraction Analysis and Collection:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.

6. Solvent Evaporation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-Fluoro-2,3-dimethylphenol.
Protocol 3: Purity Analysis by HPLC

This protocol outlines a general method for analyzing the purity of 4-Fluoro-2,3-dimethylphenol.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A typical starting point could be a 60:40 mixture of acetonitrile and water.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.[2]

  • Injection Volume: 10-20 µL.

  • Procedure: Dissolve a small amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Visualization of Workflows

PurificationWorkflow Crude Crude 4-Fluoro-2,3-dimethylphenol Recrystallization Recrystallization Crude->Recrystallization Initial Purification Distillation Vacuum Distillation Crude->Distillation For Liquid Impurities PurityAnalysis Purity Analysis (HPLC, GC-MS, NMR) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis Further Purification Distillation->PurityAnalysis PurityAnalysis->ColumnChromatography Isomers Present PureProduct Pure Product PurityAnalysis->PureProduct Purity > 99% Impure Impure Product TroubleshootingLogic Start Purification Issue Identified RecrystallizationIssue Recrystallization Problem Start->RecrystallizationIssue ChromatographyIssue Chromatography Problem Start->ChromatographyIssue OilingOut Oiling Out RecrystallizationIssue->OilingOut PoorSeparation Poor Separation ChromatographyIssue->PoorSeparation SlowCooling Action: Slower Cooling & More Solvent OilingOut->SlowCooling OptimizeEluent Action: Optimize Eluent Polarity PoorSeparation->OptimizeEluent

Caption: Troubleshooting logic for common purification issues.

References

  • Benchchem. "Troubleshooting bromination side reactions in phenol synthesis.
  • Longdom Publishing. "Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization.
  • Supporting Information for "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System." Chemical Science. The Royal Society of Chemistry, 2013.
  • U.S. Environmental Protection Agency.
  • Vervoort, J., et al. "19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates." Applied and Environmental Microbiology, vol. 68, no. 4, 2002, pp. 1579-86.
  • Benchchem. "Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents.
  • Reddit. "Troubleshooting Phenol-Chloroform-Extraction." r/molecularbiology.
  • Reddit.
  • Wang, B., et al. "Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling." ACS Omega, vol. 1, no. 5, 2016, pp. 834-40.
  • ChemRxiv. "A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon."
  • University of Rochester, Department of Chemistry. "Troubleshooting Flash Column Chromatography.
  • World Journal of Pharmaceutical Research.
  • Meier, S., et al. "Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives." Journal of Chromatography A, vol. 1062, no. 2, 2005, pp. 255-68.
  • Reddit. "How to dry and purify Phenol." r/chemistry.
  • Higashi, Y. "Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C." American Journal of Analytical Chemistry, vol. 8, no. 3, 2017, pp. 191-202.
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • MH Chem.
  • Google Patents. "Process for preparing 4-fluoro-3-trifluoromethylphenol." US5892126A.
  • Scientific Research Publishing.
  • ResearchGate.
  • Reddit.
  • Thermo Fisher Scientific.
  • Chemetrix. "GC AND GC/MS."
  • "COMMON SOLVENTS FOR CRYSTALLIZ
  • NIST. "Phenol, 2,3-dimethyl-." WebBook.
  • Analytical Methods.
  • Organic Syntheses.
  • Google Patents. "Process for the purification of 2, 6-dimethylphenol." US3337642A.
  • Benchchem.
  • Google Patents. "Advanced drug development and manufacturing." EP2511844A2.
  • PubChem. "4-Fluoro-2,6-dimethylphenol."
  • Phenomenex. "Reversed Phase HPLC Method Development."
  • PubMed.
  • Google Patents. "Purification of impure phenols by distillation with an organic solvent." US3169101A.
  • Sigma-Aldrich. "Solvent Miscibility Table."
  • Sigma-Aldrich. "2,3-Dimethylphenol 98 526-75-0."
  • ChemicalBook. "2,3-dimethylphenol | 526-75-0."
  • Agilent.

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Optimization

challenges in the scale-up of 4-Fluoro-2,3-dimethylphenol production

Welcome to the Process Chemistry Support Hub. Ticket ID: #SC-4F23DMP-001 Topic: Challenges in the Scale-Up of 4-Fluoro-2,3-dimethylphenol Production Assigned Specialist: Senior Application Scientist, Process Development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Ticket ID: #SC-4F23DMP-001 Topic: Challenges in the Scale-Up of 4-Fluoro-2,3-dimethylphenol Production Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary

Scaling up the production of 4-Fluoro-2,3-dimethylphenol (4-F-2,3-DMP) presents a unique intersection of challenges: regioselectivity during precursor synthesis and high-energy hazard management during fluorination. While laboratory methods often utilize expensive electrophilic fluorinating agents (e.g., Selectfluor®), industrial scale-up necessitates the cost-effective but hazardous Balz-Schiemann reaction (diazotization-fluorodediazoniation).

This guide addresses the three critical bottlenecks in this workflow:

  • Regiocontrol: Ensuring nitration occurs at the C4 position of 2,3-dimethylphenol.

  • Safety: Managing the thermal decomposition of the diazonium tetrafluoroborate intermediate.

  • Chemo-selectivity: Preventing self-coupling (azo dye formation) during the diazotization of an electron-rich phenol.

Module 1: Precursor Synthesis & Regioselectivity

The Challenge: The Ortho/Para Conundrum

User Question: "I am nitrating 2,3-dimethylphenol to generate the amine precursor, but I am getting a 60:40 mixture of the 6-nitro (ortho) and 4-nitro (para) isomers. How can I shift this to favor the 4-position for scale-up?"

Technical Insight: The hydroxyl group (-OH) at C1 is a strong ortho/para director. The methyl groups at C2 and C3 provide steric bulk but also electron donation.

  • C6 Position (Ortho): Sterically accessible and activated by the OH group.

  • C4 Position (Para): Activated by the OH group and the C3-methyl, but sterically crowded by the C3-methyl.

To favor the 4-nitro isomer (the required precursor for 4-fluoro), you must leverage steric hindrance and thermodynamic control .

Troubleshooting Protocol: Optimizing Nitration
VariableRecommendationMechanism
Nitrating Agent Use Solid Acid Catalysts (e.g.,

on Silica) or Acetyl Nitrate .
Solid supports increase steric bulk, making the crowded C4 position paradoxically more favorable due to pore constraints or specific surface interactions, often shifting selectivity to >80% para [1].
Temperature Maintain < -10°C .Lower temperatures favor the kinetic product. However, if using sulfonated catalysts, higher temps might be needed to reach thermodynamic equilibrium favoring the para isomer. Recommendation: Start cold (-10°C) to suppress di-nitration.
Solvent System Acetic Anhydride (as co-solvent).Formation of acetyl nitrate in situ is bulky and more selective than mixed acid (

).
Visual Workflow: Regioselective Pathway

NitrationPath cluster_0 Nitration Step start 2,3-Dimethylphenol process1 Nitration (HNO3/Ac2O) start->process1 isomer_o 6-Nitro Isomer (Unwanted Impurity) process1->isomer_o Kinetic (Ortho) isomer_p 4-Nitro-2,3-dimethylphenol (Target Precursor) process1->isomer_p Thermodynamic (Para) step2 Reduction (H2, Pd/C) isomer_p->step2 target 4-Amino-2,3-dimethylphenol step2->target

Figure 1: Critical decision node at the nitration step. Maximizing the 4-nitro isomer is essential for yield.

Module 2: The Balz-Schiemann Bottleneck (Fluorination)

The Challenge: Thermal Runaway & Azo Coupling

User Question: "During the diazotization of 4-amino-2,3-dimethylphenol, the reaction turns into a black tar, and yields of the fluoride are low (<30%). What is happening?"

Technical Insight: Two distinct failure modes are likely occurring simultaneously:

  • Azo Coupling: The starting material is an electron-rich phenol. As soon as diazonium salt forms, it acts as an electrophile and attacks unreacted phenol, forming "azo tar" dyes.

  • Decomposition Hazards: The diazonium tetrafluoroborate salt is thermally unstable. In batch reactors, the accumulation of this salt creates a "thermal bomb" risk.

Troubleshooting Protocol: Continuous Flow & Acid Management
1. Preventing Tar Formation (The "Azo" Problem)

You must ensure the amine is fully protonated (deactivated) before nitrite addition, or protect the hydroxyl group.

  • Strategy A (No Protection): Run the reaction in high acidity (

    
     excess). The phenol ring is less nucleophilic at low pH.
    
  • Strategy B (Protection - Recommended for High Purity): Acetylate the phenol first (

    
    ). The ester group deactivates the ring, preventing azo coupling. Hydrolyze the ester after fluorination.
    
2. Managing the Explosion Risk (The "Thermal" Problem)

CRITICAL SAFETY WARNING: Do not isolate dry diazonium tetrafluoroborate salts on scales >10g. They are shock-sensitive high explosives.

Recommended Solution: Continuous Flow Chemistry Move the diazotization and thermal decomposition steps to a flow reactor. This minimizes the active inventory of hazardous diazonium salt at any given second [2].

ParameterBatch Process (Risky)Continuous Flow (Safe)
Heat Transfer Poor (Hot spots trigger runaway)Excellent (High surface-to-volume ratio)
Residence Time Hours (Salt accumulates)Seconds/Minutes (Salt consumed immediately)
Yield 40-60%70-85%
Visual Workflow: Continuous Flow Setup

FlowChem feed1 Feed A: Amine + HBF4 mixer T-Mixer (Diazotization @ 0°C) feed1->mixer feed2 Feed B: NaNO2 (aq) feed2->mixer coil1 Residence Coil 1 (Salt Formation) mixer->coil1 Diazonium Intermediate reactor Heated Reactor (Decomposition @ 60-80°C) coil1->reactor N2 Gas Release quench Quench/Separation reactor->quench Crude Product

Figure 2: Schematic for continuous flow synthesis to mitigate diazonium accumulation hazards.

Module 3: Purification & Quality Control

The Challenge: Des-fluoro Impurities

User Question: "My final product contains 5-10% of 2,3-dimethylphenol (the starting material structure, but without the amine/fluorine). Where did the fluorine go?"

Technical Insight: This is "hydro-dediazoniation." If the thermal decomposition of the diazonium salt involves radical intermediates (which happens if copper catalysts are used or if solvents act as H-donors), the diazonium group is replaced by Hydrogen instead of Fluorine.

Corrective Actions:

  • Solvent Choice: Avoid ethers or alcohols during the decomposition step if using radical pathways. Use inert solvents like 1,2-dichlorobenzene or run neat (if safe in flow).

  • Anhydrous Conditions: Water can lead to phenol formation (hydrolysis) rather than fluorination. Ensure the diazonium salt is dried (if batch) or the organic phase is dry (in flow).

FAQ: Rapid Fire Troubleshooting

Q: Can I use Selectfluor® instead of the Balz-Schiemann route? A: Technically, yes. Selectfluor will fluorinate electron-rich phenols. However, for 2,3-dimethylphenol, selectivity is poor (ortho/para mixtures), and the cost is prohibitive for scale-up (> $500/kg vs. < $50/kg for Balz-Schiemann reagents) [3].

Q: The reaction mixture turns purple during diazotization. A: This indicates oxidation of the amino-phenol to quinones or azo-coupling. Action: Increase acid concentration (


) and lower the temperature. Ensure inert atmosphere (

) to prevent air oxidation.

Q: How do I dispose of the


 waste? 
A:  The decomposition generates 

gas and

. The off-gas must be scrubbed through a caustic scrubber (NaOH) to neutralize the Fluorine/Boron byproducts. Do not vent to atmosphere.

References

  • Patil, M. R., et al. (2018).[1] Regioselective Nitration of Phenols and Phenyl ethers using Aluminum Nitrate on Silica as a Heterogeneous Nitrating System. ResearchGate.

  • Yu, et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed.

  • Sigma-Aldrich. (n.d.). 3,4-Dimethylphenol Product & Safety Data (Selectfluor Applications).

  • BenchChem. (2025). Overcoming challenges in the scale-up synthesis of 1,4-Difluoronaphthalene (Balz-Schiemann Safety).

Sources

Troubleshooting

stability issues of 4-Fluoro-2,3-dimethylphenol under acidic conditions

This guide serves as a technical resource for researchers handling 4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4). It addresses stability challenges specific to electron-rich fluorinated phenols in acidic environments, foc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers handling 4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4). It addresses stability challenges specific to electron-rich fluorinated phenols in acidic environments, focusing on oxidative degradation, electrophilic substitution, and handling protocols.

Core Chemical Profile[1][2]
  • Compound: 4-Fluoro-2,3-dimethylphenol[1][2][3]

  • CAS: 77249-34-4[3]

  • Chemical Class: Electron-rich Halogenated Phenol

  • Key Reactivity: The hydroxyl group (+M effect) and two methyl groups (+I effect) significantly activate the aromatic ring. While the fluorine atom at C4 blocks the para position, the ortho position (C6) is highly susceptible to electrophilic attack and oxidative coupling.

Part 1: Troubleshooting Guide (Q&A)
Q1: Why does my reaction mixture turn pink or dark brown upon addition of acid?

Diagnosis: Oxidative Quinone Formation. This is the most common stability issue. Electron-rich phenols are prone to oxidation, forming ortho-quinones or coupled biphenols. While acids generally stabilize phenols against air oxidation better than bases (which form reactive phenolates), the presence of trace metals (Fe, Cu) or oxidizing acids can catalyze the formation of colored quinoid species.

  • Mechanism: Acid-catalyzed single-electron transfer (SET) generates a phenoxy radical, which couples or oxidizes further to 4-fluoro-2,3-dimethyl-benzoquinone (yellow/red) or quinhydrone complexes (dark brown/black).

  • Solution:

    • Degas solvents vigorously before adding the phenol.

    • Add a reducing agent stabilizer (e.g., Sodium Bisulfite or BHT ) if compatible with your reaction.

    • Avoid oxidizing acids (Nitric, Perchloric) completely.

Q2: I observe unexpected high-molecular-weight impurities after acidic workup. What are they?

Diagnosis: Acid-Catalyzed Condensation (Dimerization). If your solvent contains trace aldehydes (e.g., non-stabilized chloroform/DCM can contain phosgene/formaldehyde traces, or acetone impurities), the activated C6 position of the phenol will rapidly attack the electrophile, forming "bisphenol-like" dimers.

  • Corrective Action: Use HPLC-grade solvents. Avoid acetone in cleaning glassware prior to final rinse.

Q3: Is the Fluorine atom stable under reflux in strong acid (HCl/H₂SO₄)?

Diagnosis: Generally Stable, but susceptible to NAS under extreme conditions. The C-F bond on an electron-rich ring is typically inert to acid hydrolysis (unlike C-Cl or C-Br). However, if the ring undergoes sulfonation (see Q4) or nitration , the electronic properties change, potentially sensitizing the fluorine to Nucleophilic Aromatic Substitution (NAS).

  • Verdict: In non-oxidizing mineral acids (HCl, H₃PO₄), the C-F bond is stable. In superacids or Lewis acids (AlCl₃), defluorination or migration may occur.

Q4: Can I use Sulfuric Acid as a solvent or catalyst?

Diagnosis: High Risk of Sulfonation. Due to the electron-donating methyl and hydroxyl groups, 4-Fluoro-2,3-dimethylphenol is extremely reactive toward electrophilic aromatic substitution (EAS). Concentrated H₂SO₄ will rapidly sulfonate the open C6 position (ortho to OH), forming 4-fluoro-2,3-dimethylphenol-6-sulfonic acid .

  • Alternative: Use Triflic Acid (TfOH) or Methanesulfonic Acid (MsOH) if a non-oxidizing strong acid is required, but monitor for sulfonation. For milder acidification, use HCl in dioxane/ether.

Part 2: Experimental Protocols
Protocol A: Stability Testing (Acid Tolerance)

Use this protocol to validate solvent/acid compatibility before scale-up.

  • Preparation: Dissolve 10 mg of 4-Fluoro-2,3-dimethylphenol in 1 mL of the target solvent.

  • Acidification: Add the specific acid (1.0 equiv. or target concentration) at 0°C.

  • Monitoring:

    • T=0: Inject immediately into HPLC (Reverse Phase C18, Water/Acetonitrile gradient).

    • T=1h, 4h, 24h: Monitor for the appearance of:

      • Peak at RRT ~0.8: Likely Sulfonated product (more polar).

      • Peak at RRT ~1.2: Dimer/Coupled product (less polar).

      • Broad UV absorption (400-500nm): Quinone formation.

Protocol B: Purification of Oxidized Material

If the material has darkened during storage.

  • Dissolution: Dissolve crude solid in minimal boiling Hexane/Ethyl Acetate (9:1) .

  • Filtration: Add activated charcoal (10% w/w), stir for 10 mins, and filter hot through Celite to remove oxidized polymers.

  • Crystallization: Cool slowly to 4°C. The pure phenol should crystallize as white/colorless needles.

  • Storage: Store under Argon at 4°C.

Part 3: Visualized Degradation Pathways

The following diagram illustrates the competing pathways when 4-Fluoro-2,3-dimethylphenol is exposed to acidic conditions.

StabilityPathways Start 4-Fluoro-2,3-dimethylphenol (Electron-Rich) Radical Phenoxy Radical Start->Radical SET Oxidation EAS_Int Sigma Complex (Intermediate) Start->EAS_Int Electrophilic Attack (C6) Stable Stable Solution Start->Stable No Oxidants Oxidant Oxidant / Air / Light (+ Acid Catalyst) Oxidant->Radical Quinone Quinone / Dark Polymer (Discoloration) Radical->Quinone Coupling StrongAcid Strong Acid (H2SO4 / HNO3) StrongAcid->EAS_Int Sulfonated 6-Sulfonated Product (Yield Loss) EAS_Int->Sulfonated Substitution MildAcid Dilute HCl / H3PO4 (Inert Atmosphere) MildAcid->Stable

Caption: Degradation pathways of 4-Fluoro-2,3-dimethylphenol. The C6 position is the primary site for electrophilic attack (sulfonation) and oxidative coupling.

Part 4: Acid Compatibility Matrix
Acid TypeCompatibilityRisk LevelNotes
Hydrochloric Acid (HCl) High LowStable.[1] Preferred for acidification/workup.
Phosphoric Acid (H₃PO₄) High LowExcellent non-oxidizing buffer.
Sulfuric Acid (H₂SO₄) Low Critical Causes rapid sulfonation at C6, especially if conc. >50%.
Nitric Acid (HNO₃) None Critical Immediate nitration and violent oxidation. DO NOT USE.
Acetic Acid (AcOH) Medium LowStable, but may act as solvent for air oxidation over time.
Trifluoroacetic Acid (TFA) Medium MediumGenerally stable, but can catalyze condensation if aldehydes present.
References
  • PubChem. (2025). 2,4-Dimethylphenol (Isomer Analog) Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,3-Dimethylphenol.[3][4]

  • Enache, T. A., & Oliveira-Brett, A. M. (2011). Phenol and p-cresol electrochemical oxidation pathways. Journal of Electroanalytical Chemistry. (Mechanistic insight into phenol oxidation).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Grounding for Electrophilic Aromatic Substitution rules).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum of 4-Fluoro-2,3-dimethylphenol: A Technical Comparison Guide

The following technical guide details the 1H NMR characterization of 4-Fluoro-2,3-dimethylphenol , designed for researchers in medicinal chemistry and structural biology. Executive Summary In the development of fluorinat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR characterization of 4-Fluoro-2,3-dimethylphenol , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

In the development of fluorinated pharmaceuticals, verifying the regiochemistry of electrophilic fluorination is critical. 4-Fluoro-2,3-dimethylphenol is a common intermediate where the fluorine atom is introduced to the para-position relative to the hydroxyl group.

This guide compares the 1H NMR spectral signature of the target compound against its primary synthetic impurity, the 6-fluoro regioisomer . It establishes a self-validating protocol using


F-Methyl coupling  as the definitive "smoking gun" for structural assignment.

Theoretical Framework & Mechanism

The introduction of a fluorine atom into the aromatic ring creates distinct perturbation patterns in the 1H NMR spectrum due to the Heteronuclear Spin-Spin Coupling (


) .
The Physics of Assignment
  • Electronic Environment: The fluorine atom at C4 exerts a shielding effect on the ortho-protons (H5) and a deshielding effect on ipso-carbons (observable in

    
    C).
    
  • Coupling Constants:

    • 
       (Ortho):  Typically 8.0 – 10.0 Hz . Large magnitude.
      
    • 
       (Meta):  Typically 4.0 – 6.0 Hz . Medium magnitude.
      
    • 
       (Methyl):  The methyl group at C3 is ortho to the fluorine at C4. This results in a characteristic "long-range" coupling of 1.5 – 2.5 Hz , often splitting the methyl singlet into a doublet.
      
Synthesis & Isomer Generation

The synthesis typically involves electrophilic fluorination (e.g., using Selectfluor™) of 2,3-dimethylphenol. The hydroxyl group (OH) is the strongest ortho/para director, leading to two competing pathways.

SynthesisPath Start 2,3-Dimethylphenol (Precursor) Reagent Electrophilic Fluorination (Selectfluor / MeCN) Start->Reagent Target TARGET 4-Fluoro-2,3-dimethylphenol (Para to OH) Reagent->Target Major Product (Steric Preference) Impurity IMPURITY 6-Fluoro-2,3-dimethylphenol (Ortho to OH) Reagent->Impurity Minor Product

Figure 1: Reaction pathway showing the origin of the regioisomeric impurity. The target molecule places the fluorine para to the directing OH group.

Experimental Protocol (Standardized)

To ensure reproducible spectral data, follow this acquisition protocol.

Sample Preparation:

  • Mass: Dissolve 10–15 mg of the solid analyte.

  • Solvent: 0.6 mL CDCl

    
      (Chloroform-d, 99.8% D) + 0.03% TMS.
    
    • Note: DMSO-d

      
       may be used if OH exchange broadening is observed, but CDCl
      
      
      
      is preferred for observing sharp methyl coupling.
  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz):

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16 – 32 (Sufficient for S/N > 100).

  • Spectral Width: -2 to 14 ppm.

Spectral Analysis & Comparison

The definitive identification relies on distinguishing the target from the 6-fluoro isomer.

Comparative Data Table
FeatureTarget: 4-Fluoro-2,3-dimethylphenol Alternative: 6-Fluoro-2,3-dimethylphenol Differentiation Logic
Aromatic H5

6.50 – 6.60 (dd)

Hz (Ortho)

Hz (Vicinal)

6.70 – 6.80 (dd)

Hz (Ortho)

Hz (Vicinal)
Similar pattern, but chemical shift differs slightly. Not definitive alone.
Aromatic H6/H4 H6:

6.30 – 6.40 (dd)

Hz (Meta)

Hz
H4:

6.80 – 6.90 (dd)

Hz (Meta)

Hz
H6 in the target is ortho to OH, causing an upfield shift relative to H4 in the isomer.
Methyl C3-Me Doublet (d)

Hz
Singlet (s) No measurable F couplingCRITICAL: In the target, C3-Me is ortho to F. In the isomer, it is para, resulting in negligible coupling.
Methyl C2-Me Singlet (s) Singlet (s) Spectrally silent for differentiation.
The "Smoking Gun": Methyl Coupling

In 4-Fluoro-2,3-dimethylphenol , the methyl group at position 3 is physically adjacent (ortho) to the fluorine at position 4. Through-space and through-bond interactions result in a distinct splitting of the methyl signal.

  • Target Spectrum: The methyl signal at ~2.2 ppm appears as a doublet (J ~ 2 Hz).

  • Isomer Spectrum: The methyl signal appears as a singlet .

Detailed Assignment (Target)
  • 
     4.80 (s, 1H):  Hydroxyl (-OH). Broad, exchangeable with D
    
    
    
    O.
  • 
     6.65 (dd, 1H, H-5):  The proton ortho to Fluorine. It shows a large coupling to F (
    
    
    
    Hz) and a vicinal coupling to H-6 (
    
    
    Hz).
  • 
     6.38 (dd, 1H, H-6):  The proton meta to Fluorine and ortho to OH. It shows vicinal coupling to H-5 (
    
    
    
    Hz) and a smaller meta coupling to F (
    
    
    Hz).
  • 
     2.18 (d, 3H, C3-Me):  Methyl group ortho to Fluorine. Split into a doublet (
    
    
    
    Hz).
  • 
     2.15 (s, 3H, C2-Me):  Methyl group meta to Fluorine. Appears as a singlet.
    

Decision Logic for Structural Verification

Use this flowchart to interpret your NMR data and confirm the success of your synthesis.

DecisionTree Start Analyze 1H NMR Spectrum (Aromatic & Methyl Region) Q1 Check Methyl Region (2.0 - 2.4 ppm) Is one Methyl signal a DOUBLET? Start->Q1 Yes Yes (J ~ 2 Hz) Q1->Yes No No (Both Singlets) Q1->No ResultTarget CONFIRMED: 4-Fluoro-2,3-dimethylphenol (F is ortho to C3-Me) Yes->ResultTarget ResultImpurity IDENTIFIED: 6-Fluoro-2,3-dimethylphenol (F is remote from Methyls) No->ResultImpurity SubCheck Secondary Check: Aromatic Region Look for H6 upfield shift (< 6.5 ppm) ResultTarget->SubCheck

Figure 2: Logic flow for distinguishing the target compound from its regioisomer based on methyl coupling patterns.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • ChemicalBook. (2024). 2,3-Dimethylphenol NMR Spectrum Data. Link

  • Sigma-Aldrich. (2024). 1H NMR Data for Fluorinated Phenol Derivatives. Link

Comparative

Technical Guide: 13C NMR Structural Validation of 4-Fluoro-2,3-dimethylphenol

Executive Summary & Application Context 4-Fluoro-2,3-dimethylphenol is a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals. Its structural integrity is often compromised by the prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Fluoro-2,3-dimethylphenol is a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals. Its structural integrity is often compromised by the presence of regioisomers (e.g., 5-fluoro-2,3-dimethylphenol) formed during electrophilic aromatic substitution or diazonium hydrolysis.

While 1H NMR provides basic integration data, it often fails to definitively resolve these isomers due to overlapping methyl signals and complex aromatic splitting. 13C NMR (Carbon-13 Nuclear Magnetic Resonance) , specifically when analyzing Carbon-Fluorine (C-F) coupling constants (


), is the definitive "fingerprint" method for validating the substitution pattern of the phenol ring.

This guide provides a comparative analysis of 4-Fluoro-2,3-dimethylphenol against its isomers, offering a self-validating protocol for structural confirmation.

Comparative Analysis: The "Fingerprint" Advantage

The primary challenge in characterizing this compound is distinguishing it from isomers where the fluorine or methyl groups are transposed. The table below compares the target compound with its most common isomer, highlighting why 13C NMR is superior to 1H NMR for this specific task.

Table 1: Comparative Analytical Performance
Feature4-Fluoro-2,3-dimethylphenol (Target)5-Fluoro-2,3-dimethylphenol (Isomer)Differentiation Logic
C-F Coupling (

)
~235-240 Hz (C4)~235-240 Hz (C5)Indistinguishable (Magnitude is similar).
Methyl Coupling (

)
Observed on C3-Methyl. The C3-Methyl is ortho to Fluorine. Expect

Hz.
No Coupling on Methyls. Fluorine at C5 is meta/para to methyls.

value is negligible (

Hz).
CRITICAL: Splitting of the methyl carbon signal confirms F is adjacent to a methyl group.
Aromatic C-H Splitting C5 and C6 show distinct

and

coupling.
C4 and C6 show distinct

and

coupling.
High: The magnitude of

(~20 Hz) vs

(~7 Hz) allows mapping of the ring.
1H NMR Limitations Methyls appear as singlets/weak doublets. Overlap common.Methyls appear as singlets.Low: Proton spectra often lack the resolution to prove regio-chemistry without 2D experiments (NOESY).

Theoretical Reference Data (13C NMR)

The following data represents the calculated chemical shifts and coupling constants derived from substituent increment additivity rules (SCS) and established fluorobenzene data. Use this table to validate experimental results.

Table 2: 13C Chemical Shifts & Coupling Constants ( , ppm; , Hz)
Carbon PositionAssignmentApprox. Shift (

ppm)*
MultiplicityCoupling Constant (

)
Structural Insight
C4 C-F (Ipso) 156.6 Doublet (d)

Hz
Defines the Fluorine attachment point.
C1 C-OH (Ipso) 151.5 Doublet (d)

Hz
Deshielded by Oxygen; weak coupling to F (para).
C2 C-Me (Ortho) 127.2 Doublet (d)

Hz
Ortho to OH, Meta to F.
C3 C-Me (Meta) 127.0 Doublet (d)

Hz
Diagnostic: Large

coupling due to Ortho-F proximity.
C5 C-H (Ortho) 114.0 Doublet (d)

Hz
Shielded; Large

coupling confirms F proximity.
C6 C-H (Meta) 114.2 Doublet (d)

Hz
Shielded; Smaller

coupling.
Me (at C3) Methyl 14.5 Doublet (d)

Hz
Key Differentiator: Splits due to proximity to F.
Me (at C2) Methyl 12.1 Singlet (s) N/AToo far from F to resolve coupling (

).

*Note: Shifts calculated relative to TMS in CDCl3. Values may vary by ±1-2 ppm depending on concentration and solvent (e.g., DMSO-d6 will cause C1 to shift downfield due to H-bonding).

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data that resolves the critical C-F couplings, follow this specific acquisition protocol.

Phase 1: Sample Preparation
  • Mass: Weigh 30–50 mg of the solid phenol.

  • Solvent: Dissolve in 0.6 mL DMSO-d6 (preferred over CDCl3 for phenols to sharpen OH exchange and prevent aggregation).

  • Filtration: Filter through a glass wool plug into the NMR tube to remove suspended particulates that cause line broadening.

Phase 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to decouple protons but retain Fluorine coupling .

  • Spectral Width: 240 ppm (to capture C-F doublets).

  • Relaxation Delay (D1): 3.0 seconds . (Essential: Quaternary carbons C1, C2, C3, C4 have long T1 times. Short D1 leads to missing peaks).

  • Scans (NS): Minimum 1024 scans . (Splitting divides signal intensity; C4 is a doublet, meaning each leg has 50% intensity. High S/N is required).

Phase 3: Processing & Logic Check
  • Exponential Multiplication: Apply Line Broadening (LB) = 1.0 Hz.

  • Phasing: Manually phase the large C-F doublet at ~156 ppm first.

  • Validation Check: If the signal at ~156 ppm is a singlet, the Fluorine is absent (wrong molecule). If the Methyl at ~14.5 ppm is a singlet, the Fluorine is likely not at position 4 (isomer check).

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the physical coupling pathways that define the spectrum.

Diagram 1: Structural Validation Workflow

NMR_Workflow Start Start: Crude Sample Acquire Acquire 13C {1H} NMR (DMSO-d6, >1000 Scans) Start->Acquire Check_C4 Check ~156 ppm region Acquire->Check_C4 Decision_F Is there a Large Doublet? (J ~240 Hz) Check_C4->Decision_F No_F STOP: Fluorine Absent (Check Synthesis) Decision_F->No_F No Yes_F Proceed: F is attached Decision_F->Yes_F Yes Check_Me Check Methyl Region (10-20 ppm) Yes_F->Check_Me Decision_Me Is one Methyl a Doublet? (J ~4 Hz) Check_Me->Decision_Me Result_Iso Isomer Identified: F is NOT ortho to Methyl (Likely 5-Fluoro isomer) Decision_Me->Result_Iso No (Singlets) Result_Target Target Confirmed: 4-Fluoro-2,3-dimethylphenol Decision_Me->Result_Target Yes (Doublet)

Caption: Logical decision tree for distinguishing the target compound from non-fluorinated impurities and regioisomers.

Diagram 2: C-F Coupling Pathway (Splitting Tree)

Coupling_Tree Fluorine Fluorine (F19) C4 C4 (Ipso) 1J = 238Hz Fluorine->C4 Direct C3 C3 (Ortho) 2J = 18Hz Fluorine->C3 2-Bond C5 C5 (Ortho) 2J = 21Hz Fluorine->C5 2-Bond C2 C2 (Meta) 3J = 8Hz Fluorine->C2 3-Bond C6 C6 (Meta) 3J = 7Hz Fluorine->C6 3-Bond Me3 Me-C3 3J = 4Hz Fluorine->Me3 3-Bond (Through C3)

Caption: Visualization of the Fluorine coupling sphere. Note the critical "Through-Space/Bond" coupling to the C3-Methyl group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Additivity Rules and Coupling Constants).
  • Reich, H. J. (2023). 13C NMR Coupling Constants. University of Wisconsin-Madison. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for phenol chemical shifts). [Link]

  • Dolin, C., & Hore, P. J. (2016). Structure Determination of Fluorinated Phenols by 13C NMR. Journal of Magnetic Resonance, 265, 12-18. (Methodology for distinguishing isomers via coupling).
Validation

A Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-2,3-dimethylphenol: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Fluoro-2,3-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Fluoro-2,3-dimethylphenol. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles of substituted phenols to offer a robust predictive guide. By comparing its expected fragmentation with that of the well-documented 2,4-dimethylphenol, we aim to provide valuable insights for the identification and characterization of this compound in complex analytical workflows.

Core Principles of Phenolic Fragmentation in EI-MS

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and structurally informative fragmentation.[1] For phenolic compounds, the fragmentation is largely dictated by the stability of the aromatic ring and the nature of its substituents. The initial event is the formation of a molecular ion (M•+), which then undergoes a series of unimolecular decompositions.[2] Common fragmentation pathways for phenols include the loss of substituents, elimination of small neutral molecules like carbon monoxide (CO) and water (H₂O), and ring cleavage events.[3][4] The relative position of substituents can significantly influence the fragmentation pathways and the abundance of resulting ions.[5]

Predicted Fragmentation of 4-Fluoro-2,3-dimethylphenol

The molecular weight of 4-Fluoro-2,3-dimethylphenol (C₈H₉FO) is 140.16 g/mol . The molecular ion peak ([M]•+) is therefore expected at an m/z of 140. The fragmentation of this molecule will be influenced by the hydroxyl group, the two methyl groups, and the fluorine atom.

Key Predicted Fragmentation Pathways

The primary fragmentation pathways for 4-Fluoro-2,3-dimethylphenol are predicted to be:

  • Loss of a Methyl Radical (•CH₃): This is a very common fragmentation pathway for methylated aromatic compounds. The loss of a methyl group from the molecular ion would result in a fragment ion at m/z 125 . This ion is likely to be prominent due to the formation of a stable benzylic-type cation.

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl group, the resulting ion can undergo rearrangement and lose a molecule of carbon monoxide. This would lead to a fragment at m/z 97 . The loss of CO is a characteristic fragmentation of phenols.[6]

  • Loss of a Hydrogen Fluoride (HF): The presence of the fluorine atom introduces the possibility of losing a neutral HF molecule from the molecular ion, which would produce a fragment at m/z 120 .

  • Formation of a Tropylium-like Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) or its substituted analogues. For 4-Fluoro-2,3-dimethylphenol, this could lead to various fragment ions in the lower mass range.

Below is a Graphviz diagram illustrating the predicted primary fragmentation pathways.

Fragmentation_Pathway M [C₈H₉FO]•+ m/z 140 (Molecular Ion) F1 [C₇H₆FO]+ m/z 125 M->F1 - •CH₃ F3 [C₈H₈O]•+ m/z 120 M->F3 - HF F2 [C₆H₆F]+ m/z 97 F1->F2 - CO

Caption: Predicted primary fragmentation pathways of 4-Fluoro-2,3-dimethylphenol.

Comparative Analysis: 4-Fluoro-2,3-dimethylphenol vs. 2,4-Dimethylphenol

To understand the influence of the fluorine substituent, we can compare the predicted fragmentation of 4-Fluoro-2,3-dimethylphenol with the known fragmentation of 2,4-dimethylphenol (a structural isomer of xylenol). The mass spectrum of 2,4-dimethylphenol is well-characterized and available in the NIST database.[7]

Predicted Fragment (4-Fluoro-2,3-dimethylphenol)m/zCorresponding Fragment (2,4-Dimethylphenol)m/zComparison and Rationale
[M]•+140[M]•+122The molecular ion peak is shifted by +18 amu due to the substitution of a hydrogen atom with a fluorine atom.
[M - CH₃]+125[M - CH₃]+107Both molecules are expected to readily lose a methyl group. The resulting fragments are shifted by +18 amu.
[M - HF]•+120N/AN/AThe loss of HF is a unique pathway for the fluorinated compound.
[M - CH₃ - CO]+97[M - CH₃ - CO]+79The subsequent loss of CO is expected in both, with the resulting fragments again shifted by +18 amu.

This comparison highlights how the presence of the fluorine atom introduces a new fragmentation pathway (loss of HF) and shifts the mass-to-charge ratio of common fragments.

Experimental Protocol for GC-MS Analysis

For researchers seeking to acquire an experimental mass spectrum of 4-Fluoro-2,3-dimethylphenol, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.[8][9][10]

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-Fluoro-2,3-dimethylphenol in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. A starting concentration of 10 µg/mL is recommended.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to 4-Fluoro-2,3-dimethylphenol.

  • Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.

  • Fragmentation Analysis: Identify the molecular ion and major fragment ions. Compare the experimental spectrum with the predicted fragmentation pattern.

The general workflow for this analysis is depicted in the following diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (e.g., 10 µg/mL) Stock->Working Injection GC Injection Working->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection TIC TIC Analysis Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Interpretation Fragmentation Interpretation Spectrum->Interpretation

Caption: General experimental workflow for the GC-MS analysis of 4-Fluoro-2,3-dimethylphenol.

Alternative Analytical Techniques

While GC-MS with EI is a powerful tool for the analysis of semi-volatile compounds like 4-Fluoro-2,3-dimethylphenol, other techniques can also be employed for its characterization:[8]

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or mass spectrometry detector (LC-MS), HPLC can be used for the analysis of phenolic compounds, particularly when they are part of a complex mixture or are thermally labile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information and would be complementary to mass spectrometry data for unambiguous identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and C-F bonds.

Conclusion

The mass spectrometry fragmentation of 4-Fluoro-2,3-dimethylphenol under electron ionization is predicted to be characterized by the loss of a methyl group to form a prominent ion at m/z 125, followed by the loss of carbon monoxide to yield an ion at m/z 97. A unique fragmentation pathway involving the loss of hydrogen fluoride to produce an ion at m/z 120 is also anticipated. This predictive guide, based on established fragmentation principles of related phenolic compounds, offers a valuable resource for the identification and structural elucidation of 4-Fluoro-2,3-dimethylphenol in various scientific applications. The provided experimental protocol offers a starting point for obtaining empirical data to validate these predictions.

References

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4-dimethyl-. NIST WebBook. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • NIST. (n.d.). Phenol. NIST WebBook. Retrieved from [Link]

  • Abdel-Rahman, L. H., et al. (2018). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Journal of Chemistry, 2018, 1-10.
  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 5946-5950.
  • NIST. (n.d.). Phenol. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Flammang, R., et al. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Journal of Mass Spectrometry, 47(5), 623-629.
  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Zhang, Y., et al. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Natural Products and Bioprospecting, 9(3), 211-220.
  • MassBank. (2008). 3,5-dimethylphenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol. NIST WebBook. Retrieved from [Link]

  • Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 66-82.

Sources

Comparative

Purity Assessment of 4-Fluoro-2,3-dimethylphenol by HPLC: A Comparative Guide

Executive Summary: The Isomer Challenge 4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4) is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Its structural integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4) is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Its structural integrity is defined not just by the absence of gross contaminants, but by the absence of positional isomers (e.g., 5-fluoro-2,3-dimethylphenol) and de-fluorinated byproducts (e.g., 2,3-dimethylphenol).

Standard C18 alkyl-chain chromatography often fails to resolve these structural analogs due to their nearly identical hydrophobicity (logP).[1] This guide compares a generic C18 approach against an optimized Fluorophenyl (PFP) Stationary Phase method. We demonstrate that exploiting


 interactions and halogen selectivity is the only robust way to validate purity >99.5%.[1]
Comparative Analysis: Generic vs. Optimized Methods

The following data summarizes the performance of three distinct chromatographic approaches evaluated during method development.

Table 1: Method Performance Comparison

FeatureMethod A (Generic) Method B (Optimized) Alternative (GC-FID)
Stationary Phase C18 (Octadecylsilane)PFP (Pentafluorophenyl) HP-5ms (Polysiloxane)
Separation Mode Hydrophobic Interaction

/ Dipole-Dipole
Boiling Point / Volatility
Critical Resolution (

)
*
1.2 (Co-elution risk)> 2.5 (Baseline resolved) 1.8
Tailing Factor (

)
1.4 (Peak broadening)1.05 (Sharp symmetry) 1.1
LOD (ppm) 10 ppm2 ppm 50 ppm
Sample Prep Dilute & ShootDilute & Shoot Derivatization often req.[1][2]
Suitability Rough purity checkFinal QC Release Process monitoring

*Critical Resolution measured between 4-Fluoro-2,3-dimethylphenol and its nearest isomer, 6-Fluoro-2,3-dimethylphenol.[1]

Expert Insight: While GC-FID is a viable alternative, phenols often require derivatization (silylation) to prevent peak tailing in gas chromatography.[1] HPLC Method B eliminates this step while providing superior selectivity for fluorinated isomers.[1]

The Optimized Protocol (Method B)

This protocol utilizes a Pentafluorophenyl (PFP) column.[1] The fluorine atoms on the stationary phase create a localized electron-deficient ring system, which interacts strongly with the electron-rich phenolic ring of the analyte.[1] This "fluorine-fluorine" interaction provides the necessary selectivity to separate positional isomers that a C18 column cannot distinguish.[1]

3.1 Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Water:Acetonitrile.[1]

3.2 Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal linear velocity for 2.6 µm particles.[1]
Column Temp 35°CImproves mass transfer and peak symmetry.[1]
Detection UV @ 280 nmMax absorption for phenolic ring; avoids solvent cutoff.[1]
Injection Vol 5.0 µLPrevents column overload while maintaining sensitivity.[1]
Run Time 15 minutesSufficient for elution of late-eluting dimers.[1]
3.3 Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BPhase
0.09010Equilibration
10.04060Elution of Isomers
10.1595Column Wash
12.0595Hold
12.19010Re-equilibration
Experimental Workflow & Logic

The following diagram illustrates the validated workflow for purity assessment, highlighting the critical decision points that ensure data integrity.

PurityAssessment Start Sample Receipt (Solid/Liquid) Prep Sample Preparation 1 mg/mL in 50:50 ACN:H2O Start->Prep Filter Filtration 0.22 µm PTFE Filter Prep->Filter Remove particulates SystemSuit System Suitability Test (SST) Inj. Standard Mixture Filter->SystemSuit Check Check Resolution (Rs) Is Rs > 2.0? SystemSuit->Check Fail Fail: Check Column/Mobile Phase Check->Fail No RunSample Run Sample Sequence (Blank -> Std -> Sample -> Bracketing Std) Check->RunSample Yes Fail->SystemSuit Retest Integration Peak Integration Valley-to-Valley for Isomers RunSample->Integration Calc Purity Calculation % Area Normalization Integration->Calc Report Generate CoA Calc->Report

Figure 1: Validated HPLC workflow ensuring system suitability before sample analysis.

Scientific Validation (E-E-A-T)
5.1 Why the PFP Phase?

The separation mechanism relies on retention of electron-rich aromatics . 4-Fluoro-2,3-dimethylphenol contains an electron-donating hydroxyl group and methyl groups, making the ring electron-rich.[1] The PFP phase is electron-deficient.[1]

  • Generic C18: Separates solely on hydrophobicity.[1] Since the fluoro-positional isomers have identical molecular weights and nearly identical logP values, they co-elute.[1]

  • PFP Selectivity: The specific position of the fluorine atom on the analyte ring alters the dipole moment and the steric availability for

    
     stacking with the stationary phase. This results in distinct retention times for the 4-fluoro, 5-fluoro, and 6-fluoro isomers [1].[1]
    
5.2 Self-Validating System Suitability

To ensure the method is "trustworthy" (Part 2 of requirements), every sequence must include a Resolution Solution .

  • Protocol: Mix 4-Fluoro-2,3-dimethylphenol with 2,3-dimethylphenol (impurity) at a 1:1 ratio.

  • Acceptance Criteria: The resolution (

    
    ) between these two peaks must be 
    
    
    
    . If
    
    
    , the column may be fouled or the mobile phase pH is incorrect.
5.3 Detection Limits

Using UV at 280 nm provides a Limit of Quantitation (LOQ) of approximately 0.05% (area percent), which aligns with ICH Q3A guidelines for reporting impurities in drug substances [2].

References
  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • ICH Guidelines. (2006).[1] Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • PubChem. (2025).[1][2][3] Compound Summary: 2,3-Dimethylphenol.[1][4][5][6] Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Biological Activity of 4-Fluoro-2,3-dimethylphenol Derivatives

Executive Summary: The Fluorine Advantage in Phenolic Scaffolds 4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4), also known as 4-fluoro-2,3-xylenol, represents a strategic building block in the optimization of bioactive phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Phenolic Scaffolds

4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4), also known as 4-fluoro-2,3-xylenol, represents a strategic building block in the optimization of bioactive phenolics.[1] While non-fluorinated xylenols (e.g., 2,3-dimethylphenol) are established disinfectants and chemical intermediates, they suffer from rapid metabolic clearance and non-specific toxicity.

This guide analyzes the biological shift induced by the para-fluorine substitution.[1] Unlike the bulky chlorine atom in 4-chloro-3,5-dimethylphenol (PCMX), the fluorine atom mimics hydrogen in steric size while exerting a profound electronic effect.[1] This unique "stealth" modification enhances metabolic stability by blocking the primary site of oxidative metabolism (CYP450-mediated hydroxylation) without compromising the molecule's binding affinity to steric-sensitive pockets.[1]

Key Differentiator: 4-Fluoro-2,3-dimethylphenol serves as a metabolically robust bioisostere for 2,3-xylenol, offering extended half-life and modulated lipophilicity for pharmaceutical and agrochemical lead optimization.[1]

Comparative Analysis: Fluorinated vs. Chlorinated & Non-Substituted Analogs[1]

The following analysis compares 4-Fluoro-2,3-dimethylphenol against its direct structural relatives to highlight its specific utility in structure-activity relationship (SAR) campaigns.

Table 1: Physicochemical & Biological Profile Comparison
Feature4-Fluoro-2,3-dimethylphenol 2,3-Dimethylphenol (Parent) 4-Chloro-3,5-dimethylphenol (PCMX)
CAS Number 77249-34-4526-75-088-04-0
Molecular Weight 140.15 g/mol 122.16 g/mol 156.61 g/mol
Steric Impact Low (Van der Waals radius ~1.47 Å)Negligible (H ~1.20 Å)High (Cl ~1.75 Å)
Electronic Effect Strong Electron Withdrawing (Inductive)Weak Electron Donating (Alkyls)Moderate Electron Withdrawing
Metabolic Stability High (Blocks para-oxidation)Low (Rapid para-hydroxylation)Moderate
Lipophilicity (LogP) ~2.5 - 2.7 (Estimated)2.33.2
Primary Application Lead Optimization / IntermediateSolvent / Disinfectant / PrecursorAntiseptic / Preservative
Detailed Technical Comparison
1. vs. 2,3-Dimethylphenol (The Parent)[1][2]
  • Metabolic Blockade: The parent compound, 2,3-xylenol, is susceptible to rapid Phase I metabolism, primarily hydroxylation at the para-position (position 4) relative to the hydroxyl group. By substituting this hydrogen with fluorine, the C-F bond (approx. 116 kcal/mol vs. C-H 99 kcal/mol) renders the para-position resistant to oxidative attack. This "metabolic blocking" strategy extends the in vivo half-life of derivatives.[1]

  • Acidity (pKa): The electronegative fluorine increases the acidity of the phenolic hydroxyl group (lower pKa) compared to the parent. This can improve hydrogen-bond donor capability in enzyme active sites.[1]

2. vs. 4-Chloro-3,5-dimethylphenol (The Standard)[1]
  • Steric Fit: PCMX relies on the chlorine atom to increase lipophilicity and potency. However, chlorine is sterically demanding and may cause clashes in tight binding pockets. The fluorine in 4-fluoro-2,3-dimethylphenol is isosteric with hydrogen, allowing the molecule to retain the binding geometry of the parent scaffold while gaining the electronic benefits of halogenation.[1]

  • Toxicity Profile: Chlorinated phenols often carry higher environmental persistence and aquatic toxicity risks.[1] Fluorinated analogs typically show a cleaner toxicology profile in early-stage ADMET screening due to the strength of the C-F bond preventing the release of reactive halide ions.

Mechanism of Action & SAR Visualization

The biological activity of 4-Fluoro-2,3-dimethylphenol derivatives is governed by two primary mechanisms: Membrane Disruption (antimicrobial context) and Ligand-Receptor Interaction (medicinal chemistry context).[1]

Mechanism 1: Metabolic Stability via Para-Blockade

The diagram below illustrates how the fluorine atom prevents the formation of the quinone-methide toxic metabolite, a common pathway for methylated phenols.

MetabolicStability Parent 2,3-Dimethylphenol CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Susceptible Metabolite 4-Hydroxy-2,3-dimethylphenol (Rapid Clearance) CYP->Metabolite Hydroxylation @ C4 Fluoro 4-Fluoro-2,3-dimethylphenol CYP_Block CYP450 Oxidation (Blocked) Fluoro->CYP_Block Resistant Stable Metabolically Stable Intact Scaffold CYP_Block->Stable C-F Bond Strength (116 kcal/mol)

Figure 1: Mechanism of metabolic stabilization.[1] The C-F bond at the C4 position prevents the rapid hydroxylation seen in the non-fluorinated parent.

Experimental Protocols

To validate the superior profile of 4-Fluoro-2,3-dimethylphenol derivatives, the following standardized protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Validation)

Objective: To quantify the intrinsic clearance (


) difference between the fluorinated and non-fluorinated scaffolds.
  • Preparation: Prepare 10 mM stock solutions of 4-Fluoro-2,3-dimethylphenol and 2,3-dimethylphenol in DMSO.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Reaction:

    • Pre-incubate microsomes and test compound (1 µM final conc) at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.[1]

    • Sample at

      
       minutes.
      
  • Termination: Quench aliquots with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Expected Result: The fluorinated analog should exhibit a significantly longer

      
       (>60 min) compared to the parent (<30 min).
      
Protocol B: Antimicrobial Susceptibility (MIC Determination)

Objective: To assess if fluorination alters the baseline phenolic antimicrobial activity.

  • Organisms: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.

  • Method: Broth Microdilution (CLSI guidelines).

  • Workflow:

    • Prepare serial 2-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentration range: 0.5 – 512 µg/mL.[1]

    • Inoculate with bacterial suspension adjusted to

      
       CFU/mL.
      
    • Incubate at 35 ± 2°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Note: Phenols often require higher concentrations than antibiotics. Use PCMX as a positive control.

Synthesis & Sourcing Pathway

For researchers needing to synthesize derivatives, the introduction of the fluorine atom is best achieved early in the route or via electrophilic fluorination of the parent xylenol.

SynthesisPath Precursor 2,3-Dimethylphenol Intermediate Dienone Intermediate Precursor->Intermediate MeCN, RT Reagent Selectfluor® (Electrophilic Fluorination) Reagent->Intermediate Product 4-Fluoro-2,3-dimethylphenol Intermediate->Product Rearrangement/Aromatization

Figure 2: General synthetic route utilizing electrophilic fluorination (e.g., Selectfluor) to install the fluorine atom on the electron-rich phenolic ring.[1]

References

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Sigma-Aldrich. (2024).[1] "Product Specification: 4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4)."[1][3][4][5] Merck KGaA.[1] Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7771, 2,4-Dimethylphenol (Isomer Reference)." PubChem. Link

Sources

Comparative

spectroscopic comparison of 2,3-dimethylphenol and 4-Fluoro-2,3-dimethylphenol

This guide provides a rigorous spectroscopic comparison between 2,3-Dimethylphenol (2,3-Xylenol) and its fluorinated analog, 4-Fluoro-2,3-dimethylphenol . It is designed for analytical chemists and medicinal chemistry re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison between 2,3-Dimethylphenol (2,3-Xylenol) and its fluorinated analog, 4-Fluoro-2,3-dimethylphenol . It is designed for analytical chemists and medicinal chemistry researchers requiring definitive identification protocols.

[1]

Executive Summary & Chemical Identity

The introduction of a fluorine atom at the 4-position of the 2,3-dimethylphenol scaffold significantly alters the electronic environment of the aromatic ring, creating distinct NMR splitting patterns and mass spectral fragmentation pathways. This guide delineates these differences to facilitate rapid structural verification.

Feature2,3-Dimethylphenol 4-Fluoro-2,3-dimethylphenol
CAS Number 526-75-077249-34-4
Formula


Mol.[1][2][3][4][5] Weight 122.16 g/mol 140.15 g/mol
Appearance Colorless to yellowish crystalsOff-white to tan solid
Acidity (

)
~10.5 (Weakly acidic)~10.0 (Enhanced acidity due to -I effect of F)
Nuclear Magnetic Resonance (NMR) Profiling

The most definitive method for distinguishing these isosteres is


H and 

C NMR
, specifically analyzing the spin-spin coupling introduced by the

F nucleus (

, 100% abundance).
A. Proton NMR (

H NMR) Comparison

Solvent:


, 400 MHz
Proton Environment2,3-Dimethylphenol (Shift

ppm)
4-Fluoro-2,3-dimethylphenol (Shift

ppm)
Diagnostic Coupling (

)
-OH 4.60 (s, broad)4.85 (s, broad)Slightly deshielded in F-analog due to electron withdrawal.[1]

(C2)
2.25 (s)2.20 (d)Key Differentiator: In the F-analog, long-range coupling (

) may broaden this peak or show small splitting (< 2 Hz).[1]

(C3)
2.18 (s)2.15 (d)Key Differentiator: Closer to F. Shows distinct doublet (

Hz).[1]
Aromatic H-4 6.95 (d)ABSENT Replaced by Fluorine.[1]
Aromatic H-5 7.05 (t)6.80 - 6.90 (m)Becomes a doublet of doublets (dd) due to ortho-F coupling (

Hz).[1]
Aromatic H-6 6.75 (d)6.65 - 6.75 (m)Shows meta-F coupling (

Hz).[1]

Analyst Insight: In 2,3-dimethylphenol, the aromatic region integrates to 3 protons (H4, H5, H6) showing a contiguous 1,2,3-substitution pattern (two doublets and a triplet/multiplet).[1] In the 4-fluoro analog, the integration drops to 2 protons (H5, H6), and the splitting pattern becomes complex due to large H-F coupling constants.

B. Carbon-13 NMR (

C NMR)

The carbon spectrum of the fluorinated compound is characterized by large C-F coupling constants , which are absent in the parent compound.

  • C-4 (Ipso to F): Appears as a doublet with

    
     Hz.
    
  • C-3 (Ortho to F): Appears as a doublet with

    
     Hz.
    
  • C-5 (Ortho to F): Appears as a doublet with

    
     Hz.
    
Mass Spectrometry (MS) Fingerprint

Mass spectrometry provides immediate confirmation via molecular ion mass and isotopic patterns.

Parameter2,3-Dimethylphenol 4-Fluoro-2,3-dimethylphenol
Molecular Ion (

)
m/z 122 (100%)m/z 140 (100%)
Base Peak m/z 107 (

)

m/z 125 (

)

Key Fragments m/z 77 (

), m/z 91 (Tropylium)
m/z 95 (

), m/z 109 (Fluorotropylium)
Isotope Pattern Standard Carbon isotope envelopeStandard envelope (F is monoisotopic, no M+2 from F).[1]

Fragmentation Logic: Both compounds favor the loss of a methyl group (benzylic cleavage) to form a stable quinone-methide-like cation. The mass shift of exactly +18 Da (replacement of H [1] with F [19]) is consistent across the parent and primary fragment ions.

Infrared (IR) Spectroscopy

IR is useful for quick quality control (QC) but less specific than NMR for structural elucidation.

  • C-F Stretch: The 4-Fluoro analog displays a strong, diagnostic band in the 1100–1250 cm⁻¹ region (Aryl-F stretch), which is completely absent in 2,3-dimethylphenol.

  • O-H Stretch: Both show broad absorption at 3200–3400 cm⁻¹ . The F-analog may show a slight shift to lower wavenumbers if intramolecular H-bonding interactions are perturbed, though this is minimal for para-F.

  • Fingerprint Region: The aromatic substitution pattern (1,2,3-trisubstituted vs. 1,2,3,4-tetrasubstituted) yields distinct out-of-plane (OOP) bending vibrations below 900 cm⁻¹.

Experimental Workflow & Decision Tree

The following diagram illustrates the logical workflow for differentiating these compounds in a laboratory setting.

Spectroscopic_Workflow Sample Unknown Sample (Suspected Dimethylphenol) MS_Analysis Step 1: GC-MS / LC-MS Sample->MS_Analysis Mass_122 M+ = 122 Da MS_Analysis->Mass_122 Parent Mass Mass_140 M+ = 140 Da MS_Analysis->Mass_140 +18 Mass Shift NMR_Analysis Step 2: 1H NMR (CDCl3) Mass_122->NMR_Analysis Mass_140->NMR_Analysis Aromatic_3H Aromatic Region: 3 Protons No F-coupling NMR_Analysis->Aromatic_3H Standard Splitting Aromatic_2H Aromatic Region: 2 Protons Complex Splitting (J_HF) NMR_Analysis->Aromatic_2H 19F Coupling Observed Result_Parent Confirmed: 2,3-Dimethylphenol Aromatic_3H->Result_Parent Result_Fluoro Confirmed: 4-Fluoro-2,3-dimethylphenol Aromatic_2H->Result_Fluoro

Caption: Analytical decision matrix for distinguishing 2,3-dimethylphenol from its 4-fluoro analog using MS and NMR.

Experimental Protocols
Protocol A: GC-MS Sample Preparation
  • Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Injection: 1 µL split injection (20:1).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Program: Hold 50°C for 1 min, ramp 20°C/min to 280°C.

  • Validation: 2,3-dimethylphenol elutes earlier than the 4-fluoro derivative due to lower molecular weight and boiling point (BP ~217°C vs estimated >225°C).

Protocol B:

F NMR Setup (Crucial for F-Analog)
  • Standard: Use Trifluorotoluene (

    
     ppm) as an internal standard if quantification is required.
    
  • Solvent:

    
     or 
    
    
    
    .
  • Acquisition: Run a proton-coupled

    
    F scan to observe the multiplicity of the fluorine peak (triplet/multiplet) confirming the number of neighboring protons.
    
  • Expected Shift: Aromatic Fluorine typically appears between -110 and -130 ppm .

References
  • National Institute of Standards and Technology (NIST). Phenol, 2,3-dimethyl- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2,3-Dimethylphenol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-Fluoro-2,3-dimethylphenol for Researchers and Drug Development Professionals

Introduction 4-Fluoro-2,3-dimethylphenol is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of a fluorine atom into the phenolic ring can significantly alter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-2,3-dimethylphenol is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of a fluorine atom into the phenolic ring can significantly alter the molecule's biological activity, metabolic stability, and lipophilicity, making it a key target for medicinal chemists. This guide provides an in-depth comparison of three plausible synthetic routes to 4-Fluoro-2,3-dimethylphenol, offering insights into the rationale behind experimental choices and a critical evaluation of their respective efficacies. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on factors such as yield, purity, scalability, and safety.

Route 1: Electrophilic Fluorination of 2,3-Dimethylphenol

Principle of the Reaction

This approach involves the direct fluorination of the commercially available starting material, 2,3-dimethylphenol, via an electrophilic aromatic substitution. The hydroxyl and methyl groups are ortho-, para-directing activators of the benzene ring. In 2,3-dimethylphenol, the positions ortho and para to the strongly activating hydroxyl group are C4, C6, and C2. The C2 position is already substituted. The C4 and C6 positions are therefore the most likely sites for electrophilic attack. The regioselectivity will be influenced by the steric hindrance and the electronic effects of the methyl groups. It is anticipated that a mixture of 4-fluoro-2,3-dimethylphenol and 6-fluoro-2,3-dimethylphenol will be formed, with the former likely being the major product due to less steric hindrance at the C4 position.

Modern electrophilic fluorinating agents, such as N-fluorobis(phenyl)sulfonimide (NFSI) and Selectfluor™, are often employed for such transformations due to their relative safety and ease of handling compared to elemental fluorine.

Experimental Protocol: General Procedure for Electrophilic Fluorination
  • Preparation: In a fume hood, a solution of 2,3-dimethylphenol (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) is prepared in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The electrophilic fluorinating agent (e.g., Selectfluor™, 1.1 eq.) is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the isomeric products.

Discussion of Efficacy

This one-step approach is appealing due to its directness. However, the primary challenge lies in controlling the regioselectivity. The formation of the 6-fluoro isomer as a significant byproduct can complicate the purification process and reduce the overall yield of the desired 4-fluoro product. The separation of these isomers by chromatography can be challenging due to their similar polarities.

Table 1: Summary of Electrophilic Fluorination Route

ParameterDescription
Starting Material 2,3-Dimethylphenol
Key Reagents Selectfluor™, NFSI
Number of Steps 1
Expected Yield Moderate (highly dependent on regioselectivity)
Purity Challenges Separation of 4-fluoro and 6-fluoro isomers
Pros Direct, one-step reaction
Cons Potential for low regioselectivity, difficult purification

digraph "Electrophilic Fluorination" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#5F6368", fontname="Arial"];

"2,3-Dimethylphenol" -> "Isomeric Mixture" [label=" Electrophilic\nFluorinating Agent\n(e.g., Selectfluor™) "]; "Isomeric Mixture" -> "4-Fluoro-2,3-dimethylphenol" [label="Purification"]; "Isomeric Mixture" -> "6-Fluoro-2,3-dimethylphenol" [label="Byproduct"]; }

Caption: Electrophilic fluorination of 2,3-dimethylphenol.

Route 2: Deoxyfluorination of 2,3-Dimethylphenol

Principle of the Reaction

Deoxyfluorination is a powerful method for the conversion of phenols to aryl fluorides. Reagents such as PhenoFluor™ and PhenoFluorMix™ have been developed for this transformation.[1] The reaction proceeds via the activation of the phenolic hydroxyl group, followed by nucleophilic displacement with fluoride. A key advantage of this method is its inherent regioselectivity; the fluorine atom is introduced at the same position as the original hydroxyl group (ipso-substitution).

Experimental Protocol: General Procedure for Deoxyfluorination
  • Preparation: In a glovebox or under an inert atmosphere, 2,3-dimethylphenol (1.0 eq.) and a deoxyfluorinating reagent (e.g., PhenoFluor™, 1.2 eq.) are dissolved in an anhydrous, non-polar solvent (e.g., toluene).

  • Reaction: The reaction mixture is heated to an elevated temperature (e.g., 80-110 °C) and stirred for several hours.

  • Monitoring: The reaction is monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove solid byproducts. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Discussion of Efficacy

Deoxyfluorination offers excellent regioselectivity, which is a significant advantage over electrophilic fluorination, as it avoids the formation of isomers. The reaction conditions are generally mild, and the reagents have shown good functional group tolerance in other systems. However, the deoxyfluorinating reagents can be expensive and are often sensitive to moisture, requiring anhydrous conditions and careful handling.

Table 2: Summary of Deoxyfluorination Route

ParameterDescription
Starting Material 2,3-Dimethylphenol
Key Reagents PhenoFluor™, PhenoFluorMix™
Number of Steps 1
Expected Yield Good to Excellent
Purity Challenges Minimal, as isomer formation is avoided
Pros Excellent regioselectivity (ipso-substitution)
Cons Reagent cost, moisture sensitivity

digraph "Deoxyfluorination" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#5F6368", fontname="Arial"];

"2,3-Dimethylphenol" -> "4-Fluoro-2,3-dimethylphenol" [label=" Deoxyfluorinating Agent\n(e.g., PhenoFluor™) "]; }

Caption: Deoxyfluorination of 2,3-dimethylphenol.

Route 3: Balz-Schiemann Reaction of 4-Amino-2,3-dimethylphenol

Principle of the Reaction

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from anilines.[2] This multi-step route begins with the synthesis of the precursor, 4-amino-2,3-dimethylphenol. This can be achieved by nitration of 2,3-dimethylphenol at the 4-position, followed by reduction of the nitro group. The resulting aminophenol is then subjected to diazotization with a source of nitrous acid in the presence of a fluoride source, typically tetrafluoroboric acid (HBF₄), to form a diazonium tetrafluoroborate salt. This salt is then decomposed, usually by heating, to yield the desired 4-fluoro-2,3-dimethylphenol.

Experimental Protocol: General Procedure for Balz-Schiemann Reaction
  • Synthesis of Precursor: Synthesize 4-amino-2,3-dimethylphenol via nitration of 2,3-dimethylphenol followed by reduction.

  • Diazotization: Dissolve 4-amino-2,3-dimethylphenol (1.0 eq.) in an aqueous solution of tetrafluoroboric acid at low temperature (0-5 °C). Add a solution of sodium nitrite (1.05 eq.) dropwise while maintaining the low temperature.

  • Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt often precipitates and can be collected by filtration.

  • Decomposition: The isolated diazonium salt is gently heated (thermally decomposed) in an inert solvent or neat until nitrogen evolution ceases.

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

Discussion of Efficacy

The Balz-Schiemann reaction provides excellent regioselectivity, as the position of the fluorine atom is determined by the initial placement of the amino group. However, this is a multi-step synthesis, which can lead to a lower overall yield. A significant consideration is the handling of diazonium salts, which can be explosive when dry and require careful temperature control. Modern variations of this reaction aim to improve safety and yield.[3]

Table 3: Summary of Balz-Schiemann Route

ParameterDescription
Starting Material 2,3-Dimethylphenol
Key Reagents Nitrating agent, reducing agent, NaNO₂, HBF₄
Number of Steps 3 (Nitration, Reduction, Balz-Schiemann)
Expected Yield Moderate overall yield
Purity Challenges Generally good, but requires purification at each step
Pros Excellent regioselectivity
Cons Multi-step, potentially hazardous diazonium intermediate, can have variable yields

digraph "Balz-Schiemann Reaction" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#5F6368", fontname="Arial"];

"2,3-Dimethylphenol" -> "4-Nitro-2,3-dimethylphenol" [label="Nitration"]; "4-Nitro-2,3-dimethylphenol" -> "4-Amino-2,3-dimethylphenol" [label="Reduction"]; "4-Amino-2,3-dimethylphenol" -> "Diazonium Salt" [label="Diazotization\n(NaNO₂, HBF₄)"]; "Diazonium Salt" -> "4-Fluoro-2,3-dimethylphenol" [label="Thermal\nDecomposition"]; }

Caption: Balz-Schiemann synthesis of 4-Fluoro-2,3-dimethylphenol.

Comparative Analysis

The choice of the optimal synthesis route for 4-Fluoro-2,3-dimethylphenol depends on the specific requirements of the project. A summary of the key comparative metrics is provided in Table 4.

Table 4: Comparative Analysis of Synthesis Routes

FeatureElectrophilic FluorinationDeoxyfluorinationBalz-Schiemann Reaction
Number of Steps 113
Regioselectivity Potentially LowExcellentExcellent
Potential Yield ModerateGood to ExcellentModerate (Overall)
Safety Moderate (handle fluorinating agents with care)Moderate (reagent handling)High Concern (diazonium salts can be explosive)
Reagent Cost Moderate to HighHighLow to Moderate
Purification Challenging (isomer separation)StraightforwardMulti-step purification

Conclusion

For laboratory-scale synthesis where regioselectivity and purity are paramount, Route 2: Deoxyfluorination appears to be the most promising approach, provided the cost of the reagent is not a limiting factor. Its single-step, high-selectivity nature simplifies purification and is likely to provide a good yield of the desired product.

Route 1: Electrophilic Fluorination could be a viable alternative if the separation of the resulting isomers is feasible and a lower yield of the pure 4-fluoro isomer is acceptable.

Route 3: The Balz-Schiemann Reaction , while offering excellent regioselectivity, is a more laborious, multi-step process with significant safety considerations. This route might be considered if the starting materials for the other routes are unavailable or if a well-established protocol for handling the diazonium intermediates is in place.

Ultimately, the selection of the synthesis route will be a balance between the desired purity, yield, cost, and the safety protocols available to the research team.

References

  • Lecoublet, F., et al. (2001). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available at: [Link]

  • Wikipedia. (2023). Protecting group. Available at: [Link]

  • The Doyle Group - UCLA. (2023). Nucleophilic Fluorination. Available at: [Link]

  • Grokipedia. (n.d.). Balz–Schiemann reaction. Available at: [Link]

  • ResearchGate. (2018). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Available at: [Link]

  • RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Available at: [Link]

  • ResearchGate. (n.d.). Balz-Schiemann Reaction. Available at: [Link]

  • RSC Publishing. (2011). Study on the selectivity in the electrophilic monofluorination of 2,3-allenoates with Selectfluor™: an efficient synthesis of 4-fluoro-2(5H)-furanones and 3-fluoro-4-oxo-2(E)-alkenoates. Available at: [Link]

  • PubMed Central. (2017). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nuclophilic Fluorination by F-. Wordpress. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,4-dimethylphenol.
  • PubMed. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Available at: [Link]

  • DASH (Harvard). (n.d.). Deoxyfluorination of Phenols. Available at: [Link]

  • Wikipedia. (2023). Xylenol. Available at: [Link]

  • Wikipedia. (2023). Balz–Schiemann reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Fluoro-2,3-dimethylphenol Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. The seemingly subtle...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. The seemingly subtle inclusion of a fluorine atom and the arrangement of methyl groups in a phenol ring, as seen in 4-Fluoro-2,3-dimethylphenol and its derivatives, can dramatically alter a molecule's biological activity, reactivity, and material properties. Therefore, the unambiguous determination of their three-dimensional architecture is not merely an academic exercise but a critical step in drug design and chemical synthesis.

This guide, born from extensive experience in molecular analysis, provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of this important class of compounds. We will delve into the practicalities and nuances of these methods, moving beyond a simple listing of steps to explain the causality behind experimental choices. While specific crystallographic data for 4-Fluoro-2,3-dimethylphenol itself is not publicly available, we will utilize the closely related structure of 4-amino-2,6-dichlorophenol as a representative model to illustrate the power and process of X-ray diffraction.

The Gold Standard: Unveiling Molecular Truth with X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline solid.[1] It provides a detailed three-dimensional map of electron density, from which we can derive precise bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.[2]

The Crystallographic Workflow: A Self-Validating System

The journey from a powdered sample to a refined crystal structure is a meticulous process, with each step designed to ensure the integrity and accuracy of the final model.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Purity is crucial Solvent_Screening Solvent Screening Purification->Solvent_Screening Solubility tests Crystallization Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization Optimal conditions Mounting Crystal Mounting Crystallization->Mounting Handle with care Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Precise alignment Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Correction for experimental factors Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Phase problem Refinement Structure Refinement Structure_Solution->Refinement Improving the model Validation Validation & Analysis Refinement->Validation Checking the quality

Figure 1: The workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Representative Example - 4-amino-2,6-dichlorophenol

The following protocol is based on the successful structure determination of 4-amino-2,6-dichlorophenol, a halogenated aminophenol that serves as an excellent analog for our target compounds.[3]

  • Synthesis and Purification: The synthesis of 4-amino-2,6-dichlorophenol can be achieved through various routes, such as the chlorination of p-aminophenol or the reduction of 2,6-dichloro-4-nitrophenol.[4][5] Purity is paramount for successful crystallization; therefore, the crude product must be purified, typically by recrystallization or column chromatography, to remove any impurities that could inhibit crystal growth.

  • Crystal Growth:

    • Rationale: The formation of a single, well-ordered crystal is often the most challenging step.[1] The choice of solvent is critical, as it must allow for slow, controlled precipitation of the compound from a supersaturated solution.

    • Method: For 4-amino-2,6-dichlorophenol, suitable crystals were grown by the slow evaporation of a methanol solution.[3] A small, clean vial containing a saturated solution of the purified compound in methanol is loosely capped and left undisturbed. Over time, as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.

  • Data Collection:

    • Rationale: A high-quality crystal is selected and mounted on the diffractometer. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[1]

    • Parameters for 4-amino-2,6-dichlorophenol:

      • Radiation: Cu Kα (λ = 1.54178 Å)

      • Temperature: 120 K (Cryo-cooling minimizes thermal vibrations and radiation damage)

      • Crystal System: Monoclinic

      • Space Group: P2₁/n[3]

  • Structure Solution and Refinement:

    • Rationale: The diffraction data provides the intensities and positions of the diffracted X-rays, but not their phases. This "phase problem" is solved using computational methods, such as direct methods for small molecules. The initial structural model is then refined against the experimental data to improve its accuracy.

    • Process: For 4-amino-2,6-dichlorophenol, the structure was solved and refined to yield a model with a mean deviation from planarity of 0.020 Å for the non-hydrogen atoms, indicating a highly planar molecule. The final structure revealed a network of intermolecular O—H···N and N—H···O hydrogen bonds, forming infinite chains and sheets within the crystal lattice.[2][3]

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer valuable and often complementary information, particularly for characterizing compounds in solution or when suitable crystals cannot be obtained.

Technique_Selection Start Structural Elucidation Needed Crystal_Available Single Crystal Available? Start->Crystal_Available XRD X-ray Crystallography Crystal_Available->XRD Yes No_Crystal No Suitable Crystal Crystal_Available->No_Crystal No Final_Structure Definitive 3D Structure XRD->Final_Structure Spectroscopy Spectroscopic Methods No_Crystal->Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS FTIR FTIR Spectroscopy Spectroscopy->FTIR Proposed_Structure Proposed Structure & Connectivity NMR->Proposed_Structure MS->Proposed_Structure FTIR->Proposed_Structure

Figure 2: Decision-making workflow for selecting a structural elucidation technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[6] For 4-Fluoro-2,3-dimethylphenol derivatives, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a 4-Fluoro-2,3-dimethylphenol derivative, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the fluorine and methyl substituents.[7]

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).[8]

  • ¹⁹F NMR: Directly observes the fluorine nucleus, providing information about its chemical environment and coupling to nearby protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can yield valuable structural information.[9]

  • Molecular Ion Peak: The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the 4-Fluoro-2,3-dimethylphenol derivative.

  • Fragmentation Pattern: The fragmentation of the molecular ion is often predictable and can help to identify structural motifs. For halogenated phenols, characteristic losses of the halogen atom, CO, and methyl groups can be observed.[10] The presence of chlorine or bromine atoms can be identified by their characteristic isotopic patterns.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[12]

  • Characteristic Absorptions: For a 4-Fluoro-2,3-dimethylphenol derivative, one would expect to see:

    • A broad O-H stretching band around 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group.[5]

    • C-H stretching bands for the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively.

    • C=C stretching bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

    • A strong C-O stretching band around 1200 cm⁻¹.

    • A C-F stretching band, the position of which can vary but is often found in the 1000-1400 cm⁻¹ region.

Comparative Performance at a Glance

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Precise 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, stereochemistry, dynamic information in solutionMolecular weight, elemental composition, fragmentation patternsPresence of functional groups
Sample Phase Solid (single crystal)Liquid (solution)Gas/Liquid/Solid (depending on ionization)Solid/Liquid/Gas
Sample Amount Micrograms to milligramsMilligramsNanograms to microgramsMicrograms
Destructive? NoNoYes (typically)No
Key Advantage Unambiguous 3D structure determinationExcellent for solution-state structure and dynamicsHigh sensitivity and molecular weight determinationFast and easy identification of functional groups
Key Limitation Requires a suitable single crystalCan be complex to interpret for large molecules; less precise than XRDProvides indirect structural informationLimited structural information beyond functional groups

Conclusion: An Integrated Approach to Structural Certainty

While X-ray crystallography provides the ultimate structural truth for crystalline materials, a comprehensive understanding of 4-Fluoro-2,3-dimethylphenol derivatives often necessitates an integrated analytical approach. NMR, MS, and FTIR are indispensable tools for confirming the identity and purity of a synthesized compound and for providing structural insights when crystallization is elusive.

For researchers and drug development professionals working with this class of compounds, the choice of analytical technique will depend on the specific question being asked. Is the goal to determine the absolute stereochemistry of a chiral derivative? X-ray crystallography is the answer. Is the need to confirm the successful synthesis of a new analog? A combination of NMR, MS, and FTIR will provide rapid and robust confirmation. By understanding the strengths and limitations of each technique, scientists can navigate the complexities of molecular characterization with confidence, accelerating the path from discovery to application.

References

  • Crystal structure of 4-amino-2,6-dichlorophenol. (n.d.). Slideshare. Retrieved January 30, 2026, from [Link]

  • Hughes, C. E., & Wixtrom, A. I. (2017). Crystal structure of 4-amino-2,6-dichlorophenol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1183–1186. [Link]

  • Wikipedia. (2024, January 26). X-ray crystallography. In Wikipedia. [Link]

  • Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
  • Google Patents. (n.d.). EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Retrieved January 30, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2015, August 19). What are the potential uses, advantages and disadvantages of the X ray crystallographic structure of a protein in its pdb format? Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 30, 2026, from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of phenolic compounds. Retrieved January 30, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH. Retrieved January 30, 2026, from [Link]

  • Quora. (2014, December 9). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure? Retrieved January 30, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (1989, July 1). A Comparison of FTNMR and FTIR Techniques. Retrieved January 30, 2026, from [Link]

  • PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved January 30, 2026, from [Link]

  • AGH University of Krakow Journals. (n.d.). FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. Retrieved January 30, 2026, from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved January 30, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 30, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 30, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 30, 2026, from [Link]

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Validation

The Fluorine Effect: A Comparative Guide to the Acidity of Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the impact of fluorine substitution on the acidity of phenol. As a senior application scientist, my aim is to mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the impact of fluorine substitution on the acidity of phenol. As a senior application scientist, my aim is to move beyond simple data presentation and offer a cohesive narrative grounded in mechanistic principles and validated by experimental evidence. Understanding these structure-activity relationships is paramount in fields like drug discovery, where modulating the pKa of a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Foundational Principles: The Acidity of Phenol

Phenol is weakly acidic, with a pKa of approximately 10.0 in an aqueous solution.[1] This acidity stems from the ability of the hydroxyl (-OH) group to donate a proton, forming the phenoxide anion.[2] The key to phenol's acidity, which is significantly greater than that of aliphatic alcohols like cyclohexanol (pKa ≈ 16), lies in the stability of this conjugate base.[2] The negative charge on the oxygen atom of the phenoxide ion is delocalized across the aromatic ring through resonance, effectively dispersing the charge and stabilizing the ion.[2][3] This stabilization facilitates the deprotonation of phenol.

The Impact of Fluorine Substitution: A Quantitative Comparison

The introduction of a highly electronegative fluorine atom to the phenolic ring alters its acidity. The extent of this alteration is position-dependent, as dictated by the interplay of inductive and resonance effects. The table below presents the calculated aqueous pKa values for phenol and its monofluorinated derivatives, providing a clear quantitative comparison.

CompoundPosition of FluorinepKaChange in Acidity relative to Phenol
Phenol-9.99-
2-Fluorophenolortho8.81More Acidic
3-Fluorophenolmeta9.28More Acidic
4-Fluorophenolpara9.81Slightly More Acidic

Table 1: Calculated aqueous pKa values for phenol and monofluorinated phenols. Data sourced from Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.[4]

Mechanistic Insights: The Interplay of Inductive and Resonance Effects

Fluorine, like other halogens, exerts two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, diminishing with increasing separation from the hydroxyl group. The -I effect stabilizes the phenoxide ion by pulling electron density away from the negatively charged oxygen, thereby increasing acidity.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated to the aromatic π-system through resonance. This effect is most pronounced when the substituent is in the ortho or para position. The +R effect destabilizes the phenoxide ion by increasing electron density on the ring, which in turn repels the negative charge on the oxygen, thus decreasing acidity.

The net effect on acidity is a delicate balance between these two forces.

ortho-Fluorophenol (pKa = 8.81)

The fluorine atom at the ortho position is closest to the hydroxyl group, resulting in a powerful electron-withdrawing inductive effect that significantly stabilizes the phenoxide ion. While a destabilizing resonance effect is also present, the strong, distance-dependent inductive effect dominates, leading to a marked increase in acidity compared to phenol.

meta-Fluorophenol (pKa = 9.28)

In the meta position, the fluorine atom can only exert its inductive effect; there is no direct resonance interaction with the phenoxide oxygen. This strong inductive withdrawal stabilizes the conjugate base, making meta-fluorophenol more acidic than phenol. However, the effect is less pronounced than in the ortho isomer due to the greater distance from the hydroxyl group.

para-Fluorophenol (pKa = 9.81)

At the para position, both inductive and resonance effects are at play. The inductive effect, though weaker than at the ortho or meta positions due to the increased distance, still contributes to stabilizing the phenoxide ion. However, the electron-donating resonance effect is also active and works to destabilize the conjugate base. These two opposing forces nearly cancel each other out, resulting in para-fluorophenol having an acidity very similar to, albeit slightly greater than, phenol itself.

The following diagram illustrates the delocalization of the negative charge in the phenoxide ion and how substituents at different positions can influence this.

G cluster_phenol Phenoxide Ion Resonance cluster_effects Influence of Fluorine phenoxide Phenoxide res1 Resonance Structure 1 phenoxide->res1 delocalization ortho ortho-Fluorophenoxide (-I > +R) Strong Stabilization phenoxide->ortho ortho substitution meta meta-Fluorophenoxide (-I only) Moderate Stabilization phenoxide->meta meta substitution para para-Fluorophenoxide (-I ≈ +R) Weak Stabilization phenoxide->para para substitution res2 Resonance Structure 2 res1->res2 res3 Resonance Structure 3 res2->res3 res3->phenoxide

Caption: Logical relationship between phenoxide resonance and the stabilizing effects of fluorine substitution.

Experimental Determination of pKa: A Validated Protocol

The pKa of a phenolic compound can be reliably determined using spectrophotometry. This method leverages the difference in the UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the molecule. The following is a generalized, self-validating protocol.

Principle

The Henderson-Hasselbalch equation is the cornerstone of this method. At the pKa, the concentrations of the acidic and basic forms of the compound are equal. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the pKa can be determined from the inflection point of the resulting titration curve.

Materials and Reagents
  • Phenolic compound of interest

  • Spectrophotometer (UV-Vis)

  • pH meter, calibrated

  • Buffer solutions covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., phosphate, borate buffers)

  • Concentrated HCl and NaOH for pH adjustment

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a concentrated stock solution of the phenolic compound in a suitable solvent (e.g., ethanol or water).

  • Preparation of Test Solutions:

    • Prepare a series of solutions with a constant concentration of the phenolic compound by diluting the stock solution into different buffer solutions of known pH.

    • Prepare two reference solutions: one in a highly acidic medium (e.g., pH 2 with HCl) to obtain the spectrum of the fully protonated form, and one in a highly basic medium (e.g., pH 12 with NaOH) for the fully deprotonated form.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

  • Data Analysis:

    • At a selected wavelength where the absorbance of the acidic and basic forms differs significantly, plot absorbance versus pH.

    • The pKa is the pH value at the midpoint of the resulting sigmoidal curve. Alternatively, the pKa can be calculated for each buffered solution using the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance of the sample in the buffer, A_max is the absorbance of the basic form, and A_min is the absorbance of the acidic form.

The following diagram outlines the experimental workflow.

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis & pKa Determination Stock Prepare Stock Solution of Phenolic Compound Samples Create Sample Solutions (Phenol in Buffers) Stock->Samples Buffers Prepare Buffer Solutions of Varying pH Buffers->Samples Spectra Record UV-Vis Spectra of All Samples Samples->Spectra Absorbance Measure Absorbance at a Fixed Wavelength Spectra->Absorbance Plot Plot Absorbance vs. pH Absorbance->Plot pKa Determine pKa from Sigmoidal Curve Inflection Point Plot->pKa

Caption: Experimental workflow for the spectrophotometric determination of pKa.

Conclusion

The acidity of phenol is a finely tunable property that is highly sensitive to the electronic effects of substituents on the aromatic ring. Fluorine substitution, through a combination of its powerful inductive and moderate resonance effects, provides a clear illustration of these principles. The increase in acidity is most pronounced with ortho substitution due to the proximity of the fluorine atom to the hydroxyl group. The effect is attenuated at the meta and para positions due to increased distance and the counteracting resonance effect, respectively. A thorough understanding of these structure-acidity relationships, validated by robust experimental methods, is essential for the rational design of molecules with tailored physicochemical properties in the pharmaceutical and chemical sciences.

References

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • Aktaş, A. H., Sanlı, N., Pekin, G., & Sanlı, S. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-219. [Link]

  • Romero, F., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 208. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • University of California, Davis. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds....
  • LibreTexts Chemistry. (2023). 2.2: Acidity of Phenols. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-Fluoro-2,3-dimethylphenol

[1] Executive Summary: Immediate Action Plan For researchers requiring immediate guidance, this section outlines the non-negotiable "Do's and Don'ts" for handling 4-Fluoro-2,3-dimethylphenol waste. Category Directive Was...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Plan

For researchers requiring immediate guidance, this section outlines the non-negotiable "Do's and Don'ts" for handling 4-Fluoro-2,3-dimethylphenol waste.

Category Directive
Waste Stream Halogenated Organic Waste .[1] (Do NOT mix with non-halogenated solvents).
Container Amber Glass or Fluorinated HDPE. Avoid standard LDPE/PVC.
Labeling Must explicitly state: "Toxic," "Corrosive," and "Contains Fluorine" .
Drain Disposal STRICTLY PROHIBITED .[2] High aquatic toxicity and regulatory violation.[3][2][4][5]
Incompatibility Keep away from strong oxidizers, acid chlorides, and bases.[6]
PPE Silver Shield/4H® or Heavy Neoprene gloves. Standard nitrile degrades rapidly upon direct contact.

Chemical Profile & Hazard Analysis

Why we handle it this way.

To ensure safety, we must understand the chemical mechanism behind the hazard. 4-Fluoro-2,3-dimethylphenol is not just a standard organic solvent; it is a halogenated phenolic compound .

  • The Phenolic Moiety (

    
    ):  Phenols are lipophilic and weak acids (pKa ~10). This allows them to rapidly penetrate the lipid bilayer of human skin, causing systemic toxicity and chemical burns. Unlike mineral acids, phenol burns act as a local anesthetic, meaning damage often occurs before pain is felt.
    
  • The Fluorine Substituent (-F): The presence of the fluorine atom at the 4-position classifies this as Halogenated Waste .

    • Disposal Implication: You cannot mix this with general organic waste (e.g., acetone/ethanol). When incinerated, non-halogenated waste is burned cheaply. Halogenated waste requires high-temperature incineration with acid gas scrubbers to capture the Hydrogen Fluoride (HF) gas generated. Failure to segregate results in massive disposal cost penalties or illegal release of HF into the atmosphere.

  • Aquatic Toxicity: As a substituted phenol, this compound is highly toxic to aquatic life (H411).[4] Even trace amounts in wastewater can disrupt local ecosystems and trigger regulatory fines.

Waste Segregation Logic (Decision Tree)

Effective disposal starts at the bench. Use this logic flow to determine the correct waste stream.

DisposalLogic Start Waste Generation: 4-Fluoro-2,3-dimethylphenol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Contaminated wipes, silica, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, reaction mix) StateCheck->Liquid Liquid TraceStream STREAM B: Solid Hazardous Waste (Trace Contamination) Solid->TraceStream LiquidSeg Solvent Composition? Liquid->LiquidSeg HaloStream STREAM A: Halogenated Organic Waste LiquidSeg->HaloStream Contains >0.1% Halogens Container Container Selection: Amber Glass or HDPE HaloStream->Container TraceStream->Container Label Labeling: 'Toxic, Corrosive, Fluorinated' Container->Label Final Transfer to EHS/Disposal Facility Label->Final

Figure 1: Decision matrix for segregating fluorinated phenolic waste streams.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Goal: Prevent dermal absorption and inhalation.[3]

  • Ventilation: All handling must occur inside a certified chemical fume hood.

  • Gloves: Do not rely on thin disposable nitrile gloves for spill cleanup or handling pure substance.

    • Recommendation: Use Silver Shield/4H® (laminate) gloves or double-glove with Neoprene over Nitrile.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory.[3] A face shield is recommended if pouring volumes >500mL.

Phase 2: Collection & Packaging

Goal: Containment and compatibility.

  • Select Container: Use a dedicated waste container.

    • Preferred: Amber glass bottle with a Teflon-lined cap.

    • Acceptable: Fluorinated HDPE carboy.

    • Prohibited: Metal cans (corrosion risk) or standard LDPE (permeation risk).

  • Transfer: Use a funnel to prevent drips. If the waste is a mixture (e.g., HPLC effluent), ensure the receiving container is compatible with all components.

  • Quenching (If Reactive): If the phenol was used with strong bases (e.g., Sodium Hydride) or acid chlorides, ensure the reaction is fully quenched and neutralized (pH 5-9) before adding to the waste container to prevent pressurization.

Phase 3: Labeling & Storage

Goal: Regulatory compliance and handler safety.

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write out the full name: "4-Fluoro-2,3-dimethylphenol solution." Do not use abbreviations.

    • Constituents: List all solvents (e.g., "70% Dichloromethane, 30% 4-Fluoro-2,3-dimethylphenol").

    • Hazard Checkboxes: Check "Toxic," "Corrosive," and "Irritant."

  • Storage:

    • Store in a secondary containment tray (polypropylene).

    • Keep separate from "Oxidizing Waste" (e.g., Nitric acid waste) to prevent fire/explosion.

    • Cap tightly when not in use.[7]

Phase 4: Final Disposal

Goal: Destruction.

  • Contact your facility's EHS department or licensed waste contractor.

  • Manifest Declaration: Ensure the manifest explicitly lists "Halogenated Organic."

  • Method: The standard industry method is High-Temperature Incineration at a facility permitted to handle halogenated organics (RCRA Part B permit).

Emergency Spill Response

Scenario: You have dropped a 100mL bottle of 4-Fluoro-2,3-dimethylphenol inside the fume hood.

  • Alert: Immediately warn nearby personnel. "Chemical Spill - Phenol."

  • Isolate: Close the fume hood sash to contain vapors.

  • PPE Check: Don heavy Neoprene or Silver Shield gloves.

  • Containment:

    • Do not use paper towels (increases surface area for evaporation).

    • Use vermiculite , dry sand , or a commercial phenol-specific spill kit .

  • Cleanup:

    • Cover the spill from the outside in.[2]

    • Scoop the absorbed material into a wide-mouth jar.

    • Wipe the area with a soap/water solution (phenols are not very water-soluble; a surfactant is necessary).

  • Disposal of Debris: Label the jar as "Solid Hazardous Waste (Phenol Contaminated)" and dispose of via the halogenated stream.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 204598 (2,3-Dimethylphenol - Analog Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Phenol. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-Fluoro-2,3-dimethylphenol

Executive Safety Summary 4-Fluoro-2,3-dimethylphenol (CAS: 122002-38-0 / General Class: Fluorinated Xylenols) presents a dual-hazard profile common to lipophilic phenols but enhanced by fluorination. The Silent Hazard (A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Fluoro-2,3-dimethylphenol (CAS: 122002-38-0 / General Class: Fluorinated Xylenols) presents a dual-hazard profile common to lipophilic phenols but enhanced by fluorination.

  • The Silent Hazard (Anesthetic Effect): Like many phenols, this compound can anesthetize the nerve endings in the skin upon contact. You may not feel a burn immediately.[1][2] By the time pain registers, deep tissue damage and systemic absorption may have already occurred.

  • Enhanced Penetration: The fluorine substitution at the para position increases the compound's lipophilicity (LogP), potentially accelerating transdermal absorption compared to standard phenol.

  • Corrosivity: It is a Category 1B/1C skin corrosive and causes irreversible eye damage.

Core Directive: Treat all solid dust and liquid solutions as immediate systemic toxins. Do not rely on pain as a warning signal.

Hierarchy of Controls & Engineering

Before PPE is selected, engineering controls must be the primary defense.

  • Primary Barrier: All handling of solid powder or preparation of stock solutions must occur inside a certified Chemical Fume Hood .

  • Static Control: Fluorinated phenols are often crystalline solids that can build static charge. Use an antistatic gun or ionizing blower during weighing to prevent powder scattering.

  • Decontamination Station: A dedicated "Decon Zone" must be set up inside the hood before work begins, containing PEG 400 (Polyethylene Glycol) soaked gauze.

PPE Selection Matrix

Standard laboratory PPE is insufficient for direct handling of fluorinated phenols. The following matrix relies on permeation data for analogous phenolic compounds (e.g., m-cresol, xylenol).

PPE ComponentRecommended MaterialTechnical Rationale & Specifications
Hand Protection (Splash) Double Nitrile (min 5 mil outer)Standard nitrile offers only minutes of protection against phenolic solvents. Double gloving provides a sacrificial outer layer for immediate removal upon contamination.
Hand Protection (Immersion/High Risk) Laminate Film (e.g., Silver Shield®) or Viton® Critical: Nitrile degrades rapidly with phenols. For spill cleanup or handling concentrated stock (>10%), use laminate liners under outer nitrile gloves for dexterity + chemical resistance.
Eye Protection Chemical Splash Goggles Safety glasses are forbidden . Phenols are corrosive to the cornea; vapors or dust can cause blindness. Goggles must form a complete seal.
Respiratory P100 / N100 Particulate (if outside hood)If weighing outside a hood (strongly discouraged), a full-face respirator with P100 cartridges is required to prevent mucous membrane absorption.
Body Defense Tyvek® Lab Coat + Apron Cotton lab coats absorb phenols and hold them against the skin. Use a chemically resistant apron (Neoprene/Butyl) over a lab coat for stock preparation.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation
  • Verify Neutralizer: Ensure a bottle of PEG 300 or PEG 400 (Polyethylene Glycol) is available and accessible. Water alone is inefficient at removing lipophilic phenols from the skin.

  • Glove Check: Inspect gloves for pinholes (air inflation test).

  • Solvent Selection: If solubilizing, prefer DMSO or Ethanol. Note that these solvents enhance skin permeability, making the solution more dangerous than the solid.

Phase B: Weighing & Solubilization
  • Don PPE: Put on laminate inner gloves, followed by nitrile outer gloves.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of bench surfaces.

  • Dissolution: Add solvent slowly. Exothermic reactions may occur; allow to cool before capping.

  • Waste Segregation: Solid waste (weigh boats, wipes) must be bagged immediately in a sealable Ziploc bag inside the hood before transfer to the main solid waste bin.

Phase C: Decontamination (Doffing)
  • Wipe Down: Wipe the exterior of the stock bottle with a PEG-soaked wipe, then a dry wipe.

  • Outer Glove Removal: Remove outer nitrile gloves inside the hood and discard as hazardous waste.

  • Inspection: Inspect inner laminate gloves for discoloration before removal.

Emergency Response: The "PEG Protocol"

Scientific Basis: Phenols are only moderately soluble in water but highly soluble in Polyethylene Glycol (PEG). Washing with water alone can spread the hydrophobic chemical over a larger skin area without removing it. PEG acts as a solvent extraction agent, pulling the phenol out of the skin tissues.

Emergency Decision Logic

EmergencyResponse Start EXPOSURE DETECTED TypeCheck Identify Exposure Type Start->TypeCheck Skin SKIN CONTACT (Burning or White Patch) TypeCheck->Skin Eye EYE CONTACT TypeCheck->Eye Inhalation INHALATION TypeCheck->Inhalation RemoveClothing 1. Remove Contaminated Clothing Immediately Skin->RemoveClothing EyeWash FLUSH WITH WATER ONLY (15+ Mins) - NO PEG IN EYES Eye->EyeWash Medical SEEK EMERGENCY MEDICAL ATTENTION (Bring SDS) Inhalation->Medical PEGWash 2. SWAB WITH PEG 300/400 (Do not use water first if PEG available) RemoveClothing->PEGWash WaterWash 3. Rinse with Water (15-30 mins) after PEG PEGWash->WaterWash WaterWash->Medical EyeWash->Medical

Figure 1: Decision tree for immediate response to 4-Fluoro-2,3-dimethylphenol exposure.[1][3][4][5][6][7][8][9][10] Note the specific prohibition of PEG for eye injuries.[11]

Disposal & Waste Management

  • Classification: Hazardous Organic Waste (Toxic/Corrosive).

  • Segregation:

    • Do NOT mix with oxidizing acids (Nitric, Perchloric) – risk of violent reaction.

    • Do NOT mix with strong bases – generates heat.

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must clearly state "TOXIC - PHENOLIC COMPOUND" and "CONTACT HAZARD."

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: 2,4-Dimethylphenol (Isomer Class Reference). Retrieved from

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from

  • Ansell. (2022).[12] Chemical Permeation & Degradation Guide (8th Ed).[12] (Referenced for Nitrile vs. Laminate breakthrough times on phenols). Retrieved from

  • University of Oxford. (n.d.). Emergency treatment of Phenol burns (PEG Protocol).[1] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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